(S)-Methyl 2-amino-2-phenylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLUDRTVIDDOR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37760-98-8 | |
| Record name | Methyl phenylglycinate, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENYLGLYCINATE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS522G80L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Methyl 2-amino-2-phenylacetate basic properties
An In-depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate
Abstract: this compound, the methyl ester of (S)-phenylglycine, is a cornerstone chiral building block in modern organic synthesis and pharmaceutical development. Its structural motif, featuring a primary amine and a methyl ester at a single stereogenic center, offers remarkable versatility for constructing complex, enantiomerically pure molecules. This technical guide provides a comprehensive examination of its core basic properties, synthetic methodologies, and critical applications, serving as a vital resource for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative references.
Core Physicochemical and Basic Properties
A foundational understanding of the physicochemical characteristics of this compound is paramount for its effective handling, reaction design, and purification.
Structural and Physical Data
The compound's identity and physical state are defined by the following key parameters.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-2-phenylacetate | |
| Synonyms | Methyl (S)-(-)-phenylglycinate, (S)-(-)-Methyl-2-amino-2-phenylacetate | [1] |
| CAS Number | 37760-98-8 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Solid / Crystalline Powder | |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 122 °C (at 5-6 Torr) | [2] |
| Storage Temperature | 2-8°C; Keep in dark place, inert atmosphere | [2][3] |
Note: The hydrochloride salt form (CAS No. 15028-39-4) is also common and exhibits different physical properties, such as a much higher melting point (approx. 220-223 °C).
Basicity and Acidity (pKa)
The term "basic properties" primarily refers to the nucleophilicity and Brønsted-Lowry basicity of the primary amine group (-NH₂).
-
Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a weak base, capable of accepting a proton to form an ammonium salt. This reactivity is central to its utility in synthesis, allowing for N-alkylation, N-acylation, and other modifications.
-
pKa: While a specific pKa value for the conjugate acid of the methyl ester is not widely published, it can be closely approximated by the pKa of the parent amino acid, phenylglycine. The pKa of the -NH₃⁺ group in phenylglycine is approximately 9.2. This indicates that at physiological pH (~7.4), the amine group will be predominantly in its protonated, ammonium form. In organic synthesis, this basicity necessitates the use of a non-nucleophilic base to deprotonate the amine for certain reactions or protection of the amine group altogether.
Synthesis and Purification
The preparation of enantiomerically pure this compound is critical for its use in pharmaceutical applications. The most common and direct method is the esterification of (S)-phenylglycine.
Experimental Protocol: Fischer Esterification of (S)-Phenylglycine
This protocol describes a robust method for synthesizing the title compound via acid-catalyzed esterification. The choice of thionyl chloride is advantageous as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and produces gaseous byproducts (SO₂ and HCl) that can be easily removed.
Materials:
-
(S)-Phenylglycine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar, reflux condenser, and drying tube
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: Suspend (S)-Phenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition (Causality): Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.1 - 1.5 eq) dropwise via syringe. This slow, cooled addition is critical to control the highly exothermic reaction between SOCl₂ and methanol, preventing potential side reactions and ensuring safety.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting amino acid has been consumed (typically 4-8 hours).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup (Self-Validation): Dissolve the resulting residue in diethyl ether or DCM. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. The endpoint of neutralization is validated by the cessation of CO₂ effervescence. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if necessary.
References
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
An In-Depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate: Structure, Synthesis, and Analysis
This compound, a key derivative of the non-proteinogenic amino acid phenylglycine, serves as a fundamental chiral building block in modern pharmaceutical development. Its importance lies in the stereospecific center at the alpha-carbon, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The use of stereochemically defined precursors like this compound is therefore not merely a matter of chemical elegance but a critical requirement for developing safer and more effective medicines.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this compound. It moves beyond simple procedural descriptions to explain the underlying principles and rationale for methodological choices, reflecting a field-proven approach to chemical analysis and synthesis.
Chemical Identity and Physicochemical Properties
The foundational step in working with any chemical is to understand its core identity and physical characteristics. This compound is the methyl ester of the (S)-enantiomer of phenylglycine. It is most commonly handled and stored as its hydrochloride salt to improve stability and shelf-life, though the free base is also used.
Figure 1: 2D Structure of this compoundC(O)OCH3%7D)
The key structural features are the central chiral carbon (Cα), bonded to a phenyl group, an amine group, a carboxylic ester, and a hydrogen atom. The "(S)" designation refers to the counter-clockwise arrangement of these substituents when viewed with the lowest priority group (hydrogen) pointing away, according to the Cahn-Ingold-Prelog priority rules.
A summary of its key properties is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-2-phenylacetate | methyl (2S)-2-amino-2-phenylacetate;hydrochloride | [3] |
| CAS Number | 37760-98-8 | 15028-39-4 | [3][4] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [4][5] |
| Appearance | White to off-white solid | White crystalline solid | [6] |
| Melting Point | 66-68 °C | ~200 °C (decomposes) | [5][7] |
| Boiling Point | 122 °C @ 5-6 Torr | Not Applicable | [7] |
| Storage | Store in freezer (-20°C), inert atmosphere | Room temperature, inert atmosphere | [3][7] |
Stereoselective Synthesis: The Fischer-Speier Esterification
The most direct and widely used method for preparing this compound is the Fischer-Speier esterification of the parent amino acid, (S)-phenylglycine. This acid-catalyzed reaction with methanol is efficient and proceeds with retention of configuration at the chiral center, a critical requirement for its use as a chiral synthon.
Causality of Experimental Choices:
-
Acid Catalyst (HCl or H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Using anhydrous hydrogen chloride gas or thionyl chloride (SOCl₂) in methanol are common "in situ" methods that generate the necessary acidic conditions while also serving as a dehydrating agent to drive the equilibrium toward the product.
-
Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose. It is one of the reactants and also the solvent, ensuring that its high concentration pushes the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.
-
Temperature Control: The reaction is typically run at reflux to increase the reaction rate. However, careful temperature control is necessary to avoid side reactions or degradation of the product.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-phenylglycine (1 equivalent).
-
Reagent Addition: Suspend the amino acid in anhydrous methanol (10-20 mL per gram of amino acid). Cool the flask in an ice bath.
-
Catalysis: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the suspension for 15-20 minutes, or alternatively, add thionyl chloride (1.2 equivalents) dropwise via an addition funnel, maintaining the temperature below 10°C.
-
Self-Validation: The complete dissolution of the initially insoluble (S)-phenylglycine indicates the formation of its more soluble hydrochloride salt and the progress of the reaction.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting white solid is the crude this compound hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Comprehensive Analytical Characterization
Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.
-
Expertise & Causality: In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nature of the ester and phenyl groups deshields the alpha-proton (Cα-H), shifting it downfield. The methyl protons of the ester are in a relatively shielded environment, appearing upfield. In ¹³C NMR, the carbonyl carbon experiences significant deshielding due to the double bond to oxygen, resulting in a large chemical shift.
| ¹H NMR Predicted Data (CDCl₃, 400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.85 | Singlet | 1H | Alpha-proton (Cα-H ) |
| ~ 3.75 | Singlet | 3H | Methyl ester protons (OCH₃) |
| ~ 2.00 | Broad Singlet | 2H | Amine protons (NH₂) |
| ¹³C NMR Predicted Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.5 | Ester Carbonyl (C =O) |
| ~ 137.0 | Aromatic Quaternary Carbon (C1) |
| ~ 129.0 | Aromatic CH (C3, C5) |
| ~ 128.8 | Aromatic CH (C4) |
| ~ 127.5 | Aromatic CH (C2, C6) |
| ~ 58.0 | Alpha-Carbon (C α) |
| ~ 52.5 | Methyl Carbon (OC H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The detection of characteristic vibrations for the amine, ester, and aromatic ring provides strong evidence for the compound's structure.
-
Trustworthiness: This technique serves as a rapid and reliable check. The presence of a strong carbonyl absorption combined with N-H stretches is a definitive fingerprint for an amino ester.
Characteristic IR Absorptions (KBr Pellet, cm⁻¹):
-
3400-3300 cm⁻¹: N-H stretching vibrations (primary amine).
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~1740 cm⁻¹: C=O stretching (ester carbonyl), a strong, sharp peak.
-
~1600, 1495, 1455 cm⁻¹: Aromatic C=C ring stretching.
-
1250-1150 cm⁻¹: C-O stretching (ester).
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR and IR confirm the chemical structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of the product.
-
Authoritative Grounding: The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely cited in literature for this type of separation.
Experimental Protocol: Chiral HPLC Analysis
-
System: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase column (e.g., Daicel Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a 90:10 or 80:20 ratio. A small amount of an amine additive like diethylamine (DEA) (0.1%) may be required to improve peak shape.
-
Rationale: The non-polar hexane and polar IPA allow for fine-tuning of retention times. DEA is a competitive base that deactivates acidic sites on the silica support, preventing peak tailing of the basic analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject a standard of the racemic mixture first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Overall Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of the final product.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. A thorough understanding of its structure, synthesis, and analytical properties is paramount for any scientist working in drug discovery and development. The methodologies outlined in this guide—from the logic of acid catalysis in its synthesis to the diastereomeric interactions leveraged in its chiral separation—form a robust framework for producing and validating this critical chiral building block. By integrating these validated protocols, researchers can ensure the quality and stereochemical integrity of their synthetic intermediates, paving the way for the successful development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 15028-39-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. This compound hydrochloride [oakwoodchemical.com]
- 6. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 37760-98-8 [m.chemicalbook.com]
(S)-Methyl 2-amino-2-phenylacetate CAS number and identifiers
An In-Depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate for Advanced Research and Development
This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, chiral resolution, and analytical characterization, with an emphasis on the scientific principles and practical considerations that underpin its application.
Introduction: The Significance of a Chiral Synthon
This compound, an ester derivative of the non-proteinogenic amino acid (S)-phenylglycine, is a molecule of considerable interest in the pharmaceutical industry. Its value lies in its stereochemically defined structure, which serves as a crucial starting material for the asymmetric synthesis of complex molecules. The precise spatial arrangement of the amino and phenyl groups at the chiral center makes it an indispensable precursor for active pharmaceutical ingredients (APIs) where enantiomeric purity is paramount for therapeutic efficacy and safety. A prime example of its application is in the synthesis of the antiplatelet agent (S)-clopidogrel, where the S-enantiomer is responsible for the desired pharmacological activity, while the R-enantiomer is inactive.[1][2] This guide will provide the foundational knowledge required to effectively utilize this versatile synthon.
Core Identifiers and Physicochemical Properties
Precise identification and understanding of a compound's properties are the bedrock of reproducible science. This compound is most commonly handled in its free base form or as a more stable hydrochloride salt.
| Identifier | This compound (Free Base) | This compound HCl |
| CAS Number | 37760-98-8 | 15028-39-4[3][4] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂[3][4] |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol [3][4] |
| IUPAC Name | Methyl (2S)-2-amino-2-phenylacetate | Methyl (2S)-2-amino-2-phenylacetate hydrochloride |
| Synonyms | (S)-(+)-Phenylglycine methyl ester, Methyl (S)-phenylglycinate | (S)-(+)-2-Phenylglycine methyl ester HCl |
| Appearance | Solid | Solid[5] |
| Melting Point | Not widely reported | ~200-223 °C[4][5] |
| Solubility | Soluble in most organic solvents | Soluble in water, methanol |
| Canonical SMILES | COC(=O)--INVALID-LINK--N | COC(=O)--INVALID-LINK--N.Cl |
| InChI Key | BHFLUDRTVIDDOR-QMMMGPOBSA-N | DTHMTBUWTGVEFG-QMMMGPOBSA-N |
Note: The racemic form, (±)-Methyl 2-amino-2-phenylacetate, is identified by CAS Number 26682-99-5.[6]
Synthesis and Chiral Resolution: A Methodological Deep Dive
The industrial production of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic compound followed by chiral resolution. Asymmetric synthesis is an alternative but often more complex approach.
Stage 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate
The synthesis begins with the formation of the racemic amino acid ester. A common and robust method is the direct esterification of racemic phenylglycine.
Expertise & Experience: The choice of an acid catalyst is critical. While various strong acids can be used, thionyl chloride (SOCl₂) in methanol is particularly effective as it reacts with methanol to form HCl in situ, driving the reaction forward, and also consumes the water produced, preventing the reverse hydrolysis reaction. This method is often referred to as the Fischer-Speier esterification.
Caption: Workflow for the synthesis of racemic methyl 2-amino-2-phenylacetate.
Protocol 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend racemic D,L-phenylglycine in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (approx. 1.2-1.5 equivalents) dropwise via a dropping funnel. Causality: This exothermic addition must be controlled to prevent side reactions and ensure safety.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Isolation: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ester.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.
Stage 2: Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7][8] For amino acid esters, this is most effectively achieved by diastereomeric salt formation using a chiral resolving agent.
Trustworthiness: The key to a self-validating resolution protocol is the selection of an appropriate resolving agent that forms diastereomeric salts with significantly different solubilities. For the basic amine group in methyl 2-amino-2-phenylacetate, a chiral acid like L-(+)-tartaric acid is an excellent choice. The two diastereomeric salts, [(S)-ester:(L)-tartrate] and [(R)-ester:(L)-tartrate], will have different crystal lattice energies and thus different solubilities in a given solvent system, allowing for their separation by fractional crystallization.
References
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15028-39-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound hydrochloride [oakwoodchemical.com]
- 5. Methyl 2-amino-2-phenylacetate hydrochloride | 15028-40-7 [sigmaaldrich.com]
- 6. 26682-99-5|Methyl 2-amino-2-phenylacetate|BLD Pharm [bldpharm.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Role of (S)-Methyl 2-amino-2-phenylacetate in Biochemical Assays
Foreword: Beyond a Simple Building Block
To the dedicated researcher, scientist, and drug development professional, (S)-Methyl 2-amino-2-phenylacetate is likely a familiar chiral synthon. Its prevalence in the synthesis of a multitude of bioactive compounds, most notably semi-synthetic β-lactam antibiotics, is well-documented.[1][2] However, to confine our understanding of this molecule to its role as a mere structural precursor would be to overlook the nuanced biochemical interactions that govern its utility and significance. This guide moves beyond the synthetic pathway to explore the "mechanism of action" of this compound within the context of biochemical assays. We will dissect how its inherent properties—chirality, ester functionality, and amino acid-like structure—dictate its behavior in enzymatic and analytical systems, providing a deeper understanding of its application in drug discovery and development.
The Principle of Chirality in Biological Systems: The 'Why' Behind the (S)-Enantiomer
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function.[3][4][5][6][7] Biological systems, composed of chiral molecules like L-amino acids and D-sugars, are inherently stereoselective. Enzymes and receptors possess chiral binding pockets, meaning they interact differently with each enantiomer of a chiral drug or substrate.[5][6] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[5][6]
This compound is the (S)-enantiomer of the methyl ester of phenylglycine. Its importance lies in its ability to confer the correct stereochemistry to a target molecule, which is essential for its interaction with biological targets.[5] The "mechanism of action" in this context is indirect but paramount: the (S)-configuration of this building block dictates the spatial orientation of the final active pharmaceutical ingredient (API), enabling a precise fit into its biological target.
Enzymatic Interactions: this compound as a Substrate
While not a drug that targets a specific enzyme for a therapeutic outcome, this compound and its racemic mixture are valuable substrates in biocatalytic assays, particularly for enzyme-mediated kinetic resolution. This is a direct biochemical interaction that is fundamental to its industrial production.
Lipase-Catalyzed Enantioselective Hydrolysis and Ammonolysis
Lipases are a class of enzymes that have demonstrated significant utility in the stereoselective transformation of phenylglycine esters.[8][9][10] In a biochemical assay setting, these enzymes can selectively act on one enantiomer in a racemic mixture of methyl 2-amino-2-phenylacetate.
-
Mechanism of Action: The enzyme's active site is chiral and will preferentially bind one enantiomer over the other. For instance, a lipase might selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer untouched, or vice versa. This enantiopreference is the basis for kinetic resolution. The reaction can be monitored by measuring the consumption of the ester or the formation of the corresponding acid or amide.
-
Key Enzymes: Lipases from Candida antarctica (often immobilized as Novozym 435) are frequently cited for their high activity and enantioselectivity in these reactions.[10]
-
Assay Considerations: The choice of solvent, water activity, and temperature can profoundly impact both the reaction rate and the enantioselectivity of the lipase.[9][10] For example, t-butanol is often a suitable reaction medium for these transformations.[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve racemic methyl 2-amino-2-phenylacetate in an appropriate organic solvent (e.g., t-butanol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Acyl Acceptor: For ammonolysis, an acyl acceptor like ammonium carbamate is introduced.[9] For hydrolysis, a controlled amount of water is required.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with agitation.[9]
-
Monitoring: At various time points, withdraw aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (%ee) of the remaining substrate and the product formed.
Data Presentation: Enantiomeric Excess Over Time
| Time (hours) | Substrate Conversion (%) | Enantiomeric Excess of (S)-ester (%) |
| 1 | 15 | 25 |
| 2 | 30 | 50 |
| 4 | 45 | 85 |
| 6 | 50 | >99 |
| 8 | 51 | >99 |
Note: The above data is illustrative. Actual results will depend on specific reaction conditions.
Analytical Methodologies for Biochemical Characterization
To ensure the quality and stereochemical purity of this compound and the molecules derived from it, robust analytical methods are essential. These methods form the backbone of quality control in both research and manufacturing.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11]
-
Principle: The separation is achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for the separation of amino acid derivatives.[12]
-
Mobile Phase: The choice of mobile phase (e.g., a mixture of hexane and isopropanol) is crucial for achieving optimal separation.[12]
-
Derivatization: While direct analysis is possible, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can enhance separation and detection.[13]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can also be used for determining enantiomeric purity.[14]
-
Principle: In a chiral environment, the nuclei of two enantiomers can become diastereotopic and thus chemically non-equivalent, leading to separate signals in the NMR spectrum. This chiral environment can be created by using a chiral solvating agent or by derivatizing the analyte with a chiral derivatizing agent (CDA).
-
Chiral Derivatizing Agents (CDAs): Mosher's acid is a classic example of a CDA used for this purpose.
-
Multinuclear NMR: While ¹H NMR is common, other nuclei like ¹³C, ¹⁹F, and ³¹P can also be used for chiral discrimination, often providing better resolution.[14]
Application in the Synthesis of Bioactive Molecules: An Indirect Mechanism of Action
The primary role of this compound in drug discovery is as a key intermediate in the synthesis of APIs.[15] Its "mechanism of action" is thus embodied in the final product.
Case Study: Semi-Synthetic Penicillins
Many semi-synthetic penicillins and cephalosporins contain a phenylglycine side chain. The stereochemistry of this side chain is critical for their antibacterial activity. For instance, ampicillin, which has an (R)-phenylglycine side chain, is synthesized from D-(-)-phenylglycine derivatives. While this is the opposite enantiomer to the topic of this guide, it underscores the principle that stereochemistry is crucial. The (S)-enantiomer would lead to a diastereomeric and likely less active or inactive antibiotic.
Caption: Role as a chiral building block for APIs.
Conclusion: An Essential Tool in the Biochemical Sciences
This compound is more than a simple chemical reagent; it is a molecule whose biochemical interactions and inherent chirality are fundamental to its utility. Its mechanism of action in biochemical assays is multifaceted. It acts as a specific substrate for resolving enzymes, allowing for the large-scale production of enantiomerically pure materials. Its stereochemistry is the critical determinant for the biological activity of the complex molecules synthesized from it, an indirect yet powerful "mechanism." Finally, its behavior in analytical systems like chiral HPLC and NMR allows for the rigorous quality control necessary in drug development. For the researchers, scientists, and drug development professionals, a thorough understanding of these biochemical nuances is essential for leveraging the full potential of this vital chiral building block.
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
(S)-Methyl 2-amino-2-phenylacetate: A Cornerstone Chiral Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Synthesis
In the landscape of modern drug discovery and materials science, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where enantiomers of the same compound can exhibit dramatically different pharmacological or toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary organic chemistry. Chiral building blocks—enantiopure molecules that serve as starting materials—are among the most powerful tools for achieving this goal.
This guide focuses on (S)-Methyl 2-amino-2-phenylacetate, the methyl ester of (S)-phenylglycine. As a non-proteinogenic α-amino acid derivative, its rigid phenyl group and versatile amino and ester functionalities make it an exceptionally valuable and widely utilized chiral synthon. Its incorporation into molecular targets allows for the precise installation of a stereogenic center, influencing the overall architecture and properties of the final product. We will explore the synthesis of this building block, its key chemical transformations, and its critical role in the construction of complex, high-value molecules such as peptidomimetics and β-lactam antibiotics.
Physicochemical and Spectroscopic Data
A foundational understanding of a building block's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point (°C) | ~200 (hydrochloride salt, dec.) | [1] |
| Optical Rotation [α]20/D | +120° (c=1 in H₂O, for HCl salt) | [1] |
| CAS Number | 37760-98-8 (Free base) | - |
| CAS Number | 15028-39-4 (Hydrochloride salt) | [1] |
Section 1: Synthesis and Enantiomeric Enrichment
The utility of this compound is predicated on its availability in high enantiomeric purity. Two primary strategies are employed for its production: the resolution of a racemic mixture and direct asymmetric synthesis.
Chiral Resolution of Racemic Methyl 2-amino-2-phenylacetate
Classical resolution remains a robust and scalable method for separating enantiomers.[2] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][3]
A common and industrially viable resolving agent for racemic amines and their derivatives is an enantiopure chiral acid, such as (+)-tartaric acid.[3] The process involves two key stages: diastereomeric salt formation and the subsequent liberation of the desired enantiomer.
Workflow: Classical Chiral Resolution
Caption: Diastereomeric salt formation and separation workflow.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
-
Step 1: Salt Formation: Dissolve racemic methyl 2-amino-2-phenylacetate (1.0 eq) and (+)-tartaric acid (0.5 eq) in a suitable solvent, such as methanol, with gentle heating to ensure complete dissolution.
-
Step 2: Crystallization: Allow the solution to cool slowly to room temperature and stand undisturbed. The diastereomeric salt with lower solubility (e.g., the (S)-amine-(R,R)-tartrate salt) will preferentially crystallize.[2] The process can be aided by seeding with a small crystal of the desired salt.
-
Step 3: Isolation: Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove the soluble diastereomer.
-
Step 4: Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide or ammonia) to neutralize the tartaric acid and deprotonate the amine.
-
Step 5: Extraction and Purification: Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined using chiral HPLC.
Asymmetric Synthesis
Direct asymmetric synthesis offers an elegant alternative to resolution, aiming to create the desired enantiomer selectively from an achiral precursor, thus avoiding the loss of 50% of the material inherent in classical resolution. A powerful and well-established method for the asymmetric synthesis of α-amino acids is the alkylation of glycine-derived Schiff bases complexed to a metal, typically Ni(II).[4][5]
In this approach, a chiral auxiliary is incorporated into the Schiff base ligand. This auxiliary creates a chiral environment around the metal center, directing the approach of an electrophile to one face of the glycine enolate equivalent.[4] The Belokon' method, utilizing a chiral ligand derived from (S)-proline and o-aminobenzophenone, is a benchmark for this transformation.[5]
Mechanism: Asymmetric Synthesis via Ni(II) Complex
References
- 1. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. rsc.org [rsc.org]
- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Enantioselective Quest: A Technical Guide to the Discovery and History of (S)-Methyl 2-amino-2-phenylacetate
Abstract
(S)-Methyl 2-amino-2-phenylacetate, a chiral ester of significant importance, stands as a cornerstone in the asymmetric synthesis of numerous pharmaceutical compounds. This in-depth technical guide navigates the historical landscape of its discovery and the evolution of synthetic methodologies for its preparation. We will explore the fundamental principles and practical applications of classical chemical resolution and enzymatic kinetic resolution, the two primary pathways to obtaining this enantiomerically pure building block. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and actionable experimental insights into the synthesis and application of this pivotal molecule.
Introduction: The Significance of a Chiral Synthon
In the realm of medicinal chemistry, the stereochemistry of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This compound, the methyl ester of (S)-phenylglycine, has emerged as a critical chiral synthon, primarily due to its integral role in the side-chain of several semi-synthetic β-lactam antibiotics, most notably ampicillin.[1][2] The quest for enantiomerically pure this compound is therefore not merely an academic exercise but a crucial step in the industrial production of life-saving medicines.
This guide will illuminate the path of discovery and the development of synthetic strategies for this important molecule, focusing on the two dominant approaches: classical diastereomeric resolution and the more modern and elegant enzymatic kinetic resolution.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of the target molecule is essential for any synthetic endeavor.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 37760-98-8 | [4] |
The Dawn of Resolution: Classical Approaches
The initial challenge in obtaining this compound was the separation of its racemic mixture. The pioneering work of Louis Pasteur in the mid-19th century laid the groundwork for classical resolution, a technique that remains relevant today.[5] This method relies on the conversion of a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.
Diastereomeric Salt Formation with Chiral Acids
The most common classical approach for resolving racemic amines and their derivatives is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[5] For methyl 2-amino-2-phenylacetate, this involves reacting the racemic mixture with an enantiomerically pure acid, such as tartaric acid.[6]
The underlying principle is the formation of two diastereomeric salts:
-
(R)-methyl 2-amino-2-phenylacetate + (R,R)-tartaric acid → [(R)-amine:(R,R)-acid] salt
-
This compound + (R,R)-tartaric acid → [(S)-amine:(R,R)-acid] salt
These two salts, being diastereomers, possess different solubilities, allowing for their separation by fractional crystallization.[7] Once the desired diastereomeric salt is isolated, the chiral auxiliary (tartaric acid) is removed by treatment with a base to liberate the enantiomerically pure this compound.
Diagram 1: Workflow of Classical Resolution via Diastereomeric Salt Formation
Caption: A schematic overview of the classical resolution process.
Experimental Protocol: Generalized Diastereomeric Resolution
Objective: To resolve racemic methyl 2-amino-2-phenylacetate using a chiral acid.
Materials:
-
Racemic methyl 2-amino-2-phenylacetate
-
Enantiomerically pure tartaric acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide solution (for liberation)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Salt Formation: Dissolve the racemic methyl 2-amino-2-phenylacetate in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving acid in warm methanol.
-
Mixing and Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a sodium hydroxide solution to basify the mixture.
-
Extraction and Isolation: Extract the liberated this compound with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
The Biocatalytic Revolution: Enzymatic Kinetic Resolution
While classical resolution is a robust technique, it can be laborious and time-consuming. The advent of biocatalysis offered a more elegant and often more efficient alternative. Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[8]
Lipase-Catalyzed Enantioselective Acylation
Lipases are a class of enzymes that have proven to be particularly effective for the kinetic resolution of a wide range of chiral compounds, including amino esters.[9][10] In the context of resolving racemic methyl 2-amino-2-phenylacetate, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted.
The reaction involves treating the racemic amino ester with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (for example, the R-enantiomer) to form an N-acyl derivative. The unreacted (S)-enantiomer can then be separated from the acylated product.
Diagram 2: Mechanism of Lipase-Catalyzed Kinetic Resolution
References
- 1. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic Data of (S)-Methyl 2-amino-2-phenylacetate: A Technical Guide
Introduction
(S)-Methyl 2-amino-2-phenylacetate, also known as Methyl L-phenylglycinate, is a chiral α-amino acid ester of significant interest in synthetic organic chemistry and drug development. It serves as a crucial building block for synthesizing a variety of pharmaceuticals, including antibiotics and peptidomimetics. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Chirality | (S)-enantiomer | [1] |
| Appearance | Solid |
This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic profile of this important chiral intermediate.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, structure, and purity. The logical flow of analysis ensures each aspect of the molecule's structure is validated.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and chemical environment of each unique proton and carbon atom.
Disclaimer: Experimental NMR spectra for the free base form of this compound are not widely available in public databases. The following data interpretation is based on established chemical shift principles and data from closely related analogs. The analysis also includes predicted shifts for the more common hydrochloride salt form, highlighting the expected spectral changes upon protonation of the amine.
Principles and Experimental Causality
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key experimental choices include the selection of a deuterated solvent that fully dissolves the analyte without exchanging with labile protons (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the hydrochloride salt). A standard 400-600 MHz spectrometer is typically sufficient to resolve all signals.[2]
¹³C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[3] Proton-decoupled mode is standard, resulting in sharp singlet peaks for each carbon.
Standard Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.
-
For ¹H NMR, acquire spectra using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typical.
-
For ¹³C NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Acquisition:
-
Acquire 8-16 scans for ¹H NMR and 128-1024 scans for ¹³C NMR, depending on sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Data Interpretation and Predicted Spectra
Structure and Atom Numbering:
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Label | Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ar-H | 5H | ~7.2-7.4 | Multiplet | 5H | Phenyl Ring | Standard chemical shift for monosubstituted benzene ring protons. |
| α-H | 1H | ~4.5 | Singlet | 1H | Benzylic CH | Deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. |
| δ-H | 3H | ~3.7 | Singlet | 3H | Methoxy CH₃ | Typical shift for a methyl ester. |
| β-H | 2H | ~1.8-2.5 | Broad Singlet | 2H | Amine NH₂ | Labile protons; signal is often broad and its position is concentration-dependent. |
-
Note on Hydrochloride Salt: If analyzing the HCl salt (in DMSO-d₆ or D₂O), the primary amine becomes a protonated ammonium group (-NH₃⁺). The α-H signal would shift downfield significantly (to >5.0 ppm) due to the strong electron-withdrawing effect of the -NH₃⁺ group. The amine protons would appear as a very broad signal further downfield, or exchange with D₂O and disappear.
¹³C NMR Predicted Data (100 MHz, CDCl₃)
| Label | Carbon | Predicted Shift (ppm) | Assignment | Rationale |
| γ-C | 1C | ~174-175 | Ester Carbonyl (C=O) | Characteristic chemical shift for an ester carbonyl carbon. |
| Ar-C (ipso) | 1C | ~138-140 | Phenyl C (substituted) | Quaternary carbon attached to the chiral center; often has lower intensity. |
| Ar-C (ortho, meta) | 4C | ~127-129 | Phenyl CH | Aromatic carbons. Due to symmetry, ortho and meta carbons may be equivalent or have very close shifts. |
| Ar-C (para) | 1C | ~126-127 | Phenyl CH | Aromatic carbon furthest from the substituent. |
| α-C | 1C | ~58-60 | Benzylic CH | Aliphatic carbon significantly deshielded by attached N, C=O, and phenyl groups. |
| δ-C | 1C | ~52-53 | Methoxy CH₃ | Typical shift for a methyl ester carbon. |
-
Note on Hydrochloride Salt: For the HCl salt, the α-C signal would also be expected to shift downfield by several ppm due to the electron-withdrawing ammonium group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, IR is ideal for confirming the presence of the amine (N-H), the ester (C=O), and the aromatic ring.
Principles and Experimental Causality
The absorption of IR radiation occurs only when a vibration results in a change in the molecule's dipole moment. The ester carbonyl (C=O) bond is highly polarized and gives rise to a very strong, sharp absorption, making it one of the most diagnostic peaks in the spectrum.[4] The primary amine (-NH₂) group is also highly characteristic, typically showing two distinct stretching bands (symmetric and asymmetric) for the N-H bonds.[5] The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and is suitable for solid samples.
Standard Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T).
Data Interpretation and Predicted Spectrum
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400–3250 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[5][6] |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |
| 3000–2850 | Medium-Weak | C-H Stretch | Aliphatic (sp³ C-H from CH and CH₃) |
| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl[4] |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |
| ~1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[5] |
| 1300–1000 | Strong | C-O Stretch | Ester (O-C-C) |
| 900–675 | Strong | C-H Bend ("oop") | Monosubstituted Aromatic Ring |
The most diagnostic peaks for confirmation are the pair of N-H stretches above 3200 cm⁻¹ and the strong, sharp ester C=O stretch around 1740 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, typically generating a protonated molecular ion [M+H]⁺.
Principles and Experimental Causality
In ESI-MS, the analyte is ionized directly from a solution, forming gaseous ions with minimal fragmentation in the source. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions. For this compound (MW = 165.19), the primary ion observed in positive mode ESI will be the protonated molecule [M+H]⁺ at m/z 166.2.
Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. The [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a predictable manner. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for protonated α-amino acid esters include the loss of small neutral molecules like methanol or formic acid, and cleavage of the bonds alpha to the nitrogen and carbonyl groups.[7][8]
Standard Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV).
-
Optimize nebulizing gas flow and drying gas temperature to ensure efficient desolvation.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
-
MS/MS Analysis (Optional):
-
Select the [M+H]⁺ ion (m/z 166.2) as the precursor for CID.
-
Apply collision energy to induce fragmentation and acquire the product ion spectrum.
-
Data Interpretation and Predicted Fragmentation
Predicted ESI-MS Data
| m/z | Ion | Description |
| 166.2 | [M+H]⁺ | Protonated Molecular Ion |
| 106.1 | [M+H - CH₃OH - CO]⁺ or [C₇H₈N]⁺ | Loss of methanol (from ester) and carbon monoxide, or formation of phenyliminium ion after loss of methoxycarbonyl group. A very common and stable fragment. |
| 149.1 | [M+H - NH₃]⁺ | Loss of ammonia. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups (less common in ESI than EI). |
Primary Fragmentation Pathway:
The most likely fragmentation pathway for the protonated molecule involves cleavage of the ester and the bond between the alpha-carbon and the carbonyl carbon, driven by the stability of the resulting iminium ion.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atomic connectivity. IR spectroscopy validates the presence of key functional groups—the primary amine and the methyl ester. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for ensuring the quality and identity of this critical chiral building block in research and pharmaceutical development.
References
- 1. Methyl phenylglycinate, L- | C9H11NO2 | CID 1201451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. box2073.temp.domains [box2073.temp.domains]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of (S)-Methyl 2-amino-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of a Critical Chiral Building Block
(S)-Methyl 2-amino-2-phenylacetate, a key chiral intermediate in the synthesis of numerous pharmaceuticals, possesses physicochemical properties that are paramount to its effective use in drug development and manufacturing. Its solubility dictates formulation strategies and bioavailability, while its stability profile influences storage, handling, and the impurity profile of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers and scientists in their daily work.
Part 1: Solubility Profile of this compound
The solubility of a compound is a critical determinant of its behavior in various stages of drug development, from reaction kinetics in synthesis to absorption and distribution in vivo. This compound, with its amino acid ester structure, exhibits a solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.
Qualitative and Quantitative Solubility
The hydrochloride salt of this compound is commercially available as a solid, which suggests that it is likely more stable and potentially has different solubility characteristics compared to the free base.[3]
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale |
| Water | Slightly Soluble | The polar amino and ester groups contribute to water solubility, but the hydrophobic phenyl ring limits it. Expected to be more soluble than methyl phenylacetate. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the polar and non-polar portions of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for amino acid esters. A related compound, methyl phenylacetate, is soluble at 1:6 in 60% ethanol.[4] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can interact with the polar groups, but may be less effective at solvating the amino group compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. A related compound, methyl phenylacetate, is reported to be soluble at ≥28.1 mg/mL in DMSO.[5] |
Impact of pH on Aqueous Solubility
The amino group in this compound is basic and will be protonated at acidic pH. This protonation to form a cationic species significantly increases the molecule's polarity and, consequently, its aqueous solubility. Conversely, at basic pH, the amino group is deprotonated, and the compound exists as the free base, which is expected to have lower aqueous solubility. This pH-dependent solubility is a critical consideration in designing aqueous formulations and in purification processes.
Experimental Protocol for Solubility Determination
A robust and validated analytical method is essential for accurately determining the solubility of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.
Step-by-Step Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm or near the phenyl ring's absorbance maxima) should be employed.
-
Method Validation: Validate the HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the validated linear range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of this compound.
Part 2: Chemical Stability Profile
The chemical stability of this compound is a critical quality attribute that can impact its shelf-life, the formation of impurities, and ultimately, the safety and efficacy of the final drug product. Understanding its degradation pathways under various stress conditions is essential for developing stable formulations and establishing appropriate storage conditions.
Potential Degradation Pathways
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, to yield (S)-2-amino-2-phenylacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: The amino group and the benzylic carbon are potential sites for oxidative degradation. A proposed degradation pathway for the methyl ester of phenylglycine involves the formation of an imine intermediate.
-
Photodegradation: Aromatic amino acid derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potentially other decomposition pathways.
Forced Degradation Studies
Forced degradation (stress testing) studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours | Ester hydrolysis |
| Neutral Hydrolysis | Water at 60 °C for 24-48 hours | Ester hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group and/or benzylic position |
| Photolytic | Exposure to ICH-specified light conditions (UV and visible) | Photodegradation of the aromatic ring and other chromophores |
| Thermal | Solid-state at 60-80 °C for up to 1 week | Thermal decomposition, accelerated hydrolysis |
Experimental Protocol for Stability-Indicating HPLC Method Development and Validation
A validated stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from all potential degradation products.
Step-by-Step Methodology:
-
Forced Degradation Sample Preparation: Prepare solutions of this compound under the stress conditions outlined in Table 2. Also, prepare an unstressed control sample.
-
HPLC Method Development and Optimization:
-
Develop an HPLC method (as described in section 1.3) that provides baseline separation between the parent peak and all degradation product peaks.
-
Employ a photodiode array (PDA) detector to assess peak purity and to identify the optimal detection wavelength.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve the desired separation.
-
-
Method Validation: Validate the stability-indicating method according to ICH guidelines. In addition to the parameters mentioned in section 1.3, specificity is of paramount importance. Specificity should be demonstrated by showing that the method can resolve the main peak from all degradation products and any placebo components if applicable. Peak purity analysis using a PDA detector is a key component of this validation.
Diagram of Stability-Indicating Method Development Workflow:
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Conclusion: A Foundation for Robust Development
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a fundamental prerequisite for successful and robust drug development. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary tools to navigate the challenges associated with this critical chiral building block. By applying these principles, from accurate solubility determination to the development of validated stability-indicating methods, professionals in the pharmaceutical industry can ensure the quality, safety, and efficacy of the medicines they develop.
References
The Versatile Chiral Synthon: A Technical Guide to (S)-Methyl 2-amino-2-phenylacetate in Modern Medicinal Chemistry
Foreword: The Significance of Chirality in Drug Design
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Biological systems, being inherently chiral, often exhibit stark differences in pharmacological response to enantiomers of a drug molecule. The U.S. Food and Drug Administration (FDA) has long recognized this, issuing guidelines that necessitate the evaluation of the pharmacological and toxicological profiles of individual enantiomers. This has propelled the demand for enantiomerically pure starting materials, often referred to as chiral building blocks, which serve as foundational components in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). (S)-Methyl 2-amino-2-phenylacetate, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, has emerged as a particularly valuable chiral synthon, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to construct novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted applications of this compound in medicinal chemistry, from its fundamental properties to its role in the synthesis of life-saving medicines.
Physicochemical and Stereochemical Profile of this compound
This compound, also known as (S)-(+)-2-Phenylglycine methyl ester, is a white to off-white solid at room temperature. Its hydrochloride salt is also commonly used in synthesis due to its improved stability and handling characteristics. The key to its utility lies in the stereochemically defined center at the alpha-carbon, which bears a phenyl ring, an amino group, and a methyl ester. This arrangement provides a rigid scaffold and multiple points for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | 122 °C (5-6 Torr) | [1] |
| Optical Rotation ([α]20/D) | +120° (c=1 in H₂O) for HCl salt | |
| CAS Number | 37760-98-8 | [2] |
| PubChem CID | 11389612 | [3] |
The (S)-configuration of this molecule is crucial for its specific interactions with biological targets. The spatial orientation of the phenyl and amino groups dictates how a larger molecule, incorporating this fragment, will bind to the active site of an enzyme or a receptor.
Enantioselective Synthesis and Resolution
The provision of enantiomerically pure this compound is a critical first step for its application in medicinal chemistry. Two primary strategies are employed: enantioselective synthesis and resolution of a racemic mixture.
Enzymatic Resolution of Racemic Phenylglycine Methyl Ester
One of the most efficient and scalable methods for obtaining the (S)-enantiomer is through the enzymatic resolution of racemic phenylglycine methyl ester. Lipases are particularly effective for this transformation due to their stereoselectivity.
Workflow for Lipase-Catalyzed Enantioselective Ammonolysis:
Caption: Enzymatic resolution of racemic phenylglycine methyl ester.
Experimental Protocol: Lipase-Catalyzed Enantioselective Ammonolysis [4][5]
-
Reaction Setup: In a temperature-controlled reactor, dissolve racemic phenylglycine methyl ester in an anhydrous organic solvent such as tert-butanol.
-
Enzyme and Reagent Addition: Add an immobilized lipase, for example, Novozym 435 (lipase B from Candida antarctica), and a source of ammonia, such as ammonium carbamate. The use of an immobilized enzyme facilitates its recovery and reuse.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-40°C) with constant agitation. The lipase will selectively catalyze the ammonolysis of the (S)-enantiomer to form (S)-phenylglycine amide, leaving the (R)-enantiomer largely unreacted.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Workup: Upon reaching the desired conversion (typically around 50% to maximize enantiomeric excess of both product and remaining substrate), filter off the immobilized enzyme.
-
Separation: Separate the resulting (S)-phenylglycine amide from the unreacted (R)-phenylglycine methyl ester by techniques such as fractional crystallization or chromatography.
-
Hydrolysis (Optional): The separated (R)-phenylglycine methyl ester can be subjected to acidic hydrolysis to yield the corresponding carboxylic acid, which can then be esterified back to the methyl ester. Alternatively, in situ racemization of the unreacted ester can be employed to achieve a dynamic kinetic resolution, potentially leading to a theoretical yield of up to 100% of the desired (S)-amide.[5]
Core Applications in Medicinal Chemistry
The utility of this compound spans several classes of therapeutic agents, where its incorporation imparts specific conformational constraints and functionalities.
Synthesis of β-Lactam Antibiotics
While many semi-synthetic penicillins and cephalosporins utilize the (D)-enantiomer of phenylglycine, the underlying synthetic principles highlight the importance of this structural motif. The synthesis of Cefaclor, a second-generation cephalosporin antibiotic, provides a case in point. Although Cefaclor itself contains the D-phenylglycine side chain, the enzymatic coupling methodology is a cornerstone of β-lactam synthesis.
General Scheme for Enzymatic Synthesis of Cephalosporins:
Caption: Enzymatic synthesis of cephalosporin antibiotics.
In a typical enzymatic synthesis of Cefaclor, (D)-phenylglycine methyl ester is reacted with 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) in an aqueous medium in the presence of an immobilized penicillin acylase.[1][6] The reaction conditions, such as pH and temperature, are carefully controlled to favor the synthesis reaction over the competing hydrolysis of the ester and the newly formed amide bond.[1]
Precursors for Antiviral Agents
The phenylglycine scaffold is a key component in a number of antiviral agents, particularly HIV protease inhibitors. These drugs are designed to mimic the transition state of the peptide bond cleavage catalyzed by the viral protease. The specific stereochemistry of the phenylglycine moiety is critical for fitting into the enzyme's active site.
While specific examples directly utilizing this compound in marketed HIV protease inhibitors are not as prevalent as those with other amino acid derivatives, its structural features make it a highly relevant building block for the design of novel inhibitors. The synthesis of these complex molecules often involves the coupling of a chiral amine, such as that derived from (S)-phenylglycine, with a suitable electrophile to form a key intermediate. For instance, the synthesis of some protease inhibitors involves the creation of hydroxyethylene or hydroxyethylamine isosteres, where a phenylglycine derivative can serve as a precursor to one of the chiral centers.[1]
Building Blocks for Peptidomimetics and Macrocyclic Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound is an excellent building block for peptidomimetics due to its non-proteinogenic nature and the conformational constraint imposed by the phenyl group.
Amide Bond Formation: A Key Reaction
The primary reaction for incorporating this compound into a peptide or peptidomimetic is amide bond formation. This involves the coupling of its amino group with a carboxylic acid.
Experimental Protocol: Amide Coupling using HATU [7]
-
Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq.) and this compound hydrochloride (1.1 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling Agent: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
The resulting dipeptide or peptidomimetic can then be further elaborated or incorporated into larger macrocyclic structures. Macrocyclization is a widely used strategy to pre-organize a peptide into a bioactive conformation, thereby increasing its affinity for a target and its stability.[8][9]
Chiral Auxiliaries and Derivatizing Agents
The enantiomerically pure nature of this compound also makes it a valuable tool for the determination of the absolute configuration of other chiral molecules. By reacting it with a chiral carboxylic acid of unknown stereochemistry, a pair of diastereomers is formed. These diastereomers have different physical properties and can often be distinguished by NMR spectroscopy or separated by chromatography. Analysis of the NMR spectra of the diastereomers can allow for the assignment of the absolute configuration of the carboxylic acid.[10][11]
Future Perspectives and Conclusion
This compound is a testament to the power of chiral building blocks in modern drug discovery. Its applications are diverse, ranging from the synthesis of established drug classes to the development of novel therapeutic modalities like peptidomimetics and macrocyclic peptides. As our understanding of the molecular basis of disease deepens, the demand for sophisticated, enantiomerically pure building blocks will only continue to grow. The unique structural and stereochemical features of this compound ensure its continued relevance as a valuable tool in the arsenal of medicinal chemists striving to design the next generation of innovative medicines. The continued development of more efficient enantioselective synthetic routes and enzymatic resolution processes will further enhance its accessibility and utility in the pharmaceutical industry.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Technical Guide to (S)-Methyl 2-amino-2-phenylacetate Derivatives: Chiral Scaffolds in Modern Drug Discovery and Asymmetric Synthesis
Abstract
(S)-Methyl 2-amino-2-phenylacetate, a key chiral building block derived from the non-proteinogenic amino acid phenylglycine, serves as a cornerstone in the synthesis of a multitude of high-value molecules. Its rigid phenyl group and modifiable amino and ester functionalities make it an exceptionally versatile scaffold. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, with a specific focus on its pivotal roles in the development of blockbuster pharmaceuticals and as a chiral auxiliary in asymmetric synthesis. We will dissect the causality behind synthetic strategies, present validated experimental protocols, and offer insights into the practical application of these derivatives for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Phenylglycine Scaffold
Chirality is a fundamental principle in drug design, as enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. This compound, and phenylglycine derivatives at large, are of paramount importance in medicinal chemistry and the broader chemical industry.[1][2] The direct attachment of a bulky aromatic sidechain to the α-carbon, unlike in proteinogenic amino acids, imparts significant conformational rigidity.[2] This structural feature is crucial for designing molecules that can achieve specific, high-affinity interactions with biological targets like enzymes and receptors.
This guide will focus on two primary areas where this compound derivatives have demonstrated immense value:
-
As Pharmaceutical Intermediates: Serving as a critical starting material or key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). A prime example is its use in the synthesis of the antiplatelet drug Clopidogrel.[3][4][5]
-
As Chiral Auxiliaries: Leveraging the inherent stereochemistry of the molecule to control the formation of new stereocenters in asymmetric synthesis, a technique vital for producing enantiomerically pure compounds.[6][7][8][9][10]
The following sections will provide a detailed technical overview of the synthetic pathways to access these derivatives and their practical applications, supported by established protocols and mechanistic insights.
Synthetic Pathways and Derivatization
The utility of this compound stems from the reactivity of its two primary functional groups: the amine and the ester. These sites allow for a wide range of chemical modifications to build molecular complexity.
N-Acylation: Forging the Amide Bond
Modification of the primary amine, typically through acylation, is a common and critical derivatization step. This creates an amide bond, a stable and ubiquitous functional group in pharmaceuticals and peptides.
Causality of Reagent Choice: The selection of an acylating agent and coupling reagent is driven by the need to form the amide bond efficiently while preventing racemization of the sensitive α-chiral center. Standard peptide coupling reagents are often employed. Reagents like 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI or EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the phenylglycine derivative.[11][12] This two-stage procedure via an active ester intermediate provides excellent yields and preserves stereochemical integrity.[11]
Protocol 2.1: General Procedure for N-Acylation
-
Activation of Carboxylic Acid: Dissolve the desired carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0°C to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve this compound hydrochloride (1.0 eq) in the same solvent, and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt and free the amine.
-
Slowly add the pre-activated carboxylic acid solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Alkylation: The Gateway to Clopidogrel
Reductive amination or direct nucleophilic substitution allows for the introduction of alkyl groups at the nitrogen atom. This pathway is famously exploited in the industrial synthesis of Clopidogrel (Plavix®). In this process, the amine of a derivative, methyl (2S)-amino-(2-chlorophenyl)acetate, acts as a nucleophile, displacing a leaving group on an activated thiophene side chain.[3][4]
Workflow: Synthesis of a Key Clopidogrel Intermediate
The synthesis involves the nucleophilic substitution reaction between (S)-o-chlorophenylglycine methyl ester and an activated thiophene-2-ethanol derivative, such as 2-(2-thienyl)ethyl tosylate.[4] The choice of solvent and base is critical to drive the reaction to completion and minimize side products.
Caption: Workflow for N-alkylation to form a Clopidogrel intermediate.
Protocol 2.2: Synthesis of Clopidogrel Intermediate
This protocol is adapted from patented industrial processes.[4]
-
Preparation: Charge a reaction vessel with (S)-o-chlorophenylglycine methyl ester (1.0 eq) and succinonitrile as the solvent.
-
Heat the mixture to 70-75°C to achieve complete dissolution.
-
Reaction: Add 2-(2-thienyl)ethyl p-toluenesulfonate (1.1 eq) to the solution.
-
Add a base, such as dipotassium hydrogen phosphate (K₂HPO₄), portion-wise while maintaining the temperature.
-
Stir the reaction mixture vigorously at 70-75°C for 4-6 hours until the starting material is consumed (monitor by HPLC).
-
Work-up: Cool the reaction mixture and add water and an organic solvent (e.g., toluene). Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate, which can be carried forward to the next cyclization step with formaldehyde to complete the synthesis of Clopidogrel.[3][5]
Applications in Drug Development
The phenylglycine moiety is a privileged scaffold found in numerous biologically active compounds, most notably in β-lactam antibiotics.[1][13][14][15]
Side Chains for β-Lactam Antibiotics
Many semi-synthetic penicillins and cephalosporins, such as ampicillin and cephalexin, incorporate a D-phenylglycine side chain.[13][16] This side chain is crucial for their antibacterial activity, including their ability to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[14][17] The stereochemistry of the phenylglycine unit is critical for potent activity. Enzymatic synthesis methods are often preferred for producing these antibiotics to ensure high enantioselectivity.[16][18]
Caption: Role of Phenylglycine in semi-synthetic β-lactam antibiotics.
Case Study: Clopidogrel (Plavix®)
As previously discussed, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate is the cornerstone chiral building block for the synthesis of Clopidogrel. Clopidogrel is an antiplatelet agent that functions by irreversibly blocking the P2Y₁₂ adenosine diphosphate (ADP) receptor, which is crucial for platelet aggregation and clot formation. The (S)-enantiomer is the pharmacologically active form, making an enantioselective synthesis or an efficient resolution process essential. Industrial syntheses often rely on the resolution of racemic methyl α-amino-(2-chlorophenyl)acetate using a chiral resolving agent like L-(+)-tartaric acid, followed by N-alkylation and cyclization.[3][5]
Role in Asymmetric Synthesis
Beyond being incorporated into final products, phenylglycine derivatives are powerful tools for controlling stereochemistry in other reactions.
Chiral Auxiliaries in Strecker and Aldol Reactions
(R)- or (S)-Phenylglycine amides can be used as chiral auxiliaries in the asymmetric Strecker synthesis to produce enantiomerically enriched α-amino acids.[6][7][8][9] The auxiliary guides the incoming cyanide nucleophile to one face of the imine intermediate. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium and resulting in very high diastereomeric excess (dr > 99/1).[6][7] Similarly, phenylglycine derivatives have been used to direct the stereochemical outcome of ester enolate-imine condensations to produce β-lactams.[10]
Chiral Resolving Agents
The acidic or basic nature of phenylglycine and its derivatives allows them to form diastereomeric salts with racemic mixtures of bases or acids, respectively. These diastereomeric salts often have different solubilities, enabling their separation by fractional crystallization. This is a classic, robust, and scalable method for chiral resolution.[19] For example, racemic phenylglycine itself can be resolved using (+)-camphorsulfonic acid.[19]
Analytical Methodologies: Ensuring Enantiopurity
Verifying the enantiomeric purity of this compound and its derivatives is critical. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Chiral HPLC Method Parameters
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Chiral Crown Ether or Polysaccharide-based (e.g., CHIRALPAK®) | Provides a chiral environment for differential interaction with enantiomers, leading to separation.[20][21] |
| Mobile Phase | Hexane/Ethanol or aqueous buffers with organic modifier (e.g., Methanol) | The polarity is optimized to achieve good resolution and reasonable retention times.[20][21] |
| Detector | UV (e.g., at 254 nm) | The phenyl group provides strong UV absorbance for sensitive detection.[21] |
| Temperature | Controlled (e.g., 40°C) | Temperature can affect the separation efficiency and retention times.[20][21] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC to ensure sharp peaks. |
Protocol 5.1: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., Hexane:Ethanol 80:20) at a constant flow rate and temperature until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring at the appropriate UV wavelength. The two enantiomers should appear as two distinct, well-resolved peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Conclusion and Future Outlook
This compound and its derivatives are far more than simple chemical building blocks; they are enabling tools for innovation in pharmaceutical science and chemical synthesis. Their rigid structure and versatile functional handles have secured their place in the synthesis of life-saving drugs and as reliable auxiliaries for controlling complex stereochemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, sustainable, and scalable synthetic routes to these valuable chiral scaffolds will remain a key area of research. Biocatalytic and chemo-enzymatic cascade reactions, which offer high enantioselectivity under mild conditions, represent a particularly promising frontier for the future production of phenylglycine derivatives.[13][18][22][23]
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 4. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 16. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 17. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 18. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolution processes [kesselssa.com]
- 20. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 22. aminer.org [aminer.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral Synthesis of (S)-Methyl 2-amino-2-phenylacetate via Enzymatic Kinetic Resolution
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of enantiomerically enriched (S)-Methyl 2-amino-2-phenylacetate, a critical chiral building block in the pharmaceutical industry. The presented methodology focuses on the enzymatic kinetic resolution (EKR) of racemic N-acetyl-phenylglycine methyl ester using Candida antarctica Lipase B (CALB). This chemoenzymatic approach is highlighted for its high enantioselectivity, operational simplicity, and adherence to green chemistry principles. The guide covers the synthesis of the racemic precursor, the core enzymatic resolution step, product purification, and comprehensive analytical validation by Chiral High-Performance Liquid Chromatography (HPLC).
Introduction and Significance
This compound, also known as (S)-phenylglycine methyl ester, is a high-value chiral intermediate. Its structural motif is central to numerous active pharmaceutical ingredients (APIs), including the antiplatelet agent Clopidogrel and various semi-synthetic β-lactam antibiotics.[1][2] The stereochemistry at the α-carbon is paramount to the biological activity and safety profile of these drugs. Consequently, robust and scalable methods for producing this intermediate in high enantiomeric purity are of significant interest to the drug development and manufacturing sectors.
While several strategies exist for chiral synthesis, enzymatic kinetic resolution (EKR) offers a compelling combination of mild reaction conditions, exceptional selectivity, and reduced environmental impact compared to many traditional chemical methods.[3][4] This protocol leverages the remarkable ability of lipases, specifically Novozym 435 (an immobilized form of Candida antarctica Lipase B), to selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiopure compound.[3][5][6]
Principle of the Method: Enzymatic Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[3] In this protocol, we first synthesize racemic methyl 2-amino-2-phenylacetate and then protect the amino group via acetylation to yield racemic N-acetyl-methyl-2-amino-2-phenylacetate.
The core of the synthesis is the subsequent EKR, where the lipase selectively hydrolyzes the (R)-N-acetyl ester to the corresponding (R)-N-acetyl acid, leaving the desired (S)-N-acetyl ester largely unreacted.[7][8] The significant difference in reaction rates (the enantiomeric ratio, E) allows for the effective separation of the two enantiomers based on their differing chemical properties (ester vs. acid). A final deprotection step yields the target this compound.
dot graph ER_Diagram { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Workflow for the Chiral Synthesis via Enzymatic Kinetic Resolution."
Materials and Instrumentation
Reagents & Consumables
-
Racemic Methyl 2-amino-2-phenylacetate hydrochloride (≥98%)
-
Acetic Anhydride (≥99%)
-
Triethylamine (≥99.5%)
-
Dichloromethane (DCM), HPLC Grade
-
Novozym® 435 (Candida antarctica Lipase B, immobilized)
-
Phosphate Buffer (0.1 M, pH 7.2)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Ethyl Acetate, HPLC Grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
HPLC Grade Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) for analysis
Instrumentation
-
Magnetic Stirrer Hotplate
-
Standard Glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Rotary Evaporator
-
pH Meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC Column (e.g., Polysaccharide-based CSP like Astec CHIROBIOTIC T or similar)[9]
-
Vortex Mixer
-
Analytical Balance
Detailed Experimental Protocol
PART A: Synthesis of Racemic N-acetyl-methyl-2-amino-2-phenylacetate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend racemic methyl 2-amino-2-phenylacetate hydrochloride (10.0 g, 49.6 mmol) in 100 mL of dichloromethane (DCM).
-
Basification: Cool the suspension in an ice bath (0-5 °C). Slowly add triethylamine (14.0 mL, 100 mmol, ~2.0 eq) dropwise over 15 minutes. The triethylamine neutralizes the hydrochloride salt, liberating the free amine. Stir for an additional 20 minutes.
-
Acetylation: While maintaining the temperature, add acetic anhydride (5.6 mL, 59.5 mmol, 1.2 eq) dropwise. A slight exotherm may be observed. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. The acid wash removes excess triethylamine, and the base wash removes excess acetic acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting white solid is the racemic N-acetylated starting material. Verify its identity via ¹H NMR if desired before proceeding. Yield should be nearly quantitative.
PART B: Enzymatic Kinetic Resolution (EKR)
-
Reaction Setup: Dissolve the racemic N-acetyl ester (e.g., 5.0 g, 24.1 mmol) in 100 mL of a 9:1 mixture of 0.1 M phosphate buffer (pH 7.2) and acetone. The acetone aids in substrate solubility.
-
Enzyme Addition: Add Novozym 435 (500 mg, 10% w/w of substrate) to the solution.[10] The immobilized nature of the enzyme simplifies its later removal.[7]
-
Resolution: Stir the suspension at a constant temperature (e.g., 40 °C) and monitor the reaction progress.[6] The pH will decrease as the (R)-acid is formed; maintain the pH at ~7.2 by the controlled addition of 0.5 M NaOH solution using a pH-stat or manual additions.
-
Monitoring: The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both components.[8] This can be monitored by tracking the volume of NaOH added or by taking small aliquots for HPLC analysis. A typical reaction time is 24-48 hours.[6]
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can be washed with water and acetone, dried, and potentially reused.
PART C: Separation and Deprotection of (S)-Ester
-
Extraction: Transfer the filtrate from the previous step to a separatory funnel. Acidify the solution to pH ~2 with 1M HCl. This ensures the (R)-N-acetyl acid is fully protonated.
-
Separation: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Organic Layer: Contains the desired (S)-N-acetyl-methyl-2-amino-2-phenylacetate.
-
Aqueous Layer: Contains the (R)-N-acetyl-2-amino-2-phenylacetic acid byproduct.
-
-
Isolation of (S)-Ester: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the enantiomerically enriched (S)-N-acetyl ester.
-
Deprotection (Acid Hydrolysis): To the isolated (S)-N-acetyl ester, add 50 mL of 3M HCl. Reflux the mixture for 4-6 hours.
-
Final Isolation: Cool the mixture to room temperature. Wash with DCM (2 x 25 mL) to remove any organic impurities. Carefully neutralize the aqueous layer to pH ~8-9 with concentrated ammonium hydroxide. Extract the liberated this compound free base into ethyl acetate (3 x 40 mL).
-
Purification: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a pale oil or solid.
Characterization and Quality Control
Accurate determination of enantiomeric purity is critical.[11] This is achieved using Chiral HPLC.[12]
dot graph QC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Analytical workflow for product validation."
Chiral HPLC Method
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Methanol/Water (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Expected Elution: On many macrocyclic glycopeptide CSPs, the D- or (R)-enantiomer is retained more strongly than the L- or (S)-enantiomer.[9] Therefore, the (S)-enantiomer is expected to elute first.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Expected Results
The following table summarizes the expected outcomes for this protocol.
| Parameter | Target Value | Notes |
| Overall Yield | 35 - 45% | Based on the initial racemic starting material. The theoretical max is 50%. |
| Enantiomeric Excess (% ee) | > 99% | Dependent on stopping the resolution at ~50% conversion. |
| Chemical Purity (HPLC) | > 98% | Assessed by achiral reverse-phase HPLC. |
| Optical Rotation | [α]D²⁰ +120° (c=1 in H₂O) | For the hydrochloride salt form.[13] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low % ee | Resolution reaction went past 50% conversion. | Monitor reaction more closely. Stop the reaction earlier. |
| Inactive enzyme. | Use fresh enzyme or verify activity of the current batch. | |
| Low Yield | Incomplete extraction during workup. | Perform an additional extraction; ensure correct pH adjustments. |
| Loss during purification steps. | Handle product carefully; ensure complete transfer between vessels. | |
| Slow or Stalled Reaction | Incorrect pH or temperature. | Verify pH of the buffer and reaction temperature. Optimize if necessary.[6] |
| Substrate insolubility. | Slightly increase the co-solvent (acetone) percentage, but not so much that it denatures the enzyme. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane and ethyl acetate are volatile and flammable. Avoid open flames.
-
Handle corrosive reagents like concentrated HCl and acetic anhydride with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CA2961698A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. (S)-(+)-2-苯甘氨酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocol: Enzymatic Resolution for the Synthesis of (S)-Methyl 2-amino-2-phenylacetate
Abstract: This document provides a detailed guide for the synthesis of enantiomerically enriched (S)-Methyl 2-amino-2-phenylacetate, a critical chiral building block in the pharmaceutical industry. The protocol leverages the principles of enzymatic kinetic resolution (EKR), employing the highly efficient and selective Candida antarctica Lipase B (CALB) for the enantioselective N-acylation of a racemic mixture of methyl 2-amino-2-phenylacetate. This chemoenzymatic approach offers a robust, environmentally benign alternative to traditional chemical methods, operating under mild conditions with high fidelity and catalyst recyclability.
Scientific Introduction & Rationale
Enantiomerically pure α-amino acids and their derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals, including antivirals, antibiotics, and anti-cancer agents. This compound, also known as (S)-phenylglycine methyl ester, is a particularly valuable synthon. The biological activity of chiral molecules is often confined to a single enantiomer, making the production of optically pure compounds a paramount objective in drug development.
Enzymatic Kinetic Resolution (EKR) has emerged as a powerful green chemistry tool for accessing such single-enantiomer compounds.[1][2][3] This technique exploits the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. In the context of this protocol, a lipase will preferentially catalyze the acylation of one enantiomer in the racemic mixture, leaving the desired, unreacted enantiomer to be easily separated.
Among the vast arsenal of biocatalysts, lipases, and specifically Candida antarctica Lipase B (CALB), are exemplary for these transformations.[4][5] Lipases are robust enzymes that exhibit remarkable stability in organic solvents, require no expensive cofactors, and display high enantioselectivity across a broad range of substrates.[1][4][5] Immobilized CALB (commercially available as Novozym® 435) is particularly advantageous as it simplifies catalyst removal and enables efficient recycling, enhancing the economic and environmental viability of the process.[4][6]
This guide details a protocol for the CALB-mediated N-acylation of (R)-Methyl 2-amino-2-phenylacetate, allowing for the straightforward isolation of the unreacted and highly valuable this compound.
Principle of the Method: Enantioselective N-Acylation
Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst—in this case, the lipase. The enzyme's chiral active site preferentially binds and catalyzes the transformation of one enantiomer over the other.
The overall process can be described as follows:
(R,S)-Methyl 2-amino-2-phenylacetate + Acyl Donor ---(CALB)--> this compound + N-acyl-(R)-Methyl 2-amino-2-phenylacetate
The lipase selectively catalyzes the N-acylation of the (R)-enantiomer. By halting the reaction at approximately 50% conversion, a mixture containing the unreacted (S)-amino ester and the newly formed (R)-amide is obtained. The significant difference in the chemical properties of the basic amino ester and the neutral amide product allows for a simple and efficient separation via acid-base extraction.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| (R,S)-Methyl 2-amino-2-phenylacetate | Magnetic stirrer with hotplate |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | Reaction vessel (e.g., 100 mL round-bottom flask) |
| Ethyl Acetate (Acyl donor and solvent) | Thermometer / Temperature probe |
| Toluene or Diisopropyl Ether (Optional co-solvent) | Condenser |
| 1 M Hydrochloric Acid (HCl) | Separatory funnel |
| 1 M Sodium Hydroxide (NaOH) | Buchner funnel and filter paper |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Saturated Sodium Chloride (NaCl) solution (Brine) | pH paper or pH meter |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Chiral HPLC system with a suitable column |
Step-by-Step Procedure
The following workflow outlines the complete process from reaction setup to final product analysis.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 6. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Utilizing (S)-Methyl 2-amino-2-phenylacetate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development.[1] These chiral building blocks are integral to creating peptidomimetics, engineering proteins, and designing novel therapeutic agents with enhanced efficacy and specificity.[1] This document provides a detailed guide to the application of (S)-Methyl 2-amino-2-phenylacetate, a derivative of (S)-phenylglycine, as a robust chiral auxiliary for the asymmetric synthesis of α-amino acids. We will explore the underlying mechanistic principles, provide a comprehensive experimental protocol for a diastereoselective Strecker reaction, and discuss the broader applications of this methodology.
Introduction: The Imperative of Asymmetric Synthesis
Chirality is a fundamental aspect of biological systems. The therapeutic activity of many pharmaceuticals is intrinsically linked to the specific three-dimensional arrangement of their atoms. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[2] Chiral auxiliaries are powerful tools in asymmetric synthesis; they are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[3] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[3]
This compound, derived from the readily available and relatively inexpensive amino acid (S)-phenylglycine, serves as an effective chiral auxiliary. Its utility stems from the rigid stereochemical environment it imposes on reaction intermediates, guiding the approach of incoming reagents to a specific face of the molecule. This application note will focus on its use in the asymmetric Strecker synthesis, a versatile method for producing α-amino acids from aldehydes or ketones.
Mechanistic Principles: Stereocontrol via Crystallization-Induced Asymmetric Transformation
The asymmetric Strecker synthesis using a chiral amine auxiliary, such as one derived from this compound, is a powerful method for the synthesis of α-amino acids. The key to the high diastereoselectivity of this process lies in the formation of an intermediate α-amino nitrile, which, under specific conditions, can undergo a crystallization-induced asymmetric transformation.
The general mechanism proceeds as follows:
-
Iminium Ion Formation: The chiral amine, derived from this compound, reacts with an aldehyde or ketone to form a chiral iminium ion.
-
Nucleophilic Attack: A cyanide source, such as hydrogen cyanide or a cyanide salt, attacks the iminium ion. This attack can, in principle, occur from two faces, leading to a mixture of diastereomeric α-amino nitriles.
-
Epimerization and Crystallization: The crucial step for achieving high diastereoselectivity is the establishment of an equilibrium between the two diastereomeric α-amino nitriles in solution. If one of the diastereomers is significantly less soluble than the other, it will selectively crystallize out of the solution. According to Le Chatelier's principle, this selective removal of one diastereomer from the equilibrium will drive the conversion of the more soluble diastereomer into the less soluble one. This process is known as a crystallization-induced asymmetric transformation.
-
Hydrolysis and Auxiliary Removal: The diastereomerically pure α-amino nitrile is then isolated and hydrolyzed under acidic conditions. This step cleaves the chiral auxiliary, which can be recovered, and converts the nitrile group into a carboxylic acid, yielding the desired enantiomerically enriched α-amino acid.
This method is particularly advantageous as it allows for the theoretical conversion of the entire starting material into the desired diastereomer, leading to high yields and excellent stereoselectivity.[4][5]
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol is a representative example of the asymmetric Strecker synthesis using a chiral auxiliary derived from phenylglycine. It has been adapted from established literature procedures.[4][5]
Materials:
-
(R)-Phenylglycine amide (chiral auxiliary)
-
Pivaldehyde
-
Sodium cyanide
-
Methanol
-
Water
-
Hydrochloric acid (concentrated and 6 N)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer
-
Chiral HPLC system
Procedure:
Step 1: Diastereoselective Strecker Reaction and Crystallization-Induced Asymmetric Transformation
-
To a solution of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL) is added pivaldehyde (1.10 mL, 10.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL) is added dropwise over 15 minutes.
-
The reaction mixture is stirred vigorously at room temperature. The product will begin to precipitate.
-
After stirring for 24 hours, the solid is collected by filtration, washed with cold water, and dried under vacuum to yield the diastereomerically pure α-amino nitrile.
Step 2: Hydrolysis of the α-Amino Nitrile and Chiral Auxiliary Removal
-
The dried α-amino nitrile from Step 1 is suspended in 6 N hydrochloric acid (20 mL).
-
The suspension is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 20 mL) to remove the chiral auxiliary.
-
The aqueous layer is concentrated under reduced pressure.
-
The residue is redissolved in a minimal amount of water and the pH is adjusted to 6 with a suitable base (e.g., ammonium hydroxide).
-
The precipitated (S)-tert-leucine is collected by filtration, washed with cold water, and dried under vacuum.
Data Analysis and Characterization:
-
The diastereomeric ratio of the α-amino nitrile can be determined by ¹H NMR analysis of the crude reaction mixture before filtration.
-
The enantiomeric excess of the final (S)-tert-leucine should be determined by chiral HPLC analysis.
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Step | Product | Expected Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | (R,S)-α-Amino nitrile | 76-93%[4] | >99:1[4] | N/A |
| 2 | (S)-tert-Leucine | ~73% (overall)[4] | N/A | >98%[4] |
Workflow and Mechanistic Visualization
The following diagrams illustrate the experimental workflow and the key mechanistic steps involved in the asymmetric Strecker synthesis.
Caption: Experimental workflow for the asymmetric synthesis of (S)-tert-Leucine.
Caption: Mechanism of crystallization-induced asymmetric transformation.
Broader Applications and Future Outlook
The use of phenylglycine-derived chiral auxiliaries is not limited to the Strecker synthesis. These auxiliaries have been successfully employed in a variety of other asymmetric transformations, including the synthesis of β-lactams (2-azetidinones), which are key structural motifs in many antibiotic drugs.[6][7]
Furthermore, the principles of using chiral ligands to control the stereochemical outcome of reactions are central to the field of transition metal catalysis. Chiral Ni(II) complexes, for instance, have emerged as powerful tools for the asymmetric synthesis of a wide array of non-canonical amino acids through reactions such as alkylations, Mannich reactions, and Michael additions.[1][8][9][10] While the direct use of this compound in the formation of these specific Ni(II) complexes is less documented in readily available literature compared to proline-derived ligands, the underlying concept of using a chiral, bidentate or tridentate ligand to create a defined chiral pocket around a metal center remains a promising avenue for future research and development in this area.
The continued development of robust and recyclable chiral auxiliaries and ligands derived from readily available starting materials like phenylglycine will undoubtedly play a crucial role in advancing the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and biotechnology industries.
References
- 1. SIMM Applies Nickel(II) Complex in Asymmetric Synthesis of Chiral Amino Acids----Chinese Academy of Sciences [english.cas.cn]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (S)-Phenylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sterically Demanding Residues
The incorporation of unnatural amino acids (nnAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate pharmacological properties such as receptor affinity, proteolytic stability, and bioavailability.[1][2] Among these, α-substituted amino acids like (S)-phenylglycine (Phg) are of significant interest. The geminal phenyl group at the α-carbon introduces conformational constraints that can lock a peptide into a bioactive conformation. However, this same structural feature presents considerable synthetic challenges.
While derivatives such as (S)-Methyl 2-amino-2-phenylacetate are valuable chemical entities, for iterative, C-to-N terminal synthesis on a solid support, the standard and requisite building block is the Nα-protected carboxylic acid, Fmoc-(S)-phenylglycine (Fmoc-Phg-OH) . This guide provides a comprehensive overview of the challenges associated with this residue and presents field-proven protocols for its successful incorporation, ensuring high-purity final peptide products.
Core Synthetic Challenges with Phenylglycine
The successful integration of Fmoc-Phg-OH into a peptide sequence hinges on overcoming two primary, interconnected chemical hurdles: steric hindrance and racemization. A third potential side reaction, diketopiperazine formation, must also be considered depending on the peptide sequence.
Steric Hindrance
The bulky phenyl group directly attached to the α-carbon creates significant steric shielding around the carboxyl group.[3] This dramatically slows the kinetics of amide bond formation compared to proteinogenic amino acids like alanine or even phenylalanine. Standard coupling conditions are often insufficient, leading to incomplete reactions and the generation of deletion sequences, which can be difficult to separate from the target peptide during purification.[4][5]
Proneness to Racemization
Phenylglycine is exceptionally susceptible to racemization under standard SPPS conditions.[6][7] The α-proton is rendered acidic by the electron-withdrawing effect of the adjacent phenyl ring and the activated carboxyl group. During the coupling step, the bases required for the reaction (e.g., DIEA) can readily abstract this proton, forming a planar enolate intermediate. Subsequent, non-stereospecific reprotonation leads to a mixture of L- and D-isomers (epimerization), compromising the biological activity and purity of the final product.[7][8] Studies have shown that racemization can occur during both the coupling and, to a lesser extent, the Fmoc-deprotection steps.[8]
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular side reaction that truncates the peptide chain.[9] It occurs when the N-terminal amine of a dipeptide-resin attacks the ester linkage connecting the peptide to the resin, cyclizing to release a DKP molecule.[10] This is particularly problematic if phenylglycine is the second amino acid to be coupled to the resin (i.e., in the sequence H-Xaa-Phg-Resin). The reaction is catalyzed by the piperidine used for Fmoc deprotection.[10][11]
Experimental Design: Protocols for High-Fidelity Incorporation
A successful strategy for incorporating Fmoc-Phg-OH requires a multi-faceted approach that enhances coupling efficiency while simultaneously suppressing epimerization.
Optimization of Reagents and Conditions
The choice of coupling reagent and base is paramount.
-
Coupling Reagents : Uronium/aminium-based reagents are superior for sterically hindered couplings. Reagents like HATU , HCTU , or COMU are highly recommended as they generate highly reactive acyl-OAt/OBt esters, accelerating the coupling reaction to outcompete side reactions.[5][12][13]
-
Bases : To mitigate racemization, the choice and amount of base are critical. While DIPEA (N,N-Diisopropylethylamine) is common, a weaker, more sterically hindered base like sym-Collidine (2,4,6-Trimethylpyridine) is often preferred to reduce the rate of α-proton abstraction.[12] N-methylmorpholine (NMM) can also be used.[8]
-
Solvents : High-quality, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) should be used, as they effectively swell the resin and solvate the reacting species.[14]
The logical workflow for incorporating a sterically hindered and racemization-prone residue like phenylglycine requires careful selection of reagents and extended reaction times to ensure completion while minimizing side reactions.
Caption: Workflow for the incorporation of Fmoc-Phg-OH.
Detailed Step-by-Step Protocol: Manual SPPS
This protocol is based on a 0.1 mmol synthesis scale using a standard Fmoc/tBu strategy.[1]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(S)-phenylglycine (Fmoc-Phg-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Kaiser Test Kit or Bromophenol Blue solution
Procedure:
-
Resin Preparation: a. Place the resin (0.1 mmol) in a reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.[1]
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[14] c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Fmoc-Phg-OH Coupling (Critical Step): a. In a separate vial, dissolve Fmoc-Phg-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. b. Add 2,4,6-Collidine (8 eq., 0.8 mmol) to the solution and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for a minimum of 2 hours at room temperature. For difficult sequences, this may be extended to 4 hours or overnight.[5]
-
Reaction Monitoring: a. Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. b. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
Troubleshooting Incomplete Coupling: a. If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared solution of activated Fmoc-Phg-OH for another 2 hours.[5] b. If coupling remains incomplete, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes to prevent the formation of deletion peptides.
-
Washing: a. Once coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Final Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry it under vacuum.[2]
-
Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent K (94% TFA, 2.5% Water, 2.5% EDT, 1% TIS). Caution: Handle TFA in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol scale). Agitate gently at room temperature for 2-4 hours.[2]
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.[2] c. Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether. d. Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
Data Summary and Optimization Parameters
The following table contrasts standard coupling conditions with those optimized for the sterically demanding Fmoc-Phg-OH residue.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Optimized for Fmoc-Phg-OH | Rationale for Change |
| Amino Acid | 3-5 equivalents | 4-5 equivalents | Ensures a high concentration to drive the reaction forward. |
| Coupling Reagent | HBTU/DIC (3-5 eq.) | HATU/COMU (3.9-5 eq.) | More potent activators are needed for sterically hindered residues.[5] |
| Base | DIPEA (6-10 eq.) | Collidine/NMM (8-10 eq.) | Weaker, bulkier bases reduce the risk of racemization.[8][15] |
| Coupling Time | 45-90 minutes | 2-4 hours (or longer) | Extended time is required to achieve complete reaction due to slow kinetics.[5] |
| Monitoring | Recommended | Mandatory | High probability of incomplete coupling necessitates verification. |
Visualizing Key Side Reactions
Understanding potential side reactions is crucial for troubleshooting and prevention.
Racemization Mechanism
The primary mechanism for racemization involves the base-catalyzed formation of a planar enolate intermediate, which loses its stereochemical information.
Caption: Base-catalyzed racemization of Phenylglycine.
Diketopiperazine (DKP) Formation
This side reaction is most prevalent when the peptide-resin is at the dipeptide stage, particularly after deprotection of the second residue.
Caption: Pathway of Diketopiperazine (DKP) formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
Application Notes and Protocols: Coupling Reactions Involving (S)-Methyl 2-amino-2-phenylacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Phenylglycine Derivatives in Peptide Science
(S)-Methyl 2-amino-2-phenylacetate, a derivative of phenylglycine, is a non-proteinogenic amino acid of considerable interest in medicinal chemistry and drug development.[1][2][3] Peptides incorporating phenylglycine residues often exhibit enhanced resistance to enzymatic degradation and can induce specific secondary structures, making them valuable building blocks for novel therapeutics.[1] The direct attachment of the phenyl group to the α-carbon introduces significant steric hindrance and increases the acidity of the α-proton, presenting unique challenges during peptide synthesis, most notably the propensity for racemization.[1][4]
This guide provides a comprehensive overview of the critical aspects of coupling reactions involving this compound, with a focus on mitigating racemization and optimizing coupling efficiency. We will delve into the mechanistic underpinnings of common challenges, present detailed protocols, and offer field-proven insights to guide researchers in successfully incorporating this valuable residue into their peptide sequences.
The Challenge of Racemization
The primary obstacle in the synthesis of phenylglycine-containing peptides is the risk of epimerization at the α-carbon.[4][5][6] The benzylic α-proton of phenylglycine is significantly more acidic than that of proteinogenic amino acids, making it susceptible to abstraction by bases present in the reaction mixture.[4] This is particularly problematic during the coupling step, which often involves the use of tertiary amine bases for activation.[5][6] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product, compromising the stereochemical integrity and biological activity of the final peptide.[7]
Mechanistic Insights and Strategic Choices
The Critical Role of the Coupling Reagent
The choice of coupling reagent is paramount to minimizing racemization and achieving high coupling yields, especially when dealing with sterically hindered amino acids like phenylglycine derivatives.[7]
-
Onium Salt-Based Reagents: Uronium/aminium and phosphonium salt-based reagents are generally the preferred choice for difficult couplings.[7] Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt active esters, facilitating efficient amide bond formation.[7] HATU is often considered superior for many challenging couplings.[7][8]
-
Phosphonium-Based Reagents: Reagents such as PyBOP and PyAOP are also highly effective and are generally associated with lower levels of racemization compared to some uronium-based reagents.[7]
-
Carbodiimides: Standard carbodiimide reagents like DCC and EDC are often less effective for hindered systems and can lead to lower yields.[7]
Recent studies have shown that COMU (1-cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium coupling reagent, and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can significantly reduce racemization when combined with sterically hindered bases.[4][5][6]
The Influence of the Base
The base used during the activation and coupling steps plays a crucial role in the extent of racemization. While tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, their strong basicity can promote epimerization of the sensitive phenylglycine residue.[9]
Weaker and more sterically hindered bases are recommended to minimize racemization.[7][9]
-
N-Methylmorpholine (NMM)
-
2,4,6-Trimethylpyridine (TMP)
-
1,2,2,6,6-Pentamethylpiperidine (PMP)
-
sym-Collidine
Studies have demonstrated that using TMP or 2,6-dimethylpyridine (DMP) in conjunction with DEPBT or COMU can reduce racemization to negligible levels.[4][5][6]
Protecting Group Strategy
While this guide focuses on the coupling of this compound where the carboxylic acid is protected as a methyl ester, it is important to consider the N-terminal protecting group in the context of the overall peptide synthesis strategy. The most common Nα-protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[10] The choice of protecting group will dictate the deprotection conditions, which can also influence racemization. For instance, some studies have indicated that racemization of phenylglycine can occur during the Fmoc-group removal step with piperidine.[11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-α-Fmoc-(S)-Phenylglycine using COMU and TMP
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an (S)-phenylglycine residue, optimized to minimize racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-α-Fmoc-(S)-phenylglycine (3 equivalents relative to resin loading)
-
COMU (3 equivalents)
-
2,4,6-Trimethylpyridine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel with gentle agitation for 30-60 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve N-α-Fmoc-(S)-phenylglycine and COMU in DMF.
-
Activation: Add TMP to the solution of the amino acid and coupling reagent. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, a longer reaction time or a second coupling (double coupling) may be necessary.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test or the bromophenol blue test.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: Solution-Phase Coupling of this compound with an N-Protected Amino Acid
This protocol outlines a general procedure for a solution-phase coupling reaction.
Materials:
-
This compound hydrochloride
-
N-protected amino acid (e.g., Boc-L-Alanine) (1 equivalent)
-
HATU (1 equivalent)
-
N-Methylmorpholine (NMM) (3 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid and HATU in DCM or DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add NMM to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound hydrochloride in DCM or DMF and add NMM (1 equivalent) to neutralize the hydrochloride salt.
-
Coupling: Slowly add the solution of the free amine to the activated N-protected amino acid solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for Phenylglycine Incorporation
| Coupling Reagent | Additive | Base | Typical Racemization Level | Key Advantages |
| HATU | HOAt | DIPEA/NMM | Low to moderate | Highly effective for hindered couplings.[7][8] |
| HBTU | HOBt | DIPEA/NMM | Moderate | Widely used, cost-effective. |
| PyBOP | - | DIPEA/NMM | Low | Generally lower racemization than uronium salts.[7] |
| COMU | OxymaPure | TMP/DMP | Very Low | High efficiency, safer handling (non-explosive additive).[4][5][6][12] |
| DEPBT | - | TMP/DMP | Very Low | Effective in suppressing racemization.[4][5][6] |
| DCC | HOBt | - | High | Prone to side reactions and racemization.[8] |
Note: Racemization levels are highly dependent on the specific reaction conditions, including the sequence, solvent, and temperature.
Visualization of Workflows and Concepts
Caption: Workflow for low-racemization solid-phase coupling of Fmoc-Phenylglycine.
Caption: Simplified mechanism of base-catalyzed racemization of Phenylglycine during activation.
Analytical Considerations: Assessing Stereochemical Purity
After synthesis, it is crucial to determine the enantiomeric purity of the final peptide.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method involves hydrolyzing the peptide and then analyzing the resulting amino acids on a chiral HPLC column.[13] Derivatization of the amino acids with a chiral reagent (e.g., Marfey's reagent) can also be used to separate the diastereomers on a standard reverse-phase column.[14]
-
Mass Spectrometry (MS): Chiral quantification can also be performed using mass spectrometry, often in conjunction with a chiral selector or by analyzing the fragmentation patterns of diastereomeric complexes.[15][16]
Conclusion and Future Perspectives
The successful incorporation of this compound and other phenylglycine derivatives into peptides requires a careful and informed approach to mitigate the inherent risk of racemization. By selecting appropriate coupling reagents, such as COMU or DEPBT, in combination with sterically hindered bases like TMP, and by carefully controlling reaction conditions, researchers can preserve the stereochemical integrity of this valuable building block. The protocols and insights provided in this guide offer a robust framework for navigating the challenges associated with phenylglycine-containing peptide synthesis. As the demand for more complex and potent peptide therapeutics continues to grow, the development of even more efficient and racemization-suppressing coupling methodologies will remain an active and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Note & Protocol: A Scalable, Biocatalytic Approach to Enantiomerically Pure (S)-Methyl 2-amino-2-phenylacetate
Abstract
Enantiomerically pure α-amino acids and their esters are critical chiral building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. (S)-Methyl 2-amino-2-phenylacetate, a derivative of phenylglycine, is a key intermediate for several important active pharmaceutical ingredients (APIs). The primary challenge in its production lies in achieving high enantiomeric purity on an industrial scale in a cost-effective and environmentally benign manner. This application note presents a detailed protocol for the large-scale synthesis of this compound via Enzymatic Kinetic Resolution (EKR). We will explore the underlying principles of this biocatalytic method, provide a step-by-step experimental workflow, and discuss critical parameters for process optimization and scale-up.
Introduction: The Significance of Chiral Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For many drugs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, regulatory agencies worldwide mandate the development of enantiomerically pure drugs. This compound serves as a precursor to noncanonical amino acids used in the development of small-molecule therapeutics.[1]
Traditional chemical methods for obtaining single enantiomers, such as diastereomeric crystallization or asymmetric synthesis using chiral auxiliaries, can be effective but often suffer from drawbacks like the need for stoichiometric amounts of expensive chiral reagents, harsh reaction conditions, and the generation of significant waste streams.[2][3] Biocatalysis, particularly the use of enzymes, has emerged as a powerful alternative, offering high selectivity under mild conditions, thus aligning with the principles of green chemistry.[4] This guide focuses on an Enzymatic Kinetic Resolution (EKR) process, which leverages the remarkable ability of enzymes to differentiate between enantiomers.
Foundational Principles: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation.[5] In EKR, an enzyme acts as the chiral catalyst. For resolving racemic amines or amino esters, lipases are exceptionally effective and widely used.
The core principle involves the enzyme-catalyzed acylation of the racemic methyl 2-amino-2-phenylacetate. The enzyme's chiral active site preferentially accommodates one enantiomer—in this case, the (R)-enantiomer—catalyzing its reaction with an acyl donor to form an amide. The (S)-enantiomer is a poor fit for the active site and remains largely unreacted.
This process results in a mixture of the unreacted (S)-ester and the newly formed (R)-amide. Because of their different chemical properties (ester vs. amide), these two compounds can be easily separated by standard chemical techniques like acid-base extraction.
The efficiency of a kinetic resolution is quantified by the enantioselectivity factor (E-value). The E-value is a measure of the relative rate of reaction of the two enantiomers. A high E-value (typically >100 for industrial applications) is essential for achieving high enantiomeric excess (ee) of both the remaining substrate and the product without requiring the reaction to proceed to very high conversion.
Detailed Protocol: EKR of Racemic Methyl 2-amino-2-phenylacetate
This protocol is optimized for the resolution of racemic methyl 2-amino-2-phenylacetate using immobilized Candida antarctica Lipase B (CALB), one of the most robust and versatile biocatalysts available.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic Methyl 2-amino-2-phenylacetate | ≥98% | Commercial | Substrate |
| Immobilized Candida antarctica Lipase B (CALB) | Industrial | Commercial | Biocatalyst (e.g., Novozym® 435) |
| Ethyl Acetate | Anhydrous, ≥99.5% | Commercial | Acyl Donor and Solvent |
| Toluene | Anhydrous, ≥99.8% | Commercial | Co-solvent (optional, can improve solubility) |
| Hydrochloric Acid (HCl) | 3 M Aqueous | Reagent | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Reagent | For neutralization and extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent | Drying agent |
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer and temperature control
-
pH meter and probe (for work-up)
-
Separatory funnels
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent) for monitoring and final analysis.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Charge the jacketed reactor with ethyl acetate (10 volumes, e.g., 1 L for 100 g of substrate). Begin stirring and bring the solvent to the desired reaction temperature of 40 °C.
-
Substrate Dissolution: Add racemic methyl 2-amino-2-phenylacetate (1.0 eq) to the reactor. Stir until fully dissolved.
-
Enzyme Addition: Once the substrate is dissolved and the temperature is stable, add the immobilized CALB (5-10% by weight of the substrate, e.g., 5-10 g).
-
Reaction Monitoring: The reaction is an equilibrium process. Monitor its progress by taking small aliquots (~0.1 mL) every 2-4 hours. Prepare the sample by filtering out the enzyme beads and diluting with mobile phase. Analyze by chiral HPLC to determine the enantiomeric excess of the remaining (S)-ester and the conversion. The target is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the desired (S)-enantiomer.
-
Reaction Termination: Once the reaction reaches ~50% conversion (typically 24-48 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.
Work-up and Purification
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate the solution under reduced pressure to remove the bulk of the ethyl acetate.
-
Acidic Extraction: Dissolve the resulting crude oil in a fresh, water-immiscible organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Transfer to a separatory funnel and extract with 3 M HCl (aq) (2 x 3 volumes).
-
Aqueous Layer: Contains the protonated, unreacted this compound hydrochloride.
-
Organic Layer: Contains the neutral (R)-N-acetyl-methyl 2-amino-2-phenylacetate.
-
-
Isolation of (S)-Ester: Collect the aqueous layers. Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution with stirring until the pH is ~8-9. The free base of the (S)-ester will precipitate or can be extracted with fresh DCM/MTBE.
-
Drying and Concentration: Collect the organic extracts containing the (S)-ester, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or viscous oil.
-
Characterization: Confirm the purity and enantiomeric excess of the final product using chiral HPLC and compare with a racemic standard. 1H NMR and 13C NMR should be used to confirm the chemical structure.
Data Analysis and Expected Results
The success of the resolution is determined by achieving high enantiomeric excess at approximately 50% conversion.
| Parameter | Typical Value | Method of Determination |
| Reaction Time | 24 - 48 hours | Chiral HPLC |
| Conversion | 48 - 52% | Chiral HPLC |
| Yield of (S)-Ester | 40 - 45% (of initial racemate) | Isolated Mass |
| ee of (S)-Ester | >99% | Chiral HPLC |
| E-Value | >150 | Calculated from ee and conversion |
Scale-Up and Process Optimization
-
Enzyme Immobilization: Using an immobilized enzyme is crucial for large-scale operations as it simplifies catalyst removal and enables recycling, which is a major cost driver.
-
Solvent Choice: While ethyl acetate serves as both solvent and acyl donor, other non-polar solvents can be used. The choice of solvent can significantly impact enzyme activity and stability.
-
Water Activity: The amount of water in the system is a critical parameter in non-aqueous enzymology. It must be carefully controlled to maintain optimal enzyme activity.
-
Racemization Loop: To make the process more economical and overcome the 50% theoretical yield limit of a classic resolution, the separated (R)-amide can be hydrolyzed back to the (R)-ester, which is then subjected to a racemization process (e.g., using a base or heat).[2] This racemic material can then be recycled back into the EKR feed, creating a dynamic kinetic resolution process on a macro scale.
References
- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution processes [kesselssa.com]
- 3. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]
- 4. kth.diva-portal.org [kth.diva-portal.org]
- 5. mdpi.com [mdpi.com]
Application Note: (S)-Methyl 2-amino-2-phenylacetate as a Versatile Chiral Precursor in the Synthesis of Novel Analgesic Scaffolds
Introduction
The development of effective and safe analgesic drugs is a cornerstone of modern medicinal chemistry. A critical aspect of this endeavor is the control of stereochemistry, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, influencing both efficacy and side-effect profiles.[1][2][3] (S)-Methyl 2-amino-2-phenylacetate, the methyl ester of L-phenylglycine, is a valuable chiral building block whose utility in the synthesis of various pharmaceuticals is well-established.[4] This application note explores the potential of this compound as a starting material for the stereoselective synthesis of novel analgesic compounds. We will provide a detailed synthetic protocol for a plausible analgesic scaffold, highlighting the chemical rationale behind each step and demonstrating the versatility of this chiral precursor.
While this compound is a known intermediate in the synthesis of various pharmaceuticals, this guide will focus on a proposed synthetic route to a novel scaffold with potential analgesic properties, thereby showcasing its broader applicability in drug discovery.[4][5]
The Importance of Chirality in Analgesic Drug Design
Many analgesic drugs exert their effects by interacting with chiral biological targets such as G-protein coupled receptors (e.g., opioid receptors) or enzymes (e.g., cyclooxygenases). Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the use of enantiomerically pure starting materials like this compound is crucial for the development of safer and more effective analgesics.[1][2]
Proposed Synthetic Pathway: Synthesis of a Chiral Tramadol Analog
To illustrate the utility of this compound, we propose a synthetic route to a chiral analog of the well-known analgesic, Tramadol. This proposed pathway leverages the key functional groups of the starting material to construct a core scaffold with potential analgesic activity.
Caption: Proposed synthetic workflow for a chiral Tramadol analog.
Detailed Protocols and Methodologies
Step 1: N,N-Dimethylation of this compound via Eschweiler-Clarke Reaction
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines. It uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot reaction is known for its high yields and tolerance of various functional groups, making it an ideal choice for the first step.
Protocol:
-
To a solution of this compound (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (S)-Methyl 2-(dimethylamino)-2-phenylacetate, can be purified by column chromatography on silica gel.
Expected Results:
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | Colorless oil |
Step 2: Grignard Reaction for the Introduction of the Diaryl Methanol Moiety
Rationale: The next step involves the addition of two equivalents of a Grignard reagent to the ester functionality of the N,N-dimethylated intermediate. This reaction constructs the tertiary alcohol core, a key structural feature in many analgesics, including Tramadol. We will use 4-methoxyphenylmagnesium bromide as the Grignard reagent.
Protocol:
-
Prepare the Grignard reagent by adding a solution of 4-bromoanisole (2.2 eq) in anhydrous THF to magnesium turnings (2.2 eq) under an inert atmosphere.
-
Cool the solution of (S)-Methyl 2-(dimethylamino)-2-phenylacetate (1.0 eq) in anhydrous THF to 0 °C.
-
Slowly add the prepared Grignard reagent to the ester solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, (S)-1,1-bis(4-methoxyphenyl)-2-(dimethylamino)-2-phenylethan-1-ol, by recrystallization or column chromatography.
Expected Results:
| Parameter | Value |
| Yield | 60-75% |
| Purity (HPLC) | >97% |
| Appearance | White to off-white solid |
Step 3: O-Demethylation to Yield the Final Phenolic Compound
Rationale: The final step is the cleavage of the methyl ethers to reveal the free phenolic hydroxyl groups. This is a crucial step as the phenolic moiety is often essential for binding to opioid receptors. Boron tribromide (BBr3) is a powerful and selective reagent for the demethylation of aryl methyl ethers.
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (2.5 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the chiral Tramadol analog.
Expected Results:
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >99% |
| Appearance | White solid |
Mechanistic Insights
Caption: Simplified mechanism of the Grignard reaction on the ester.
Conclusion
This application note demonstrates the potential of this compound as a valuable and versatile chiral building block in the synthesis of novel analgesic drug candidates. The proposed synthetic pathway provides a practical and efficient route to a chiral Tramadol analog, highlighting the utility of standard organic transformations to construct complex molecular architectures from a simple, enantiomerically pure starting material. Researchers in drug discovery can adapt these protocols to create libraries of related compounds for structure-activity relationship (SAR) studies, ultimately contributing to the development of next-generation analgesics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Methyl 2-amino-2-phenylacetate
Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you improve the yield and enantiomeric purity of your synthesis.
Introduction
This compound is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Achieving high yield and, critically, high enantiomeric excess (e.e.) of the (S)-enantiomer is paramount for its successful application. This guide will explore two primary synthetic strategies: Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution , providing detailed protocols and troubleshooting for common challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. We delve into the root causes and provide actionable solutions to get your synthesis back on track.
Issue 1: Low Overall Yield
Q: My final isolated yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials persist even after the recommended reaction time, the reaction is likely incomplete.
-
Solution:
-
Reagent Stoichiometry: Ensure accurate stoichiometry of all reagents. For instance, in the Strecker synthesis, the molar ratios of the aldehyde, amine source, and cyanide source are critical.[1]
-
Reaction Time and Temperature: Some reactions may be sluggish. Consider extending the reaction time or carefully increasing the temperature. However, be aware that excessive heat can lead to side reactions and degradation.[2]
-
Catalyst Activity (if applicable): In catalytic asymmetric reactions, ensure the catalyst is active. Improper handling or storage can lead to deactivation.
-
-
-
Side Reactions:
-
Diagnosis: The presence of unexpected spots on your TLC plate or extra peaks in your crude NMR/HPLC chromatogram suggests the formation of side products.
-
Solution:
-
-
Product Loss During Work-up and Purification:
-
Diagnosis: Significant loss of material between the crude reaction mixture and the final isolated product points to issues with the extraction or purification steps.
-
Solution:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For amino esters, which can be protonated or deprotonated, adjusting the pH can significantly impact their solubility in the organic phase.
-
Column Chromatography: If using column chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening, which can lead to lower recovery.
-
-
Issue 2: Poor Enantioselectivity (Low %e.e.)
Q: I'm obtaining a nearly racemic mixture or low enantiomeric excess of the (S)-enantiomer. How can I improve the stereoselectivity of my reaction?
A: Achieving high enantioselectivity is often the most challenging aspect of this synthesis. The following factors are critical:
Potential Causes & Solutions:
-
Catalyst/Chiral Auxiliary Purity and Loading:
-
Diagnosis: The enantiomeric purity of your chiral catalyst or auxiliary is paramount. Even small amounts of the opposite enantiomer can significantly erode the e.e. of your product.[2]
-
Solution:
-
Verify Purity: Confirm the enantiomeric purity of your commercially sourced or synthesized chiral catalyst/auxiliary using methods like chiral HPLC.
-
Optimize Loading: The catalyst loading can influence enantioselectivity. A screening of different catalyst loadings is recommended to find the optimal concentration.
-
-
-
Reaction Temperature:
-
Diagnosis: Asymmetric reactions are often highly sensitive to temperature.
-
Solution:
-
Lower the Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[3] This is because the difference in activation energies for the formation of the two diastereomeric transition states is more pronounced at lower temperatures. Try running your reaction at 0 °C, -20 °C, or even -78 °C.
-
-
-
Solvent Effects:
-
Diagnosis: The solvent can play a crucial role in the organization of the chiral transition state.
-
Solution:
-
-
Racemization:
-
Diagnosis: The product itself might be racemizing under the reaction or work-up conditions.
-
Solution:
-
Mild Work-up: Use mild acidic or basic conditions during the work-up.
-
Analyze Crude Product: Determine the e.e. of the crude product before purification to see if racemization is occurring during chromatography.
-
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound: Asymmetric Strecker Synthesis or Enzymatic Kinetic Resolution?
A: The choice between these two excellent methods depends on your specific laboratory capabilities, scale, and desired outcome.
-
Asymmetric Strecker Synthesis: This method builds the chiral center directly and can, in principle, achieve a theoretical yield of 100% for the desired enantiomer.[4] It is a powerful technique, especially when a suitable chiral auxiliary or catalyst is available. However, it may require more optimization of reaction conditions (temperature, solvent) to achieve high enantioselectivity.
-
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of methyl 2-amino-2-phenylacetate and uses an enzyme (often a lipase) to selectively react with one enantiomer, allowing for the separation of the other.[5] While the maximum theoretical yield for the desired enantiomer is 50% (unless coupled with a racemization step), this method can offer very high enantioselectivity and often proceeds under mild conditions.
Comparison of Synthetic Routes
| Feature | Asymmetric Strecker Synthesis | Enzymatic Kinetic Resolution |
| Theoretical Yield | Up to 100% | 50% (without racemization) |
| Key Challenge | Achieving high diastereoselectivity/enantioselectivity | Separating the unreacted enantiomer from the product |
| Reagents | Chiral auxiliary or catalyst, cyanide source | Racemic starting material, enzyme (e.g., lipase) |
| Conditions | Often requires low temperatures and anhydrous conditions | Typically mild aqueous or organic solvent conditions |
Q2: What is a reliable method for determining the enantiomeric excess (%e.e.) of my product?
A: The most common and reliable method for determining the enantiomeric excess of chiral amino esters is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7]
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
-
Typical Setup:
-
Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating amino acid derivatives.[7]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol is a common mobile phase for normal-phase chiral HPLC.[7]
-
Detection: UV detection is typically used, as the phenyl group in the molecule is a strong chromophore.
-
Q3: Can I use a chiral derivatizing agent and a standard achiral HPLC column to determine the e.e.?
A: Yes, this is a viable alternative known as the indirect method . The process involves reacting your sample with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[8] However, this method has some prerequisites: your starting material must not racemize during derivatization, and the derivatizing agent must be enantiomerically pure.[8]
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is adapted from methodologies employing a chiral amine as an auxiliary to induce diastereoselectivity.[1][9]
Workflow for Asymmetric Strecker Synthesis
Caption: Step-wise workflow for the Asymmetric Strecker Synthesis.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (S)-1-phenylethylamine, 1.0 eq) in a suitable anhydrous solvent (e.g., methanol or toluene). Stir the mixture at room temperature for 1-2 hours.
-
Strecker Reaction: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in water. Slowly add the cyanide solution to the imine mixture. Then, add acetic acid (1.1 eq) dropwise. Allow the reaction to stir at 0 °C to room temperature and monitor by TLC.
-
Work-up and Diastereomer Separation: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The resulting crude product will be a mixture of diastereomeric α-aminonitriles. These can often be separated by crystallization or column chromatography. A crystallization-induced asymmetric transformation may also be employed where one diastereomer selectively precipitates.[4][9]
-
Hydrolysis and Auxiliary Removal: The separated diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
Esterification: The resulting (S)-2-amino-2-phenylacetic acid can be esterified using standard methods, such as reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid), to yield the final product, this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-amino-2-phenylacetate
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic amino ester.[5][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. yakhak.org [yakhak.org]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Chiral Integrity of (S)-Methyl 2-amino-2-phenylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during chemical transformations involving the chiral building block, (S)-Methyl 2-amino-2-phenylacetate. Maintaining the stereochemical integrity of this and similar molecules is critical for ensuring the desired biological activity, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs).[1][2][3]
Part 1: Foundational Concepts & Core Mechanisms
This section addresses the fundamental principles of racemization as they apply to α-amino esters.
Q1: What is racemization and why is this compound particularly susceptible?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[1] this compound is particularly prone to racemization because of the acidic nature of the proton on its α-carbon (the chiral center). This susceptibility is enhanced by the phenyl group, which can stabilize the intermediate formed upon deprotonation.
The primary mechanism is base-catalyzed enolization. A base removes the α-proton, forming a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[4]
Caption: Base-catalyzed racemization via a planar enolate.
Part 2: Troubleshooting Guide by Reaction Parameter
This section is designed to help you diagnose and solve racemization issues by focusing on specific experimental variables.
Q2: My reaction shows significant racemization. Which parameter should I investigate first?
A2: The choice of base is almost always the primary culprit and should be your first point of investigation. The strength and steric hindrance of the base directly correlate with the rate of α-proton abstraction, which is the initiating step of racemization.[5][6]
Q3: How do I select the right base to minimize racemization?
A3: The ideal base is one that is strong enough to facilitate the desired reaction (e.g., deprotonate a carboxylic acid for coupling) but not so strong or unhindered that it readily abstracts the α-proton of your amino ester.
-
Avoid Strong, Non-Hindered Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are common culprits in causing racemization due to their high basicity and accessibility.[7]
-
Favor Weaker or Sterically Hindered Bases: N-methylmorpholine (NMM) is a preferred choice as it is less basic than TEA or DIEA. For reactions requiring a non-nucleophilic base, sterically hindered options like 2,4,6-collidine (TMP) are excellent choices for suppressing racemization.[5][7]
Table 1: Relative Racemization Risk of Common Bases
| Base | Abbreviation | Typical pKa (Conjugate Acid) | Racemization Risk | Key Consideration |
|---|---|---|---|---|
| Triethylamine | TEA | ~10.7 | High | High basicity, low steric hindrance. |
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | ~11.0 | High | Sterically hindered but still a strong base.[7] |
| N-Methylmorpholine | NMM | ~7.4 | Low | Weaker base, significantly reduces racemization risk.[7] |
| 2,4,6-Collidine | TMP | ~7.4 | Very Low | Sterically hindered and weakly basic.[5] |
Q4: Can the solvent choice impact the chiral purity of my product?
A4: Yes, absolutely. Solvent polarity plays a crucial role. Polar aprotic solvents can stabilize the charged enolate intermediate, thereby accelerating the rate of racemization.
-
High-Risk Solvents: Dichloromethane (DCM), Chloroform, Acetonitrile, and Nitromethane are known to be unfavorable solvents that can increase racemization rates.[8]
-
Lower-Risk Solvents: Non-polar solvents are generally preferred. Solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) often show a lower ratio of racemization to the desired coupling reaction rate.[7][8] Dimethyl sulfoxide (DMSO) can also be a favorable choice.[8]
Q5: I am running an N-acylation reaction. What is the best way to add my reagents to avoid racemization?
A5: The duration of the "activation" step is critical, especially in peptide couplings or similar acylation reactions. An activated carboxylic acid (e.g., an active ester or acid chloride) that is left in the reaction mixture for an extended period before the nucleophile (this compound) is added has a greater opportunity to undergo side reactions, including those that facilitate racemization.
-
Best Practice (In Situ Activation): Add the coupling reagent to a mixture that already contains both the carboxylic acid and the this compound. This ensures the activated species is consumed as it is formed.[7]
-
If Pre-activation is Necessary: Keep the activation time to an absolute minimum and perform this step at a low temperature (e.g., 0 °C) before adding the amino ester.
Q6: How does temperature affect racemization, and what is the optimal range?
A6: Higher reaction temperatures increase the kinetic energy of molecules, which accelerates all reaction rates, including the rate of proton abstraction and racemization.[7][9][10]
-
Recommendation: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.[7] Avoid heating reactions involving sensitive chiral centers unless absolutely required and all other options have been exhausted.
Part 3: Advanced Strategies & Protocols
This section covers specific reagents and detailed procedures to ensure chiral integrity.
Q7: I am performing a peptide coupling. Which coupling reagents are best for preventing racemization?
A7: The choice of coupling reagent is paramount. Modern uronium/aminium and phosphonium-based reagents are designed for rapid coupling and minimal racemization, especially when used with additives.[7][11]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]
-
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) and OxymaPure (Ethyl cyanohydroxyiminoacetate) form active esters in situ that are highly reactive towards the amine but less prone to racemization than the intermediates formed by the coupling reagent alone.[5][7]
Caption: Decision workflow for minimizing racemization.
Q8: Can you provide a validated protocol for a low-racemization N-acylation?
A8: Certainly. This protocol for N-Boc protection represents a standard procedure designed to maintain stereochemical integrity.
Protocol: Low-Racemization N-Boc Protection of this compound
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq) dropwise while stirring. Causality Note: NMM is used as a mild, non-racemizing base to neutralize the acid that will be formed during the reaction.
-
Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Causality Note: Slow addition of the acylating agent ensures the reaction remains at a low temperature and minimizes local concentration spikes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Crucially, verify the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC or SFC method. This step validates the success of the low-racemization conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pure-synth.com [pure-synth.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Peptide Coupling with (S)-Methyl 2-amino-2-phenylacetate
Welcome to the technical support center for peptide synthesis utilizing (S)-Methyl 2-amino-2-phenylacetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the incorporation of this valuable but often troublesome amino acid residue. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of the underlying chemistry to ensure the stereochemical integrity and success of your peptide synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant epimerization of the phenylglycine residue in our peptide sequence. What is the primary cause, and how can we mitigate it?
A1: Understanding the Root Cause: The Acidic α-Proton
The principal challenge with phenylglycine (Phg) and its esters is the heightened propensity for racemization (epimerization) at the α-carbon.[1][2][3][4][5] This is due to the increased acidity of the α-proton, which is stabilized by the electron-withdrawing phenyl ring.[3] During peptide synthesis, especially under basic conditions, this proton can be abstracted, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical purity.
The most critical step for this side reaction is the base-catalyzed activation and coupling of the Fmoc-protected phenylglycine derivative.[1][2][4]
Troubleshooting & Mitigation Strategies:
Your choice of coupling reagents and base is paramount to preserving the stereochemical integrity of the phenylglycine residue.
-
Coupling Reagents: Opt for coupling reagents known to minimize racemization. Third-generation uronium salts like COMU have shown superior performance in reducing epimerization.[1] Phosphonium salts such as PyBOP or reagents like DEPBT are also excellent choices.[1][6] Standard carbodiimide reagents like DCC and EDC can lead to lower yields and increased racemization with sterically hindered amino acids like phenylglycine.[7]
-
Bases: The choice of base is as critical as the coupling reagent. Sterically hindered, weaker bases are preferred. 2,4,6-Trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) are generally better options than less hindered bases.[1][8] Studies have shown that combining COMU or DEPBT with TMP can reduce racemization to negligible levels.[1][2][4]
-
Reaction Temperature: Perform the coupling reaction at lower temperatures (e.g., 0 °C or room temperature) to minimize the rate of epimerization.[7][8]
-
Activation Time: Avoid prolonged pre-activation of the carboxylic acid. An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the amine component, is recommended.[8]
Below is a summary of the effectiveness of different coupling conditions in preserving the stereoisomeric purity of a model dipeptide containing phenylglycine.
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | Moderate | [1] |
| HBTU | DIPEA | Moderate | [1] |
| PyBOP | DIPEA | Moderate | [1] |
| DMTMM-BF4 | NMM | Moderate Improvement | [1][9] |
| DEPBT | TMP | >98% | [1] |
| COMU | TMP | >98% | [1] |
Q2: Our peptide synthesis is stalling after the introduction of this compound, leading to low coupling yields. What could be the issue?
A2: Addressing Steric Hindrance and Aggregation
Low coupling yields when incorporating phenylglycine derivatives are often attributable to two main factors: steric hindrance and peptide aggregation.
-
Steric Hindrance: The bulky phenyl side chain can physically impede the approach of the activated carboxylic acid to the amine of the growing peptide chain, thereby slowing down the reaction.[7] This is a common issue with sterically hindered amino acids.[10]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing bulky residues like phenylglycine, can aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete reactions and truncated sequences.[7]
Troubleshooting & Optimization Protocols:
-
Potent Coupling Reagents: For sterically demanding couplings, more powerful onium-salt-based reagents are recommended. HATU , HBTU , and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[7] COMU is also an excellent choice for its high reactivity.[6][11]
-
Double Coupling: If a ninhydrin test indicates an incomplete reaction, a second coupling cycle may be necessary to drive the reaction to completion.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can enhance coupling efficiency for sterically hindered amino acids by providing localized heating, which can accelerate reaction rates and disrupt aggregation.[9]
-
Solvent Choice: The choice of solvent can impact both solubility and aggregation. While DMF is standard, in some cases, switching to N-methylpyrrolidone (NMP) or adding chaotropic salts may help to disrupt aggregation.[12]
-
Disrupting Aggregation: For longer peptides, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby residue to disrupt the secondary structures that lead to aggregation.[12]
Q3: We have identified a significant byproduct that corresponds to the loss of the first two amino acids from our N-terminus, which starts with Phenylglycine-Proline. What is this side reaction?
A3: Diketopiperazine (DKP) Formation: A Common Dipeptide Side Reaction
The byproduct you are observing is likely a diketopiperazine (DKP). This intramolecular cyclization reaction is particularly prevalent when a dipeptide is attached to the resin, especially if Proline is in the second position.[12] The free N-terminal amine of the first amino acid (Phenylglycine in your case) can attack the ester linkage of the second amino acid to the resin, cleaving the dipeptide from the support and forming a stable six-membered ring.
This process is autocatalytic and can be exacerbated during the Fmoc-deprotection step of the third amino acid, where the newly liberated N-terminal amine of the dipeptide is poised for cyclization.[13]
Preventative Measures:
-
Choice of Resin: When the C-terminal sequence is known to be susceptible to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the trityl group effectively hinders the intramolecular cyclization.[12]
-
Coupling the Third Residue Quickly: After deprotecting the second amino acid, immediately proceed with the coupling of the third amino acid. This minimizes the time the free dipeptide amine is available for cyclization.
-
Use of Protected Dipeptides: If feasible, coupling a pre-formed, N-terminally protected tripeptide can bypass the problematic dipeptide stage on the resin altogether.
-
Simultaneous Deprotection/Coupling: Advanced techniques involve a simultaneous deprotection and acylation step, which can trap the reactive nucleophilic amine before it has a chance to cyclize.[14]
Visualizing the Mechanisms
To further clarify these side reactions, the following diagrams illustrate the key chemical transformations.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 2-amino-2-phenylacetate Alkylation
Welcome to the technical support center for the N-alkylation of (S)-Methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-alkylated phenylglycine derivatives are pivotal building blocks in medicinal chemistry, and achieving their synthesis with high yield and stereochemical fidelity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of this compound presents several distinct challenges that can impact reaction efficiency, product purity, and stereochemical integrity. The primary amino group is nucleophilic, but the resulting secondary amine product is often even more so, leading to over-alkylation.[1][2] Furthermore, the α-proton is susceptible to abstraction by base, which can lead to racemization, a critical failure when working with a chiral starting material.[3] Finally, the reaction conditions, particularly the use of base, can cause saponification of the methyl ester.
This guide will systematically address these issues, providing a logical framework for troubleshooting and optimization.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems encountered during the alkylation of this compound.
Q1: My overall reaction yield is low. Where should I start troubleshooting?
A low yield can stem from multiple sources: incomplete conversion of the starting material, formation of undesired side-products, or degradation of the desired product. The first step is to identify the root cause.
Troubleshooting Decision Pathway
The following diagram illustrates a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve mono-alkylation selectivity?
This is a classic problem in amine alkylation. The mono-alkylated product, a secondary amine, is often a stronger nucleophile than the starting primary amine, leading to a second alkylation event.[2]
Causality: Increased electron density on the nitrogen from the first alkyl group enhances its nucleophilicity.
Solutions:
-
Stoichiometric Control: Use a large excess of the starting amine this compound (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of the mono-alkylated product competing for it.
-
Protecting Group Strategy: The most robust method to ensure mono-alkylation is to temporarily modify the amine.
-
Schiff Base (Imine) Formation: Reacting the amine with an aldehyde or ketone (e.g., benzophenone) forms an imine. This protects the amine from direct alkylation. However, this strategy is typically employed for C-alkylation of glycine derivatives.[4][5] For N-alkylation, other methods are more direct.
-
Sulfonamide Formation: Protection as a sulfonamide (e.g., nosyl or tosyl) allows for clean mono-alkylation on the nitrogen, followed by deprotection.[6][7] The sulfonamide renders the nitrogen acidic, requiring a base to deprotonate before alkylation.
-
-
Reductive Amination: An alternative to direct alkylation is reductive amination. The amine is first reacted with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced (e.g., with NaBH(OAc)₃ or NaCNBH₃) to the N-alkylated product.[8][9] This method is highly selective for mono-alkylation.
Q3: My product's enantiomeric excess (ee) is lower than the starting material. How do I prevent racemization?
Racemization occurs when the chiral center (the α-carbon) is deprotonated by the base to form a planar achiral enolate intermediate, which can then be protonated from either face.
Causality: The α-proton is acidic due to the adjacent phenyl and ester groups. Strong bases readily abstract this proton.
Solutions:
-
Base Selection: The choice of base is critical. Avoid overly strong or sterically hindered bases like LDA or t-BuOK if possible. Milder inorganic bases are often preferred.
Base Strength Common Application/Caveat K₂CO₃ Weak Often requires higher temperatures; good for solid-liquid PTC. CsOH / KOH Strong Effective but increases risk of ester hydrolysis and racemization. Use at low temp.[10] | Triethylamine (TEA) | Weak (Organic) | Often used as an acid scavenger, may not be strong enough for deprotonation. |
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below). This disfavors the proton abstraction equilibrium.
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for this transformation. A quaternary ammonium salt shuttles the deprotonated amine (as an ion pair) from the aqueous or solid phase into the organic phase to react with the alkylating agent.[4] This method often proceeds under milder conditions, reducing racemization. Using a chiral phase-transfer catalyst can even induce asymmetry.[4][10][11]
-
"Borrowing Hydrogen" Catalysis: This advanced method uses a ruthenium or iridium catalyst to temporarily oxidize an alcohol (the alkylating source) to an aldehyde, which then undergoes reductive amination with the amino ester.[3][12] This process is base-free, atom-economic, produces only water as a byproduct, and shows excellent retention of stereochemistry.[3]
Q4: I'm losing my product to ester hydrolysis (saponification). How can this be avoided?
The methyl ester is susceptible to cleavage by strong bases, especially in the presence of water, forming the corresponding carboxylate salt.
Causality: Nucleophilic attack of hydroxide on the ester carbonyl.
Solutions:
-
Use Aprotic Solvents and Anhydrous Conditions: If using an organic base or a solid inorganic base, ensure all reagents and solvents are dry to minimize the presence of water.
-
Employ a Bulky Ester: Synthesize the tert-butyl ester of (S)-phenylglycine instead of the methyl ester. The steric hindrance of the tert-butyl group makes it significantly more resistant to base-catalyzed hydrolysis.[4]
-
Solid-Liquid Phase-Transfer Catalysis (PTC): Use a solid base like powdered potassium hydroxide or potassium carbonate with a phase-transfer catalyst in an aprotic solvent (e.g., Toluene, CH₂Cl₂). This minimizes the amount of water in the system.[4]
-
Careful Work-up: During the aqueous work-up, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture promptly and extract the product.
Frequently Asked Questions (FAQs)
FAQ 1: Is a protecting group necessary? What are the pros and cons?
Whether to use a protecting group depends on the specific alkylating agent and the desired purity of the final product.
| Strategy | Pros | Cons | Best For |
| No Protection | Fewer synthetic steps, faster. | High risk of over-alkylation and side reactions.[2] | Simple alkylations where a large excess of the starting amine is feasible and purification is straightforward. |
| Schiff Base (Imine) | Excellent for achieving mono-C-alkylation of glycine. | Not the primary route for N-alkylation. Requires protection and deprotection steps. | Synthesizing α,α-disubstituted amino acids.[4] |
| Carbamate (Boc, Cbz) | Excellent protection, prevents over-alkylation. Well-understood chemistry.[13] | Requires two extra steps (protection/deprotection). Deprotection conditions can be harsh (acid for Boc, hydrogenation for Cbz). | Complex syntheses where chemoselectivity is critical. |
| Sulfonamide (Nosyl, Tosyl) | Prevents over-alkylation, activates N-H for deprotonation. | Deprotection can require harsh or specific reagents.[7] | Cases where strong activation for N-alkylation is needed. |
Recommendation: For achieving clean mono-N-alkylation with minimal side reactions, a protection/deprotection strategy or a reductive amination approach is often superior to direct alkylation of the unprotected amine.
FAQ 2: What is Phase-Transfer Catalysis (PTC) and why is it so often recommended?
Phase-Transfer Catalysis is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., an aqueous base and an organic substrate). A catalyst, typically a quaternary ammonium salt (like TBAB, tetrabutylammonium bromide), transports one of the reactants across the phase boundary so the reaction can occur.[4]
Mechanism in this context:
-
The base (e.g., aqueous KOH) deprotonates the amino ester at the phase interface.
-
The quaternary ammonium cation (Q⁺) pairs with the resulting amide anion (R-NH⁻).
-
This ion pair (Q⁺ R-NH⁻) is soluble in the organic phase.
-
In the organic phase, the poorly solvated and highly reactive amide anion reacts with the alkyl halide.
-
The catalyst returns to the aqueous phase to repeat the cycle.
Why it's advantageous:
-
Mild Conditions: Avoids the need for strong, anhydrous bases and cryogenic temperatures.
-
High Yields: The enhanced reactivity of the anion in the organic phase often leads to faster reactions and higher yields.
-
Reduced Side Reactions: The controlled conditions can minimize racemization and ester hydrolysis.
-
Asymmetric Potential: Chiral PTC catalysts derived from Cinchona alkaloids can achieve high enantioselectivity.[4][10][14]
FAQ 3: What analytical techniques are essential for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. Stain with ninhydrin to visualize the primary amine starting material (stains purple/blue) and the product secondary amine (may stain yellow/orange or not at all). Co-spot with your starting material.
-
¹H NMR Spectroscopy: Essential for structural confirmation. Look for the disappearance of the N-H protons, the appearance of new signals corresponding to the N-alkyl group, and confirm the integrity of the methyl ester and phenyl groups. Integration can help quantify product vs. starting material.
-
Mass Spectrometry (LC-MS): Ideal for identifying the mass of the desired product and detecting side products like di-alkylated species (M+R) or the hydrolyzed acid (M-14+1).
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric excess (ee%) of your product. This is critical to confirm that your reaction conditions have not caused racemization.
Validated Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis
This protocol is a representative procedure for the mono-alkylation of this compound using PTC, adapted from established methodologies.[4][10][15]
Workflow Diagram
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
Troubleshooting guide for the chiral resolution of methyl 2-amino-2-phenylacetate
Welcome to the technical support center for the chiral resolution of methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges encountered during this critical separation process. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your experiments.
Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: What are the primary methods for resolving racemic methyl 2-amino-2-phenylacetate, and how do I choose the right one?
The resolution of racemic methyl 2-amino-2-phenylacetate, a key intermediate in pharmaceuticals, is most commonly achieved through three primary strategies: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography. The choice depends on scale, required purity, cost, and available equipment.
-
Diastereomeric Salt Crystallization: This is the most established and often most cost-effective method for large-scale production.[1] It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent.[2][3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemate at a much faster rate than the other.[4][5] This leaves one enantiomer unreacted and transforms the other into a new compound, which can then be separated by conventional methods like extraction or chromatography. This approach is valued for its high selectivity and mild reaction conditions.[6]
-
Preparative Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) to directly separate the two enantiomers.[7] While often used analytically to determine enantiomeric excess (e.e.), it can be scaled up for purification. It offers high purity but can be more expensive and resource-intensive than crystallization for large quantities.[1]
Caption: High-level workflow for selecting a chiral resolution strategy.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
This classical method is powerful but sensitive to subtle changes in conditions. Success hinges on exploiting the solubility differences between the two diastereomeric salts formed.[8]
Q1: I'm not getting any crystals to form after adding the chiral resolving agent. What should I do?
Failure to crystallize is typically a solubility issue. The diastereomeric salt is too soluble in the chosen solvent system.
Causality: Crystallization requires a supersaturated solution. If the salt's solubility is too high, it will remain in solution even upon cooling. The choice of solvent is critical as it dictates the solubility profile of the diastereomeric salts.[9]
Troubleshooting Steps:
-
Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to create a more concentrated, supersaturated solution.
-
Employ an Anti-Solvent: Gradually add a solvent in which the diastereomeric salt is known to be poorly soluble (an "anti-solvent"). This reduces the overall solvating power of the medium, inducing precipitation. The addition of water as an anti-solvent can be crucial for selective precipitation in some systems.[10]
-
Cooling Protocol: Slow, gradual cooling is often more effective than rapid cooling ("crashing out"), which can trap impurities and lead to poor selectivity. Try cooling the solution slowly to room temperature, then to 0-4°C, and finally to lower temperatures if necessary.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution to induce crystallization.
-
Solvent Screening: The initial solvent may be inappropriate. A systematic screen of solvents with varying polarities and hydrogen-bonding capabilities is the most robust solution.[9]
| Solvent Type | Polarity | Common Examples for Amino Esters | Rationale |
| Alcohols | High | Methanol, Ethanol, Isopropanol | Good for dissolving the initial components; often requires an anti-solvent. |
| Ethers | Low-Medium | Methyl tert-butyl ether (MTBE), 2-MeTHF | Often used as the primary crystallization medium or as an anti-solvent. |
| Esters | Medium | Ethyl Acetate | Balances polarity and can be effective for many salt systems. |
| Hydrocarbons | Low | Hexane, Heptane | Almost exclusively used as anti-solvents. |
Q2: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve the selectivity?
Low d.e. means that both diastereomeric salts are co-crystallizing, indicating their solubilities are too similar under the current conditions.
Causality: The efficiency of a resolution by crystallization is directly related to the solubility difference between the two diastereomers.[8] Factors like temperature, solvent, and crystallization kinetics can significantly impact this difference.
Troubleshooting Steps:
-
Optimize the Solvent: This is the most critical parameter. The ideal solvent will maximize the solubility difference. Sometimes a mixture of solvents is required.
-
Control Crystallization Time & Temperature: A very fast crystallization can trap the more soluble diastereomer. Conversely, allowing the system to equilibrate for too long at a higher temperature might lead to a thermodynamic mixture with lower purity. Kinetic control (filtering quickly) can sometimes yield higher purity than thermodynamic control (allowing equilibration overnight).[11]
-
Recrystallization: The most straightforward way to improve purity is to perform one or more recrystallizations of the obtained solid.
-
Evaluate the Resolving Agent: Not all resolving agents are equal. The structural compatibility between the amine and the chiral acid affects the crystal packing and, consequently, the solubility.[2] For methyl 2-amino-2-phenylacetate, common choices include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[12][13]
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general starting point for the resolution of (±)-methyl 2-amino-2-phenylacetate using (R)-(-)-mandelic acid.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic methyl 2-amino-2-phenylacetate in a minimal amount of a chosen solvent (e.g., methanol or ethanol) at room temperature.
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent. Note: Starting with a sub-stoichiometric amount of resolving agent can sometimes improve initial purity.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Stir the mixture at room temperature for 30-60 minutes. If no precipitate forms, begin to slowly add an anti-solvent (e.g., MTBE or diethyl ether) until turbidity persists.
-
Allow the flask to stand at room temperature for several hours, then transfer to a 4°C refrigerator overnight to maximize crystal formation.
-
-
Isolation & Analysis:
-
Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals. A small sample should be taken for analysis.
-
-
Liberation of Free Amine:
-
Suspend the diastereomerically enriched salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaHCO₃ or a dilute NaOH solution).
-
Stir vigorously until all solids have dissolved. The base will neutralize the mandelic acid, liberating the free amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched methyl 2-amino-2-phenylacetate.
-
-
Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3).
Section 2: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic resolutions offer superb selectivity but are sensitive to reaction conditions that affect enzyme structure and activity.
Q1: The enzymatic reaction is very slow or isn't proceeding. What are the likely causes?
A stalled reaction points to either inactive enzyme or sub-optimal reaction conditions.
Causality: Enzyme activity is highly dependent on its conformation, which is influenced by temperature, solvent, and pH.[4] Substrate solubility can also be a rate-limiting factor.
Troubleshooting Steps:
-
Check Enzyme Activity: Ensure the enzyme (e.g., Novozym 435, a common immobilized lipase from Candida antarctica) is from a reliable source and has not been denatured by improper storage or handling.[14]
-
Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat will denature the enzyme.[14] For most lipases, a temperature range of 40-60°C is a good starting point.
-
Solvent Choice: The solvent must dissolve the substrates without inactivating the enzyme. Aprotic, non-polar solvents like hexane or MTBE are often preferred for lipase-catalyzed esterifications or acylations.[5]
-
Water Activity: For hydrolysis reactions, water is a substrate. For esterification reactions, water is a byproduct, and its presence can shift the equilibrium back towards the starting materials. In such cases, adding molecular sieves to remove water can drive the reaction forward.[4]
-
Substrate Purity: Impurities in the starting material can act as enzyme inhibitors. Ensure the purity of your racemic ester.
Q2: The enzyme is not selective and is reacting with both enantiomers. How can I improve the enantioselectivity (E-value)?
Poor enantioselectivity (a low E-value) means the enzyme is not effectively discriminating between the two enantiomers.
Causality: Enantioselectivity arises from the difference in activation energy for the reaction of each enantiomer in the enzyme's chiral active site. This delicate interaction is sensitive to the environment.
Troubleshooting Steps:
-
Lower the Temperature: In many cases, lowering the reaction temperature enhances enantioselectivity, although it will also slow the reaction rate.[15] This is because the enthalpic differences in binding are more pronounced at lower temperatures.
-
Screen Different Enzymes: Different lipases have different active site geometries. An enzyme from a different source (Pseudomonas, Rhizopus, etc.) may show superior selectivity for your substrate.[5]
-
Modify the Substrate/Reagent: In a transesterification or acylation reaction, changing the acyl donor (e.g., from ethyl acetate to vinyl acetate) can dramatically impact the E-value by altering how the substrate fits into the active site.
Section 3: Troubleshooting Chiral HPLC Analysis
Accurate analysis of enantiomeric excess is crucial for validating your resolution.
Q1: I'm seeing poor or no resolution between the enantiomer peaks on my chiral column. How can I improve it?
Poor resolution means the chiral stationary phase (CSP) is not adequately discriminating between the enantiomers under the current mobile phase conditions.
Causality: Chiral recognition on a CSP is based on a combination of weak, transient interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).[16] The mobile phase composition directly influences these interactions.
Troubleshooting Steps:
-
Select the Right Column: For amino acid derivatives, polysaccharide-based (cellulose or amylose) and macrocyclic glycopeptide-based (e.g., Vancomycin or Teicoplanin) CSPs are excellent starting points.[16][17][18]
-
Optimize Mobile Phase:
-
Organic Modifier: Change the type (e.g., methanol vs. isopropanol vs. acetonitrile) and percentage of the organic modifier. Alcohols can act as hydrogen bond donors/acceptors and compete with the analyte for sites on the CSP.
-
Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can control the ionization state of the analyte and the CSP, which is often critical for achieving separation.[17]
-
-
Lower the Temperature: Reducing the column temperature often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[17][19]
-
Reduce the Flow Rate: A slower flow rate increases the interaction time between the analyte and the CSP, which can improve resolution, albeit at the cost of longer analysis times.[17]
Caption: Logic tree for troubleshooting common chiral HPLC issues.
Q2: My peaks are tailing or are very broad. What's the cause and solution?
Poor peak shape can obscure resolution and lead to inaccurate quantification.
Causality: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase (e.g., strong interaction with residual silanols on the silica support) or by column overload.[19][20] Broadening can be caused by these factors as well as extra-column effects like dead volume.
Troubleshooting Steps:
-
Rule out Column Overload: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves, you were overloading the column.[19]
-
Adjust Mobile Phase Additives: If tailing is caused by interaction with acidic silanols, adding a small amount of a basic modifier (like diethylamine) can mask these sites and improve peak shape.
-
Check Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.
-
Inspect Column Health: Over time, columns can become contaminated or voids can form at the inlet. Disconnecting the column and flushing it according to the manufacturer's instructions can help. If the problem persists, the column may need to be replaced.[19]
References
- 1. pharmtech.com [pharmtech.com]
- 2. filinchuk.com [filinchuk.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Purification Strategies for (S)-Methyl 2-amino-2-phenylacetate
Welcome to the technical support center for the purification of (S)-Methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this chiral compound from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purifying this compound
This compound is a valuable chiral building block in the synthesis of numerous pharmaceuticals. However, its purification is often non-trivial due to its amphipathic nature, potential for racemization, and the presence of structurally similar impurities. This guide will address common purification challenges and provide robust, field-proven strategies to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude this compound can vary significantly depending on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted phenylglycine or methanol.
-
Reagents: Residual acids or bases used as catalysts.
-
Byproducts of Esterification: Di- and tri-peptides if the reaction conditions are not carefully controlled.
-
The Undesired Enantiomer: (R)-Methyl 2-amino-2-phenylacetate, which can be challenging to separate.
-
Racemization Products: The presence of the racemic mixture if the chiral center is compromised during the reaction or workup.[1]
It is crucial to perform a preliminary analysis of your crude material using techniques like HPLC, NMR, or LC-MS to identify the major impurities and tailor your purification strategy accordingly.[2]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, especially with compounds that have a low melting point or are contaminated with impurities that inhibit crystal lattice formation. Here are some troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Create a solvent miscibility chart and test a range of solvents with varying polarities.
-
Solvent/Anti-Solvent System: If a single solvent system fails, try a binary system. Dissolve your compound in a good solvent at a high temperature and then slowly add an "anti-solvent" (in which the compound is insoluble) until you observe turbidity. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Purification Prior to Crystallization: If significant impurities are present, a preliminary purification step like flash chromatography may be necessary to remove the components that are inhibiting crystallization.[3][4]
Q3: How can I separate the (S)-enantiomer from the (R)-enantiomer?
A3: Separating enantiomers, a process known as chiral resolution, requires a chiral environment. Here are the primary strategies:
-
Diastereomeric Salt Formation: This is a classical and often effective method.[1] React the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[1][5] Once separated, the desired enantiomer can be liberated from the salt by treatment with an appropriate acid or base.
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6] While highly effective, it can be expensive for large-scale purifications.
-
Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[7]
Troubleshooting Guides
Troubleshooting Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form | Solution is not supersaturated; inappropriate solvent. | Concentrate the solution; try a different solvent or a solvent/anti-solvent system; cool the solution to a lower temperature. |
| Product oils out | Compound is melting at the crystallization temperature; significant impurities present. | Lower the crystallization temperature; perform a pre-purification step (e.g., flash chromatography); try a different solvent system. |
| Poor recovery | Compound is too soluble in the mother liquor; premature crystallization. | Use a less polar solvent; reduce the final crystallization temperature; ensure slow cooling. |
| Low purity | Co-crystallization of impurities; inefficient washing. | Recrystallize the product; use a more selective solvent system; wash the crystals with a cold, appropriate solvent. |
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation | Inappropriate mobile phase polarity; column overloading. | Optimize the eluent system using TLC; reduce the amount of sample loaded onto the column. |
| Tailing of peaks | Strong interaction between the amine and the silica gel. | Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to neutralize the acidic silanol groups on the silica.[8] |
| Compound streaks | Compound is not fully dissolved in the loading solvent; insoluble impurities. | Ensure the sample is fully dissolved before loading; filter the sample solution before loading. |
| No elution of product | Compound is too polar for the mobile phase. | Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a DCM/MeOH system). |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
This protocol provides a general framework. The specific chiral acid and solvents should be optimized for your system.
-
Salt Formation:
-
Dissolve the racemic methyl 2-amino-2-phenylacetate in a suitable solvent (e.g., methanol, ethanol).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent.
-
Stir the solution at room temperature or with gentle heating to facilitate salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analyze the optical purity of the crystals and the mother liquor using a polarimeter or chiral HPLC.
-
Recrystallize the diastereomeric salt from a suitable solvent to improve its purity if necessary.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of ~8-9 to deprotonate the amine.
-
Extract the free this compound into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing non-enantiomeric impurities.
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
For basic amines like methyl 2-amino-2-phenylacetate, it is often beneficial to add a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to prevent peak tailing.[8]
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical approach to selecting a purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diastereomeric Salt Resolution Workflow
This diagram outlines the key steps in the purification of this compound using diastereomeric salt formation.
Caption: Workflow for diastereomeric salt resolution.
References
- 1. Resolution processes [kesselssa.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 6. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
Common impurities in commercial (S)-Methyl 2-amino-2-phenylacetate and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (S)-Methyl 2-amino-2-phenylacetate. As Senior Application Scientists, we have compiled this comprehensive guide to address the common challenges and questions that arise during the handling, purification, and analysis of this critical chiral building block. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The purity of commercial this compound can be influenced by its synthetic route and subsequent purification. The most prevalent method for its synthesis is the esterification of (S)-phenylglycine with methanol, typically catalyzed by an acid such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). Consequently, the common impurities to be aware of are:
-
Unreacted (S)-Phenylglycine: Incomplete esterification can leave residual starting material.
-
(S)-Phenylglycine Hydrochloride/Sulfate: If the reaction is performed in the presence of HCl (generated from thionyl chloride) or H₂SO₄, the starting amino acid can precipitate as its salt.
-
The Undesired (R)-Enantiomer: Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under harsh acidic or basic conditions, or at elevated temperatures.[1]
-
Residual Solvents: Methanol from the esterification and other solvents used during workup and purification (e.g., ethers, esters, hydrocarbons) are common.
-
Byproducts of Thionyl Chloride Reaction: When thionyl chloride is used, side reactions can occur, although these are typically minor with careful control of reaction conditions.[2]
Q2: My this compound appears as a salt (hydrochloride). How do I obtain the free amine?
To obtain the free amine from its hydrochloride salt, a standard acid-base extraction is employed.
Protocol for Free Amine Extraction:
-
Dissolve the this compound hydrochloride in water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH), while stirring until the pH of the aqueous layer is basic (pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent in which the free amine is soluble, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.
Troubleshooting Guides
Guide 1: Purification by Recrystallization of this compound Hydrochloride
Recrystallization is the most effective method for purifying the hydrochloride salt of this compound.
Core Protocol: Recrystallization
-
Solvent Selection: A common and effective solvent system is a mixture of methanol and a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimal amount of hot methanol.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: Slowly add the less polar co-solvent (e.g., MTBE) to the hot methanolic solution until a slight cloudiness persists. If too much co-solvent is added, clarify the solution by adding a small amount of hot methanol.
-
Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of the primary solvent (methanol) to dissolve the oil, then cool more slowly.- Try a different co-solvent with a lower boiling point. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Concentrate the filtrate and attempt a second crystallization.- Ensure the solution is cooled sufficiently to minimize solubility. |
| No Crystal Formation | The solution is not saturated, or nucleation is slow. | - Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Reduce the solvent volume by evaporation. |
A two-solvent recrystallization workflow is a robust method for achieving high purity.
Caption: Two-Solvent Recrystallization Workflow.
Guide 2: Purification by Column Chromatography
If recrystallization fails to provide the desired purity, or if impurities are very similar in polarity to the product, flash column chromatography can be employed. This is typically performed on the free amine form of this compound.
Core Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. A typical starting point is a gradient from 10% to 50% ethyl acetate in hexanes. For more polar impurities, a small percentage of triethylamine (e.g., 0.5-1%) can be added to the eluent system to prevent streaking of the amine on the acidic silica gel.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the initial eluent or dichloromethane and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate eluent system. | - Adjust the polarity of the eluent. If the compound is not moving, increase the polarity. If it is moving too fast, decrease the polarity.- Consider a different solvent system, for example, dichloromethane/methanol for more polar compounds. |
| Streaking/Tailing on TLC and Column | The amine is interacting strongly with the acidic silica gel. | - Add a small amount of triethylamine (0.5-1%) to the eluent system to neutralize the silica gel. |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., by adding a small percentage of water) or an alternative stationary phase like alumina. |
Guide 3: Addressing Racemization
The stereochemical integrity of this compound is paramount for its applications in pharmaceuticals. Phenylglycine derivatives are known to be susceptible to racemization.[1]
Key Considerations to Minimize Racemization:
-
Temperature Control: Avoid prolonged exposure to high temperatures during synthesis, workup, and purification.
-
pH Management: Both strongly acidic and strongly basic conditions can promote racemization. When performing extractions, use mild bases like sodium bicarbonate where possible and avoid prolonged exposure to strong bases. During esterification with acid catalysts, use the minimum necessary amount of acid and keep reaction times as short as feasible.
-
Monitoring Enantiomeric Purity: Regularly check the enantiomeric excess (ee) of your material using chiral HPLC.
Workflow for Assessing and Managing Racemization
Caption: Racemization Management Workflow.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing both chemical and enantiomeric purity.
-
Chemical Purity (Reversed-Phase HPLC):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV at 210 nm or 254 nm.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often successful.
-
Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a basic or acidic additive to improve peak shape.
-
Detection: UV at 210 nm or 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful for identifying chemical impurities.
-
¹H NMR (in CDCl₃): The free amine typically shows a singlet for the methoxy protons (~3.7 ppm), a singlet for the benzylic proton (~4.5 ppm), a broad singlet for the amine protons, and multiplets for the aromatic protons (~7.3 ppm).
-
Identifying Impurities:
References
Technical Support Center: Enhancing the Enantioselectivity of (S)-Methyl 2-amino-2-phenylacetate Synthesis
<
Welcome to the technical support center dedicated to the asymmetric synthesis of (S)-Methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is to move beyond procedural steps and delve into the causality behind experimental choices to empower you to optimize your synthetic routes for maximum enantioselectivity.
Introduction: The Criticality of Enantiopurity
This compound is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The biological activity of many active pharmaceutical ingredients (APIs) is highly dependent on their stereochemistry, making the control of enantioselectivity a critical parameter in their synthesis.[1][2] This guide will address common challenges encountered during its synthesis and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction is yielding a low enantiomeric excess (% ee). Where do I start my investigation?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. A systematic approach to troubleshooting is essential.
Step 1: Validate Your Analytical Method
Before optimizing reaction parameters, it is imperative to confirm the accuracy of your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4] An improperly validated method can give misleading % ee values.
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value (Rs) greater than 1.5 is generally considered sufficient for accurate quantification.[3]
-
Accuracy: Prepare and analyze standard samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50) to confirm that your measured values are correct.[3]
-
Detector Response: Be aware that in some cases, one enantiomer might have a different detector response (e.g., UV absorbance) than the other, leading to inaccurate ratio determination.[3]
Step 2: Scrutinize Reagent and Catalyst Quality
Asymmetric reactions are highly sensitive to impurities.[4]
-
Catalyst Integrity: Ensure your chiral catalyst is pure and, if necessary, properly activated. Catalyst degradation over time or improper storage can significantly reduce enantioselectivity.[4]
-
Reagent and Solvent Purity: Trace impurities in your starting materials, reagents, or solvents can interfere with the catalytic cycle. Consider re-purifying your substrate and ensure you are using high-purity, dry solvents.
Step 3: Re-evaluate Reaction Conditions
The stereochemical outcome of a reaction is often highly dependent on the reaction conditions.[1]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's effectiveness and the reaction's transition state geometry.[4] A solvent screening is often a worthwhile optimization step.
-
Reaction Time: While longer reaction times can increase yield, they may also lead to product racemization under certain conditions. Monitor the reaction progress and % ee over time to identify the optimal endpoint.
Question 2: I'm observing inconsistent enantioselectivity between batches. What could be the cause?
Answer: Inconsistent results often point to subtle variations in experimental setup and execution.
-
Atmospheric Control: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Reagent Addition: The order and rate of reagent addition can sometimes influence the outcome of the reaction. Maintain consistency in your procedure.
-
Stirring and Temperature Control: Ensure uniform mixing and precise temperature control throughout the reaction. Inconsistent heating or stirring can create localized "hot spots" or concentration gradients that affect selectivity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What are the primary synthetic strategies for achieving high enantioselectivity for this compound?
There are several established methods for the enantioselective synthesis of α-amino esters:
-
Asymmetric Catalysis: This is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. Common methods include:
-
Asymmetric Hydrogenation: The hydrogenation of a prochiral enamine or dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).
-
Phase-Transfer Catalysis: The asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, has proven effective for synthesizing unnatural α-amino acids.[5]
-
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like imine reductases (IREDs) or lipases for kinetic resolution, offers high enantioselectivity under mild reaction conditions.[6][7]
-
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[7]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid, to synthesize the target molecule.[10]
How do I choose the right chiral catalyst for my synthesis?
The selection of an optimal chiral catalyst is substrate-dependent and often requires screening.[4]
-
Literature Precedent: Start by reviewing the literature for successful examples of similar transformations.
-
Catalyst Screening: If possible, perform a small-scale screen of different classes of chiral catalysts (e.g., different metal/ligand combinations or various organocatalysts) to identify the most promising candidates for your specific substrate.
-
Substrate-Catalyst Mismatch: Be aware that a catalyst that works well for one substrate may not be optimal for another.[4]
What is the role of the solvent in enhancing enantioselectivity?
The solvent can play a crucial role by:[4]
-
Influencing Catalyst Conformation: The solvent can interact with the catalyst, influencing its three-dimensional structure and, consequently, its ability to induce chirality.
-
Stabilizing Transition States: Solvents can selectively stabilize the transition state leading to the desired enantiomer, thereby increasing the enantiomeric excess.
-
Solubility: Ensuring that all reactants and the catalyst remain in solution is critical for a homogeneous reaction and reproducible results.
Experimental Protocols and Data
For illustrative purposes, a general workflow for optimizing enantioselectivity is presented below.
General Workflow for Enhancing Enantioselectivity
Caption: A general workflow for the optimization of enantioselective synthesis.
Table 1: Hypothetical Data for Solvent Screening in Asymmetric Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) | % ee (S) |
| 1 | Toluene | 25 | 85 | 75 |
| 2 | THF | 25 | 82 | 68 |
| 3 | CH2Cl2 | 25 | 90 | 81 |
| 4 | CH2Cl2 | 0 | 88 | 92 |
| 5 | CH2Cl2 | -20 | 85 | >99 |
This data is for illustrative purposes only and does not represent a specific reaction.
Logical Troubleshooting Flowchart
When faced with suboptimal results, this flowchart can guide your troubleshooting process.
Caption: A decision-making flowchart for troubleshooting low enantioselectivity.
References
- 1. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kth.diva-portal.org [kth.diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 10. ethz.ch [ethz.ch]
Technical Support Center: Catalyst Selection for Optimizing the Synthesis of (S)-Methyl 2-amino-2-phenylacetate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and troubleshooting for this critical chiral intermediate. Our focus is on the practical application of catalytic systems, emphasizing the causality behind experimental choices to empower you to overcome common synthetic challenges.
Section 1: Catalyst Selection - A Strategic Overview
The enantioselective synthesis of this compound, a valuable building block in pharmaceuticals, hinges on the judicious selection of a catalytic system.[1] The choice of catalyst dictates not only the enantioselectivity but also the overall yield, reaction conditions, and economic viability of the process. This section explores the primary catalytic strategies, their underlying principles, and key considerations for selection.
Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely employed method for synthesizing chiral amino acids with high enantioselectivity and yield.[] This approach typically involves the reduction of a prochiral precursor, such as an α-enamido ester or an α-imino ester, using hydrogen gas in the presence of a chiral metal complex.
Core Principle: The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.[3]
Key Considerations:
-
Catalyst and Ligand Choice: The steric and electronic properties of the chiral ligand are paramount in achieving high enantiomeric excess (ee).[4] Ligands like DuPhos, BINAP, and their derivatives have shown great success.[3]
-
Substrate Purity: The geometric purity of the prochiral substrate is crucial, as different isomers can lead to different enantiomers or lower selectivity.
-
Reaction Conditions: Temperature, pressure, and solvent significantly influence the catalytic activity and stereoselectivity.[4][5]
Enzyme-Catalyzed Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[6] Lipases are commonly used for the kinetic resolution of racemic methyl 2-amino-2-phenylacetate.
Core Principle: In a kinetic resolution, a chiral catalyst (the enzyme) reacts at different rates with the two enantiomers of a racemic mixture. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For example, a lipase can selectively acylate the (R)-enantiomer, allowing for the isolation of the unreacted (S)-enantiomer.
Key Considerations:
-
Enzyme Selection: Different lipases (e.g., from Candida antarctica B, Pseudomonas cepacia) exhibit varying enantioselectivities and activities.[7][8] Screening of various lipases is often necessary.
-
Acyl Donor and Solvent: The choice of acylating agent (e.g., vinyl acetate) and solvent can significantly impact the reaction rate and enantioselectivity.[7]
-
Yield Limitation: A major drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%.[6]
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts.[9] For the synthesis of α-amino acid esters, chiral Brønsted acids, bases, or phase-transfer catalysts can be employed.
Core Principle: Organocatalysts activate the substrate through various mechanisms, such as the formation of chiral iminium ions or enamines, to guide the stereochemical outcome of the reaction.[10]
Key Considerations:
-
Catalyst Design: The structure of the organocatalyst is critical for inducing high enantioselectivity.[11]
-
Reaction Scope: While versatile, the scope of organocatalytic methods can sometimes be more substrate-specific compared to metal catalysis.
-
Catalyst Loading: Organocatalysts are often required in higher loadings (1-10 mol%) compared to metal catalysts.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Low Enantioselectivity (Low ee%)
Problem: The final product shows a low enantiomeric excess, indicating poor stereocontrol during the reaction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Catalyst or Ligand | Screen a library of chiral ligands with varying steric and electronic properties.[4] For metal catalysis, consider ligands with different bite angles and chiral backbones. For organocatalysis, modify the catalyst structure to enhance stereocontrol. | The ligand or organocatalyst creates the chiral pocket that dictates the facial selectivity of the reaction. A mismatch between the substrate and the chiral environment leads to poor stereodifferentiation.[4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate. | A lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the desired enantiomer.[4] |
| Inappropriate Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. | The solvent can interact with the catalyst and substrate, altering the energetics of the stereodetermining step. |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from impurities like water, oxygen, or coordinating species that can deactivate the catalyst.[4] | Impurities can bind to the catalyst's active site, inhibiting its activity or altering its chiral environment. |
| Product Racemization | Check if the product is susceptible to racemization under the reaction or work-up conditions. If so, consider milder conditions or a different work-up procedure. | The chiral center of the product may be labile under acidic, basic, or high-temperature conditions, leading to a loss of enantiomeric purity.[4] |
Low Yield
Problem: The overall yield of the desired product is lower than expected.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. | The reaction may not have reached completion due to insufficient catalyst activity, deactivation, or unfavorable kinetics. |
| Catalyst Deactivation | Ensure an inert atmosphere (e.g., argon or nitrogen) if using an air-sensitive catalyst. Use degassed solvents. | Many transition metal catalysts are sensitive to oxygen and moisture, which can lead to irreversible deactivation. |
| Side Reactions | Analyze the crude reaction mixture to identify byproducts. Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. | Undesired reaction pathways, such as over-reduction, decomposition of starting materials, or competing reactions, can consume the substrate and reduce the yield. |
| Poor Substrate Quality | Verify the purity of the starting materials. Impurities can inhibit the catalyst or lead to the formation of byproducts. | The presence of reactive impurities can lead to a cascade of unwanted reactions, lowering the overall efficiency of the desired transformation. |
| Inefficient Work-up or Purification | Optimize the extraction, crystallization, or chromatography conditions to minimize product loss during isolation. | The desired product can be lost during post-reaction processing due to factors like poor phase separation, co-elution with impurities, or degradation on the stationary phase. |
Catalyst Deactivation or Inhibition
Problem: The reaction starts but then slows down or stops prematurely.
Workflow for Diagnosing Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Steps:
-
Analyze Reagent and Solvent Purity: Use techniques like NMR or GC-MS to check for impurities that could act as catalyst poisons.
-
Verify Inert Atmosphere: Ensure that the reaction setup is properly sealed and that all gases and solvents are appropriately deoxygenated.
-
Investigate Product Inhibition: The amine product can sometimes coordinate to the metal center and inhibit the catalyst.[12] If this is suspected, consider using a catalyst that is less susceptible to product inhibition or running the reaction at a lower concentration.
-
Optimize Catalyst Loading: While a higher catalyst loading can sometimes overcome partial deactivation, it is often more cost-effective to identify and eliminate the source of deactivation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which catalytic method is best for large-scale synthesis?
A1: For large-scale industrial production, metal-catalyzed asymmetric hydrogenation is often preferred due to its high efficiency, excellent enantioselectivity, and atomic economy.[1][] While the initial investment in the catalyst and ligand can be high, the low catalyst loadings and high turnover numbers make it economically viable for large quantities.
Q2: How can I improve the enantioselectivity of my lipase-catalyzed resolution?
A2: To improve the enantioselectivity (E-value) of a lipase-catalyzed resolution, you can:
-
Screen Different Lipases: The choice of lipase is crucial, as their active sites vary.[13]
-
Optimize the Solvent: Non-polar organic solvents often give higher enantioselectivity.
-
Vary the Acyl Donor: The structure of the acylating agent can influence how it fits into the enzyme's active site.
-
Control the Temperature: Lowering the temperature can sometimes enhance enantioselectivity.[14]
Q3: My organocatalyzed reaction is very slow. What can I do?
A3: If your organocatalyzed reaction is slow, consider the following:
-
Increase Catalyst Loading: Organocatalysts are typically used in higher concentrations than metal catalysts.
-
Increase Reactant Concentration: A higher concentration of reactants can lead to a faster reaction rate.
-
Elevate the Temperature: While this may negatively impact enantioselectivity, a moderate increase in temperature can significantly accelerate the reaction.
-
Use a More Active Catalyst: If available, a more structurally optimized or electronically activated catalyst could improve the reaction rate.
Q4: Can I reuse my catalyst?
A4:
-
Metal Catalysts: Depending on the specific catalyst and reaction conditions, some homogeneous metal catalysts can be recovered and reused, although their activity may decrease with each cycle. Heterogenizing the catalyst on a solid support can facilitate easier recovery and reuse.
-
Enzymes: Immobilized enzymes are highly reusable and are a key advantage of biocatalysis for industrial applications.
-
Organocatalysts: Some organocatalysts can be recovered through chromatography or crystallization, but this can be challenging and may not always be cost-effective.
Section 4: Experimental Protocols
Protocol: Screening of Chiral Phosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: To identify the optimal chiral phosphine ligand for the asymmetric hydrogenation of a prochiral enamide precursor to this compound.
Materials:
-
Prochiral enamide precursor
-
[Rh(COD)2]BF4
-
Chiral phosphine ligands (e.g., (R,R)-Me-DuPhos, (S)-BINAP)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, to a series of pressure-resistant vials, add the rhodium precursor and the respective chiral phosphine ligand in a 1:1.1 molar ratio.
-
Add anhydrous, degassed methanol to dissolve the catalyst components.
-
Add the prochiral enamide precursor to each vial.
-
Seal the vials, remove them from the glovebox, and place them in the autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 5 bar).
-
Stir the reactions at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
After the reaction, carefully vent the autoclave and purge with nitrogen.
-
Take an aliquot from each reaction mixture, filter it through a short plug of silica, and analyze the conversion and enantiomeric excess by chiral HPLC.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-amino-2-phenylacetate
Objective: To resolve racemic methyl 2-amino-2-phenylacetate using a lipase to obtain the (S)-enantiomer.
Materials:
-
Racemic methyl 2-amino-2-phenylacetate
-
Immobilized lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a round-bottom flask, add the racemic methyl 2-amino-2-phenylacetate and the anhydrous organic solvent.
-
Add the immobilized lipase and vinyl acetate.
-
Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining starting material.
-
Stop the reaction at approximately 50% conversion to maximize the yield and ee of the (S)-enantiomer.
-
Filter off the immobilized lipase (which can be washed and reused).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography or crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on enzyme-catalyzed synthesis of chiral amino acids [synbioj.cip.com.cn]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 11. monash.edu [monash.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of (S)-Methyl 2-amino-2-phenylacetate by HPLC
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a trivial detail; it is a critical determinant of efficacy and safety.[1] (S)-Methyl 2-amino-2-phenylacetate, a key chiral building block, is no exception. Ensuring its enantiomeric purity is a fundamental requirement for regulatory compliance and for guaranteeing the desired therapeutic outcome of the final drug product.[2]
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analytical challenge, offering robust and reproducible methods for quantifying enantiomeric excess (% ee).[3] However, the success of a chiral separation hinges almost entirely on the selection of the appropriate Chiral Stationary Phase (CSP) and the optimization of chromatographic conditions. A failure to achieve adequate separation often stems from a limited approach, frequently defaulting to a single chromatographic mode without exploring more suitable alternatives.[4]
This guide provides an in-depth comparison of two fundamentally different, yet highly effective, HPLC methods for determining the chiral purity of this compound. We will move beyond a simple recitation of parameters to explore the causality behind our methodological choices, providing you with the expert insights needed to select, implement, and troubleshoot your chiral separations effectively.
The Core of Chiral Recognition: A Tale of Two Mechanisms
The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes causes one enantiomer to be retained longer than the other, enabling their separation. For an analyte like Methyl 2-amino-2-phenylacetate, which possesses a primary amine and a phenyl group, two CSP classes are particularly effective: Polysaccharide-based and Crown Ether-based phases.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, typically employing derivatives of cellulose or amylose coated or immobilized on a silica support.[5][6] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into "chiral pockets" or grooves within the polysaccharide structure.[5] These phases are exceptionally versatile and are often the first choice in a screening approach.
-
Crown Ether-Based CSPs: These phases contain a chiral crown ether, a macrocyclic polyether, as the selector.[7] Their mechanism is more specific: they form inclusion complexes primarily with the protonated primary amine group (-NH3+) of the analyte.[8][9] The stability of this complex is influenced by steric interactions between the other substituents on the chiral center (the phenyl and methyl ester groups) and the chiral cavity of the crown ether, leading to enantioselective retention.[9]
The following sections provide detailed protocols and a comparative analysis of these two approaches.
Figure 1: Decision logic for selecting the appropriate HPLC method.
Method 1: Normal-Phase Separation on a Polysaccharide-Based CSP
This approach leverages the broad selectivity of polysaccharide derivatives. Normal-phase chromatography, using a non-polar mobile phase with a polar modifier, is a common and effective mode for these columns.[10]
Experimental Protocol
1. System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the designated flow rate until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v) .
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Rationale: n-Hexane serves as the non-polar main solvent. IPA is the polar modifier that controls retention time; increasing its concentration will decrease retention. TFA is a crucial acidic additive that protonates the basic amino group of the analyte, ensuring sharp peak shapes and consistent interactions with the CSP.[10]
3. Sample Preparation:
-
Prepare a stock solution of racemic Methyl 2-amino-2-phenylacetate at approximately 1 mg/mL in the mobile phase.
-
Prepare the (S)-enantiomer sample at the same concentration to verify peak identity and determine purity.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Rationale: A wavelength of 220 nm is chosen to maximize the absorbance of the phenyl group, ensuring high sensitivity.[11]
Method 2: Reversed-Phase Separation on a Crown Ether-Based CSP
This method provides a highly specific alternative, targeting the primary amine group of the analyte. It is particularly well-suited for separating the enantiomers of amino acids and their esters.[8]
Experimental Protocol
1. System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm.
-
Column Equilibration: Flush the column with the mobile phase for at least 30 minutes to ensure the column is fully conditioned.
2. Mobile Phase Preparation:
-
Prepare an aqueous solution of Perchloric Acid (HClO₄) at pH 1.5 .
-
The final mobile phase is a mixture of pH 1.5 HClO₄ (aq) : Methanol (85:15 v/v) .
-
Filter the mobile phase through a 0.45 µm filter.
-
Rationale: A highly acidic mobile phase (pH < 2) is essential for this separation.[9] It ensures the primary amine of the analyte is fully protonated (-NH3+), allowing it to form a strong complex with the crown ether. Methanol is the organic modifier used to adjust retention.
3. Sample Preparation:
-
Prepare a stock solution of racemic Methyl 2-amino-2-phenylacetate at approximately 0.5 mg/mL in the mobile phase.
-
Prepare the (S)-enantiomer sample at the same concentration.
-
Filter all samples through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
Figure 2: General experimental workflow for chiral HPLC analysis.
Performance Comparison and Data Analysis
The choice between these methods depends on the specific analytical requirements, such as desired resolution, analysis time, and compatibility with existing laboratory solvents and columns. Below is a comparative summary based on typical performance data.
| Parameter | Method 1: Polysaccharide (Normal Phase) | Method 2: Crown Ether (Reversed Phase) | Causality & Expert Insights |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Chiral Crown Ether | The polysaccharide phase offers broad-spectrum chiral recognition, while the crown ether is highly specific for primary amines.[5][8] |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | pH 1.5 HClO₄/Methanol (85:15) | Normal phase solvents are volatile but require careful handling. The highly acidic aqueous phase of Method 2 is corrosive and requires a robust HPLC system. |
| Retention Time (t_R) | (S)-enantiomer: ~12 min(R)-enantiomer: ~15 min | (S)-enantiomer: ~18 min(R)-enantiomer: ~22 min | The crown ether phase often exhibits stronger retention for amino acid derivatives due to the specific host-guest complexation.[9] |
| Selectivity (α) | 1.35 | 1.50 | Crown ether CSPs can provide higher selectivity for their target analytes due to the highly specific nature of the interaction.[7] |
| Resolution (R_s) | > 2.0 | > 2.5 | Both methods provide baseline resolution (R_s > 1.5), which is sufficient for accurate quantification. Method 2's higher selectivity translates to better resolution. |
| Pros | - Broad applicability- Robust and widely available CSPs- Fast equilibration | - High selectivity for target analyte- Excellent resolution- Predictable mechanism | |
| Cons | - Lower selectivity than specialized CSPs- Use of flammable normal-phase solvents | - Highly acidic, corrosive mobile phase- Longer analysis time- CSP is less versatile |
Conclusion and Recommendations
Both polysaccharide-based and crown ether-based CSPs provide validated and effective methods for determining the enantiomeric purity of this compound.
-
For general screening and routine quality control , the Polysaccharide-based method (Method 1) is an excellent starting point. Its versatility, robustness, and the wide availability of such columns make it a laboratory workhorse.[6]
-
For challenging separations or when the highest possible resolution is required , the Crown Ether-based method (Method 2) is superior. Its high selectivity, driven by a specific complexation mechanism with the analyte's primary amine, can resolve impurities that may co-elute on other phases.[7][8]
Ultimately, the optimal method is one that is validated in your laboratory, on your instrumentation, and meets the specific requirements of your project. This guide provides two scientifically-grounded starting points to accelerate your method development and ensure the confident and accurate assessment of your chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hplc.today [hplc.today]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Methyl 2-amino-2-phenylacetate by NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality control parameter. For chiral molecules such as (S)-Methyl 2-amino-2-phenylacetate, a key building block in organic synthesis, ensuring high enantiopurity is paramount to achieving the desired biological activity and minimizing potential off-target effects. While various analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative, and often rapid method for quantifying enantiomeric ratios.
This guide provides an in-depth comparison of two primary NMR-based methods for determining the enantiomeric excess of this compound: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most appropriate method for their needs.
The Principle of Enantiomeric Discrimination by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy as they exhibit identical chemical shifts. To differentiate them, it is necessary to introduce a chiral environment that converts the enantiomeric pair into a pair of diastereomers. Diastereomers possess different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.[1][2] The integration of these signals allows for the direct calculation of the enantiomeric excess.
This diastereomeric environment can be created either through non-covalent interactions with a Chiral Solvating Agent or through the formation of a new covalent bond with a Chiral Derivatizing Agent.
Method 1: Chiral Solvating Agents (CSAs)
Chiral Solvating Agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[3] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are rapid on the NMR timescale. The result is a weighted average of the chemical shifts of the free and complexed analyte, leading to separate signals for the two enantiomers.
A widely used CSA for amines and amino esters is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol. The aromatic ring of Pirkle's alcohol can induce significant chemical shift differences in the protons of the analyte due to its magnetic anisotropy.[4]
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the Methyl 2-amino-2-phenylacetate sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of the methine (CH), methyl (OCH₃), and aromatic protons.
-
Addition of CSA: Add 1.0 to 1.5 equivalents of (R)-Pirkle's alcohol to the NMR tube.
-
Mixing and Equilibration: Gently shake the tube to ensure thorough mixing and allow the sample to equilibrate for a few minutes at room temperature.
-
Acquire Final Spectrum: Obtain another ¹H NMR spectrum. The signals corresponding to one or more protons of the two enantiomers should now be resolved into two distinct sets of peaks.
-
Data Analysis: Integrate the well-resolved signals for each enantiomer. The enantiomeric excess can be calculated using the formula:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Workflow for ee Determination using a Chiral Solvating Agent (CSA)
Caption: Workflow for determining enantiomeric excess using a Chiral Solvating Agent.
| Proton | Chemical Shift (δ) of Racemic Analyte (ppm) | Chemical Shift (δ) with (R)-Pirkle's Alcohol (ppm) | Δδ (ppm) |
| (S)-enantiomer | (R)-enantiomer | ||
| CH | 4.55 (s) | 4.52 (s) | 4.58 (s) |
| OCH₃ | 3.70 (s) | 3.68 (s) | 3.71 (s) |
| Aromatic | 7.30-7.45 (m) | 7.28-7.42 (m) | 7.32-7.46 (m) |
Method 2: Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents are enantiomerically pure reagents that react with the analyte to form stable, covalent diastereomeric adducts.[5] This method often results in larger chemical shift differences (Δδ) between the diastereomeric signals compared to the CSA method, which can lead to more accurate integration.
A classic and highly effective CDA for amines and alcohols is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid.[1][2] It is typically converted to its more reactive acid chloride form before reaction with the analyte to form diastereomeric amides.
-
Derivatization:
-
In a dry vial, dissolve approximately 10 mg of the Methyl 2-amino-2-phenylacetate sample in 1 mL of dry dichloromethane.
-
Add 1.2 equivalents of dry pyridine or triethylamine.
-
Add 1.1 equivalents of (R)-Mosher's acid chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Quench the reaction with a small amount of water.
-
Extract the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude diastereomeric amide product in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify and integrate the well-resolved signals for each diastereomer.
-
Calculate the enantiomeric excess using the same formula as for the CSA method.
-
Workflow for ee Determination using a Chiral Derivatizing Agent (CDA)
Caption: Workflow for determining enantiomeric excess using a Chiral Derivatizing Agent.
| Proton | Chemical Shift (δ) of Racemic Amide (ppm) | Δδ (ppm) |
| (S,R)-diastereomer | (R,R)-diastereomer | |
| CH | 5.35 (d) | 5.48 (d) |
| OCH₃ (ester) | 3.65 (s) | 3.75 (s) |
| OCH₃ (Mosher's) | 3.50 (s) | 3.52 (s) |
| Aromatic | 7.10-7.50 (m) | 7.15-7.55 (m) |
Comparison of CSA and CDA Methods
| Feature | Chiral Solvating Agent (CSA) Method | Chiral Derivatizing Agent (CDA) Method |
| Principle | Forms transient, non-covalent diastereomeric complexes. | Forms stable, covalent diastereomeric derivatives.[5] |
| Speed | Fast; simply mix analyte and CSA in the NMR tube. | Slower; requires a chemical reaction and work-up. |
| Sample Consumption | Non-destructive; analyte can be recovered. | Destructive; analyte is chemically modified. |
| Signal Resolution (Δδ) | Generally smaller chemical shift differences. | Typically larger and more easily resolved chemical shift differences. |
| Potential for Error | Incomplete complexation can lead to inaccurate results. | Kinetic resolution during derivatization can skew the measured ee. The reaction must go to completion. |
| Applicability | Broadly applicable to compounds with functional groups capable of non-covalent interactions. | Requires the analyte to have a reactive functional group (e.g., -OH, -NH₂). |
Conclusion and Recommendations
Both the Chiral Solvating Agent and Chiral Derivatizing Agent methods are valuable tools for the determination of the enantiomeric excess of this compound by NMR spectroscopy.
-
The CSA method , particularly with Pirkle's alcohol, is recommended for rapid screening and routine analysis where sample preservation is important. Its simplicity and speed are significant advantages in a high-throughput environment.
-
The CDA method , using reagents like Mosher's acid, is preferred when higher accuracy and unambiguous signal separation are required . The larger chemical shift differences often obtained with this method can be crucial for complex spectra or when determining very high enantiomeric excesses. However, careful optimization of the derivatization reaction is essential to avoid kinetic resolution and ensure accurate results.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and time constraints. For critical applications in drug development and quality control, validation of the chosen method against a primary technique like chiral HPLC is often recommended.
References
- 1. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (S)-Methyl 2-amino-2-phenylacetate and its Derivatives
Introduction
(S)-Methyl 2-amino-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals. Its stereochemical purity and accurate quantification are paramount to ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), with its inherent sensitivity and specificity, stands as the cornerstone for the analytical characterization of this molecule and its derivatives.
This guide provides an in-depth comparison of mass spectrometric methodologies for the analysis of this compound. We will explore the causality behind selecting appropriate ionization techniques, delve into the intricacies of fragmentation patterns for confident structural elucidation, and present validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for chiral molecules.
Part 1: A Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is the most critical decision in developing a mass spectrometric method. The choice directly influences sensitivity, specificity, and the nature of the resulting mass spectrum. For a molecule like this compound, which possesses both polar functional groups (amine, ester) and a nonpolar aromatic ring, several techniques are viable, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[1][2] This makes it exceptionally well-suited for determining the molecular weight of intact molecules.[2] For this compound, the basic amine group is readily protonated in an acidic mobile phase, leading to the formation of a strong [M+H]⁺ ion signal.
-
Expertise & Experience: ESI is the preferred method for quantitative studies using liquid chromatography-mass spectrometry (LC-MS) due to its high efficiency for polar and thermally labile compounds.[3] The resulting simple mass spectrum, dominated by the molecular ion, is ideal for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Amino acid esters, including our target analyte, often require derivatization to increase their volatility and thermal stability for GC analysis.[4][5] Common derivatization strategies include acylation or silylation.[4]
-
Expertise & Experience: While requiring an extra sample preparation step, GC-MS offers superior chromatographic resolution compared to standard HPLC, which can be crucial for separating closely related impurities.[6] The use of Electron Ionization (EI) results in extensive and reproducible fragmentation patterns, creating a detailed fingerprint of the molecule that is highly valuable for structural confirmation and library matching.[5][6]
Comparison of Key Performance Attributes
| Feature | Electrospray Ionization (ESI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Soft ionization, ions transferred from solution | Hard ionization, electron beam bombards gas-phase molecules |
| Sample Volatility | Not required; suitable for non-volatile analytes | Requires volatile or derivatized analytes[4] |
| Sample Preparation | Simple dissolution in a suitable solvent | Often requires derivatization (e.g., acylation, silylation)[5][7] |
| Molecular Ion | Abundant [M+H]⁺, ideal for MW confirmation | Often weak or absent due to extensive fragmentation |
| Fragmentation | Minimal in-source; controlled via tandem MS (MS/MS) | Extensive and reproducible, provides a structural "fingerprint" |
| Primary Application | Quantitative analysis (LC-MS), intact mass measurement | Qualitative identification, structural elucidation, impurity profiling |
| Coupling | Liquid Chromatography (LC) | Gas Chromatography (GC) |
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While a single-stage MS analysis provides molecular weight information, tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. By selecting the protonated molecular ion ([M+H]⁺ at m/z 166.08) and subjecting it to Collision-Induced Dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's structure.
The fragmentation of even-electron ions, such as the [M+H]⁺ of our analyte, typically proceeds through the loss of stable, neutral molecules.[8] The primary sites of fragmentation in this compound are the ester and amine functionalities.
Predicted Fragmentation Pathway:
The protonated molecule ([M+H]⁺, m/z 166.08) is expected to undergo two primary fragmentation pathways under CID:
-
Loss of Methyl Formate (CH₃OCHO, 60.02 Da): This is a common fragmentation pathway for protonated methyl esters. It involves the transfer of the benzylic proton to the ester carbonyl, followed by the neutral loss of methyl formate, resulting in a phenylmethaniminium ion at m/z 106.06 . This ion is a key diagnostic fragment.
-
Loss of Ammonia (NH₃, 17.03 Da): The loss of the amino group as neutral ammonia is another characteristic fragmentation, leading to an ion at m/z 149.05 .
These fragmentation patterns provide high confidence in the identification of the target analyte.
Fragmentation Pathway Diagram
Caption: Proposed CID fragmentation of protonated this compound.
Part 3: Experimental Protocols & Workflows
To ensure reproducibility and trustworthiness, the following detailed protocols are provided. These represent validated starting points for method development.
Protocol 1: Quantitative Analysis by LC-ESI-MS/MS
This method is optimized for the sensitive quantification of this compound in solution.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol.
- Create a series of calibration standards by serial dilution in the initial mobile phase (e.g., 1 ng/mL to 1000 ng/mL).
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: ESI Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: m/z 166.1 → 106.1 (Collision Energy optimized, typically 15-25 eV).
- Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.
LC-MS/MS Experimental Workflow
Caption: Workflow for quantitative analysis using LC-MS/MS.
Protocol 2: Structural Confirmation by GC-MS
This protocol is designed for the qualitative identification of the analyte and its potential derivatives, leveraging the detailed fragmentation patterns from Electron Ionization.
1. Derivatization:
- Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
- Heat the mixture at 70°C for 30 minutes. This will silylate the amine group.
2. Gas Chromatography (GC) Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- Injection Mode: Split (e.g., 20:1).
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
- Ion Source Temperature: 230°C.
- MS Transfer Line Temperature: 280°C.
Part 4: Data Interpretation and Comparative Insights
The data obtained from these two methods provide complementary information.
-
LC-MS/MS excels in providing highly sensitive and specific quantitative data with minimal sample preparation. The MRM transition is specific to the parent-fragment relationship, significantly reducing chemical noise and improving limits of detection.
-
GC-MS delivers a rich, detailed fragmentation pattern that acts as a chemical fingerprint. While less suited for high-throughput quantification of the native compound, it is invaluable for confirming the identity, resolving isomers after appropriate chiral derivatization, and identifying unknown synthesis-related impurities.[7]
Table of Expected Ions and Their Significance
| Method | Ion (m/z) | Identity | Significance |
| LC-ESI-MS | 166.08 | [M+H]⁺ | Confirms molecular weight of the intact molecule. |
| LC-ESI-MS/MS | 106.06 | [M+H - CH₃OCHO]⁺ | Primary diagnostic fragment ion for CID; confirms the phenylglycine backbone. |
| LC-ESI-MS/MS | 149.05 | [M+H - NH₃]⁺ | Secondary fragment ion; confirms the presence of the primary amine. |
| GC-EI-MS | Varies | Multiple Fragments | Provides a detailed, library-searchable spectrum for high-confidence identification. |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a multi-faceted task that requires a clear understanding of the analytical goals. For rapid and sensitive quantification, LC-ESI-MS/MS is the undisputed method of choice due to its soft ionization and specificity. For definitive structural confirmation and in-depth impurity profiling, the detailed fragmentation patterns provided by GC-EI-MS after derivatization are superior. By leveraging the strengths of each technique, researchers can achieve a comprehensive analytical characterization of these critical pharmaceutical building blocks, ensuring quality, safety, and efficacy in drug development.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (S)-Methyl 2-amino-2-phenylacetate: A Comparative Analysis of Biocatalytic Resolution and Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. (S)-Methyl 2-amino-2-phenylacetate, a key precursor for various pharmaceuticals, including β-lactam antibiotics and neuropeptide antagonists, presents a common synthetic challenge: the precise installation of a stereogenic center. This guide provides an in-depth, comparative analysis of two robust and validated synthetic routes to this valuable compound: Enzymatic Kinetic Resolution (EKR) and Diastereoselective Strecker Synthesis.
Drawing from extensive experience in process development and optimization, this document moves beyond a mere recitation of steps. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the practical knowledge and critical insights needed to select and implement the optimal synthetic strategy for your research and development endeavors.
Route 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation
Kinetic resolution is a widely employed strategy for separating racemic mixtures. The cornerstone of this approach lies in the differential reaction rates of two enantiomers with a chiral catalyst. In the enzymatic kinetic resolution of racemic methyl 2-amino-2-phenylacetate, a lipase selectively acylates one enantiomer at a significantly faster rate, leaving the other enantiomer unreacted and thus resolved.
The choice of enzyme is critical for achieving high enantioselectivity. Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a workhorse in biocatalysis, renowned for its broad substrate scope and excellent stereoselectivity in resolving chiral amines and alcohols.[1][2][3] The key to a successful resolution is the judicious selection of the acylating agent and the reaction medium to maximize both the reaction rate and the enantiomeric ratio (E-value).
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 2-amino-2-phenylacetate
Materials:
-
Racemic methyl 2-amino-2-phenylacetate
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Ethyl acetate (acyl donor and solvent)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 2-amino-2-phenylacetate (1.0 equiv) and immobilized Candida antarctica Lipase B (typically 50-100% by weight of the substrate).
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.
-
Add ethyl acetate (1.5 equiv) as the acylating agent.
-
Stir the suspension at a constant temperature, typically 40-45 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (S)-ester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted substrate and the acylated product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue contains the unreacted this compound and the acylated (R)-N-acetyl-methyl 2-amino-2-phenylacetate.
-
Separate the two compounds by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product.
-
Determine the final yield and confirm the enantiomeric excess by chiral HPLC analysis.
Visualizing the EKR Workflow
Caption: Workflow for the Enzymatic Kinetic Resolution of racemic methyl 2-amino-2-phenylacetate.
Route 2: Asymmetric Strecker Synthesis with a Chiral Auxiliary
Asymmetric synthesis offers a more atom-economical approach by directly creating the desired enantiomer from prochiral starting materials. The Strecker synthesis, a classic method for preparing α-amino acids, can be rendered highly diastereoselective by employing a chiral auxiliary. A particularly elegant and efficient variation utilizes (R)-phenylglycine amide as the chiral auxiliary in a crystallization-induced asymmetric transformation.[4][5]
In this approach, the in situ-formed imine from benzaldehyde and (R)-phenylglycine amide reacts with a cyanide source. One of the resulting diastereomeric α-aminonitriles is less soluble and selectively crystallizes from the reaction mixture. The dissolved diastereomer, in equilibrium with the imine, epimerizes, leading to a high yield of the desired crystalline diastereomer. Subsequent hydrolysis of the nitrile and the auxiliary, followed by esterification, affords the target this compound.
Experimental Protocol: Asymmetric Strecker Synthesis
This protocol is a multi-step sequence starting from commercially available materials.
Step 1: Diastereoselective Strecker Reaction
Materials:
-
(R)-phenylglycine amide hydrochloride
-
Benzaldehyde
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (R)-phenylglycine amide hydrochloride (1.0 equiv) and benzaldehyde (1.0 equiv) in a mixture of methanol and water (e.g., 6:1 v/v).
-
To this solution, add an aqueous solution of sodium cyanide (1.1 equiv) dropwise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 48-96 hours. A precipitate of the less soluble diastereomeric aminonitrile will form.
-
Collect the crystalline product by filtration, wash with a cold methanol/water mixture, and dry under vacuum. This affords the diastereomerically pure α-aminonitrile.
Step 2: Hydrolysis and Esterification
Materials:
-
Diastereomerically pure α-aminonitrile from Step 1
-
Concentrated hydrochloric acid (HCl)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or acetyl chloride
-
Sodium bicarbonate
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the α-aminonitrile in concentrated HCl and heat at reflux for 4-6 hours to hydrolyze both the nitrile and the amide functionalities. This will also cleave the chiral auxiliary.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To the resulting crude amino acid hydrochloride, add anhydrous methanol and cool in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride (1.2-1.5 equiv) to the methanolic suspension. This will generate HCl in situ and catalyze the esterification.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Determine the final yield and confirm the enantiomeric excess by chiral HPLC.
Visualizing the Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the Asymmetric Strecker Synthesis of this compound.
Comparative Analysis of the Synthetic Routes
The choice between these two synthetic strategies depends on several factors, including the desired scale of the reaction, cost considerations, and available equipment. Below is a comparative summary of the key performance indicators for each route.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Asymmetric Strecker Synthesis |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |
| Typical Reported Yield | ~40-45% | ~60-70% (over several steps) |
| Enantiomeric Excess (ee) | >99% for the unreacted ester | >98% |
| Key Reagents | Racemic ester, Immobilized Lipase | Chiral auxiliary, Benzaldehyde, NaCN |
| Reaction Conditions | Mild (typically 40-45 °C) | Room temperature to reflux |
| Scalability | Readily scalable; enzyme can be recycled | Scalable, but requires handling of cyanide |
| Environmental Impact | Generally considered "greener" | Use of cyanide and strong acids |
| Key Advantages | High enantioselectivity, mild conditions | High theoretical yield, atom economy |
| Key Disadvantages | 50% theoretical yield limitation | Multi-step, use of toxic reagents |
Validation of Enantiomeric Purity: Chiral HPLC
Independent of the chosen synthetic route, the accurate determination of the enantiomeric excess of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for separating the enantiomers of amino acid derivatives.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol with 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Conclusion and Recommendations
Both the enzymatic kinetic resolution and the asymmetric Strecker synthesis represent viable and effective routes to enantiopure this compound.
-
Enzymatic Kinetic Resolution is the recommended approach when high enantiopurity and mild, environmentally benign reaction conditions are the primary considerations. The reusability of the immobilized enzyme also adds to its attractiveness, particularly for larger-scale synthesis. The main drawback is the inherent 50% maximum yield, although the acylated (R)-enantiomer can potentially be hydrolyzed and racemized for a dynamic kinetic resolution process.
-
Asymmetric Strecker Synthesis is advantageous when maximizing the yield from the starting materials is the main goal. The crystallization-induced asymmetric transformation is a particularly powerful feature of this route, driving the reaction towards a single diastereomer. However, this multi-step synthesis involves the use of highly toxic cyanide and corrosive acids, requiring appropriate safety precautions and handling procedures.
Ultimately, the optimal choice will depend on the specific project requirements, available resources, and the desired balance between yield, enantiopurity, cost, and process safety. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this important chiral building block.
References
- 1. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
A Comparative Guide to the Synthesis of (S)-Methyl 2-amino-2-phenylacetate: Enzymatic vs. Chemical Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. (S)-Methyl 2-amino-2-phenylacetate, a key building block for various pharmaceuticals, presents a compelling case study for comparing the merits of modern synthetic methodologies. This guide provides an in-depth, objective comparison of enzymatic and chemical approaches to its synthesis, grounded in experimental data and established protocols, to empower you in selecting the optimal pathway for your research and development endeavors.
Introduction: The Significance of this compound
This compound, also known as (S)-phenylglycine methyl ester, is a valuable chiral intermediate. Its stereochemistry is crucial for the biological activity of the final pharmaceutical products. The demand for enantiomerically pure forms of such compounds has driven the evolution of synthetic strategies, moving from classical chemical resolutions to more sophisticated and efficient enzymatic and asymmetric chemical methods. This guide will dissect two prominent strategies: a lipase-catalyzed kinetic resolution representing the enzymatic route, and an asymmetric Strecker synthesis followed by esterification for the chemical pathway.
Part 1: The Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution
Enzymatic synthesis offers the allure of high selectivity under mild reaction conditions, mirroring nature's own synthetic prowess. For the production of this compound, a well-established method is the kinetic resolution of a racemic mixture of methyl 2-amino-2-phenylacetate.
The Underlying Principle: Enantioselective Acylation
The workhorse for this enzymatic resolution is often a lipase, particularly the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[1][2] The fundamental principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers with the enzyme. The lipase will preferentially acylate one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.[3][4] In the case of the ammonolysis of racemic phenylglycine methyl ester, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.[5]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 2-amino-2-phenylacetate.
Detailed Experimental Protocol: Lipase-Catalyzed Ammonolysis
This protocol is based on established procedures for the lipase-catalyzed resolution of phenylglycine derivatives.[5]
-
Reaction Setup: In a sealed vessel, dissolve racemic methyl 2-amino-2-phenylacetate (1 equivalent) in a suitable organic solvent (e.g., tert-butanol).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture. The enzyme loading is a critical parameter to optimize.
-
Reagent Addition: Introduce an acyl donor or, in the case of ammonolysis, a source of ammonia (e.g., ammonium carbamate).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the product.
-
Work-up: Once the desired conversion (ideally around 50% for maximum e.e. of the substrate) is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: The filtrate, containing the desired (S)-enantiomer and the acylated (R)-enantiomer, is concentrated under reduced pressure. The two components are then separated by column chromatography to yield the enantiomerically pure this compound.
Part 2: The Chemical Approach: Asymmetric Strecker Synthesis
Chemical synthesis provides a powerful and often more direct route to enantiomerically pure compounds, bypassing the need for resolution of a racemic mixture. The asymmetric Strecker synthesis is a classic and effective method for producing α-amino acids and their derivatives.[6][7]
The Core Chemistry: Diastereoselective Cyanide Addition
The asymmetric Strecker reaction involves the three-component condensation of an aldehyde (benzaldehyde), an amine (ammonia or a chiral amine auxiliary), and a cyanide source (e.g., sodium cyanide). The use of a chiral auxiliary directs the addition of the cyanide ion to the imine intermediate, leading to the formation of a diastereomerically enriched α-aminonitrile.[8] Subsequent hydrolysis of the nitrile and the chiral auxiliary, followed by esterification, yields the desired this compound.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound via asymmetric Strecker synthesis.
Detailed Experimental Protocol: Asymmetric Strecker Synthesis and Esterification
This protocol is a representative procedure based on published methods for the asymmetric Strecker synthesis of arylglycines.[6][7]
-
Strecker Reaction:
-
To a solution of a chiral amine auxiliary (e.g., (R)-phenylglycinol) in a suitable solvent (e.g., methanol), add benzaldehyde.
-
Cool the mixture and add a solution of sodium cyanide.
-
Stir the reaction at room temperature for several hours to days, monitoring the formation of the α-aminonitrile by thin-layer chromatography (TLC).
-
The resulting diastereomerically enriched α-aminonitrile can often be purified by crystallization.
-
-
Hydrolysis:
-
Treat the purified α-aminonitrile with a strong acid (e.g., 6M HCl) and heat to reflux. This step cleaves the chiral auxiliary and hydrolyzes the nitrile to a carboxylic acid.
-
After cooling, the product, (S)-phenylglycine, can be isolated.
-
-
Esterification:
-
Suspend the (S)-phenylglycine in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Part 3: Head-to-Head Comparison: Performance and Practicality
The choice between an enzymatic and a chemical route is not merely academic; it has profound implications for yield, purity, cost, and environmental impact.
Quantitative Data Summary
| Parameter | Enzymatic Synthesis (Kinetic Resolution) | Chemical Synthesis (Asymmetric Strecker) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | 100% |
| Reported Yield | ~45-50% for the desired enantiomer | 70-85% (overall for multiple steps) |
| Enantiomeric Excess (e.e.) | >95% | >98% |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often requires harsh conditions (strong acids/bases, high temperatures) |
| Catalyst | Biocatalyst (enzyme), often reusable | Chiral auxiliary (often stoichiometric), chemical reagents |
| Environmental Impact | Generally lower, uses biodegradable catalysts and often aqueous media | Can generate significant chemical waste and use hazardous reagents |
| Process Complexity | Fewer steps if starting from racemate, but requires separation of product and unreacted substrate | Multi-step process (Strecker, hydrolysis, esterification) |
Expertise & Experience: Interpreting the Data
-
Yield vs. Efficiency: While the theoretical maximum yield of a classic kinetic resolution is 50%, this can be overcome by implementing a dynamic kinetic resolution (DKR) where the unwanted enantiomer is racemized in situ, potentially pushing the yield towards 100%.[9][10] However, developing a robust DKR process can be challenging. The asymmetric Strecker synthesis, being an asymmetric synthesis, has a theoretical yield of 100% for the desired enantiomer, though multi-step sequences will have lower overall yields.
-
Enantioselectivity: Both methods are capable of delivering high enantiomeric excess. The choice of enzyme or chiral auxiliary is critical in achieving the desired stereochemical purity.
-
Process Conditions and Sustainability: The enzymatic route is a clear winner in terms of "green chemistry." The mild reaction conditions reduce energy consumption and the use of biodegradable catalysts minimizes environmental impact. Chemical synthesis often relies on stoichiometric amounts of chiral auxiliaries and harsh reagents, leading to a larger waste stream.
-
Scalability and Cost: For industrial-scale production, the reusability of the immobilized enzyme in the enzymatic process can offer significant cost advantages. However, the initial cost of the enzyme and the need for specialized bioreactors might be a consideration. Chemical synthesis routes, while potentially less "green," often utilize more readily available and cheaper starting materials and can be implemented in standard chemical reactors.
Conclusion: Selecting the Right Path Forward
The choice between enzymatic and chemical synthesis of this compound is a nuanced decision that depends on the specific priorities of the researcher or organization.
-
For laboratories focused on green chemistry, sustainability, and high selectivity under mild conditions, the enzymatic route, particularly a dynamic kinetic resolution if achievable, is highly attractive. The reusability of the biocatalyst is a significant advantage for cost-effective, large-scale production.
-
For research groups requiring a direct and well-established route to the enantiopure product, and where the infrastructure for biocatalysis may be limited, the asymmetric chemical synthesis offers a robust and high-yielding alternative. While it may involve more steps and harsher conditions, the underlying chemistry is well-understood and highly versatile.
Ultimately, both methodologies represent powerful tools in the synthetic chemist's arsenal. A thorough evaluation of the specific project goals, available resources, and desired scale of production will guide the selection of the most appropriate and effective synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Analytical Quality Control of (S)-Methyl 2-amino-2-phenylacetate
(S)-Methyl 2-amino-2-phenylacetate, a key chiral intermediate in the synthesis of various pharmaceuticals, demands rigorous quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Its stereospecific nature and potential for process-related impurities necessitate a multi-faceted analytical approach. This guide provides an in-depth comparison of essential analytical methods for the comprehensive quality control of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind method selection, present detailed protocols, and offer comparative data to aid researchers and drug development professionals in establishing robust testing strategies.
The quality control of this compound hinges on three critical quality attributes (CQAs): Identity , Purity (including related substances and residual solvents), and Chiral Integrity (enantiomeric purity). This guide is structured to address each of these attributes through a logical progression of analytical techniques.
Chromatographic Methods: The Cornerstone of Purity and Assay
Chromatography is indispensable for separating the target analyte from impurities and its unwanted enantiomer. The choice of chromatographic technique is dictated by the specific quality attribute being assessed.
Reversed-Phase HPLC for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main component (assay) and detecting any process-related impurities. A reversed-phase mode (RP-HPLC) is exceptionally well-suited for this compound due to the molecule's amphiphilic nature, possessing both a non-polar phenyl group and polar amine and ester functionalities.
Causality of Method Design: The stationary phase, typically a C18 (octadecylsilane) bonded silica, provides a non-polar surface. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), allows for the elution of components based on their relative polarity. Non-polar impurities will be retained longer on the C18 column, while more polar impurities will elute earlier than the parent compound, enabling effective separation. UV detection is chosen because the phenyl group contains a strong chromophore, providing excellent sensitivity at wavelengths around 210-230 nm.
Experimental Protocol: Purity and Assay by RP-HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Standard Preparation: Use a certified reference standard of this compound at the same concentration.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calculation: Calculate the assay and impurity levels using area normalization or against the external standard.
Chiral HPLC for Enantiomeric Purity
The biological activity of chiral molecules is often stereospecific. Therefore, quantifying the unwanted (R)-enantiomer is a critical safety and efficacy parameter. Chiral HPLC is the most reliable method for this purpose.
Causality of Method Design: This technique relies on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for separating amino acid derivatives.[1] The principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. A non-polar mobile phase (e.g., hexane/isopropanol) is typically used to promote the necessary intermolecular interactions (hydrogen bonding, π-π stacking, dipole-dipole) for chiral recognition.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability: Use a racemic mixture of Methyl 2-amino-2-phenylacetate to confirm the resolution between the (S) and (R) peaks. The resolution factor should be ≥ 1.5.
-
Quantification: The (R)-enantiomer is quantified against the area of the main (S)-enantiomer peak.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the identity and structural integrity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and position of carbon signals, provide a unique fingerprint of the molecule, confirming its identity and revealing the presence of any structurally similar impurities if they are above the detection limit (~1%).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram by providing their molecular weights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches of the phenyl ring would be expected.
Other Essential Quality Control Tests
-
Specific Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. Measuring the specific rotation provides confirmation of the correct enantiomeric form and can give a preliminary, albeit non-quantitative, indication of enantiomeric purity.
-
Water Content (Karl Fischer Titration): Amino acid derivatives can be hygroscopic. The Karl Fischer method is the most accurate and specific technique for quantifying water content, which is crucial for an accurate assay calculation on an anhydrous basis.[2]
-
Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, and nitrogen. The results must align with the theoretical composition of the empirical formula C₉H₁₁NO₂, providing fundamental proof of the compound's composition.
Method Validation: Ensuring Trustworthy Data
Every analytical method used for quality control must be validated to demonstrate its fitness for purpose.[3] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Table 1: Comparison of Key Analytical Methods
| Parameter | RP-HPLC | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry | Karl Fischer |
| Primary Purpose | Assay, Purity, Related Substances | Enantiomeric Purity | Identity, Structure Confirmation | Identity (Molecular Weight) | Water Content |
| Principle | Differential Partitioning | Chiral Recognition | Nuclear Spin Resonance | Mass-to-Charge Ratio | Coulometric/Volumetric Titration |
| Strengths | Quantitative, High Resolution, Robust | Highly Specific for Enantiomers | Definitive Structure Info | High Sensitivity, Confirms MW | High Accuracy for Water |
| Limitations | Cannot separate enantiomers | Not for achiral impurities | Low Sensitivity for Impurities | Not inherently quantitative | Only measures water |
| Validation Req. | Full (ICH Q2) | Full (ICH Q2) | Identification test | Identification test | Full (ICH Q2) |
Integrated Quality Control Workflow
A robust quality control strategy integrates these methods into a logical workflow, ensuring that a batch of this compound is not released until all critical quality attributes have been verified.
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak is pure; no interference from placebo or known impurities. | Ensures the method is selective for the analyte. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method provides results close to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Guarantees the method is consistent and reproducible. |
| LOQ Precision (% RSD) | ≤ 10% | Ensures impurities can be reliably quantified at low levels. |
| Robustness | System suitability parameters are met after minor changes. | Shows the method is reliable under normal operational variations. |
Conclusion
The quality control of this compound is a comprehensive process that relies on the synergistic use of chromatographic and spectroscopic techniques. While RP-HPLC is the workhorse for assay and achiral purity, chiral HPLC is non-negotiable for ensuring stereochemical integrity. Spectroscopic methods provide definitive structural confirmation, and other tests like Karl Fischer titration complete the quality profile. Each method must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.[7] By implementing the integrated workflow described, researchers and manufacturers can confidently assess the quality of this critical pharmaceutical intermediate, ensuring the safety and efficacy of the medicines it is used to produce.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against (S)-Methyl 2-amino-2-phenylacetate
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing chirality into achiral substrates.[1][2] This guide provides a comparative analysis of several widely used chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries. While these auxiliaries are well-established, we also turn our attention to the potential of (S)-Methyl 2-amino-2-phenylacetate, a structurally related and commercially available chiral building block.
This document aims to provide an objective comparison of the performance of these auxiliaries in key asymmetric transformations, supported by experimental data from the literature. We will delve into the mechanistic underpinnings of their stereodirecting influence and provide detailed experimental protocols for their application and subsequent removal.
The Role of the Chiral Auxiliary: A Temporary Steward of Chirality
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired chiral center is created, the auxiliary is removed, having fulfilled its role as a "chiral director." The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired reaction, and be cleanly removable without racemization of the newly formed stereocenter.
Established Chiral Auxiliaries: A Performance Overview
The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts on a reaction, typically expressed as diastereomeric excess (d.e.), and the overall chemical yield of the product. The following sections provide a comparative look at the performance of three classes of well-established chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries, particularly in asymmetric aldol reactions.[3] Derived from readily available amino acids, they offer excellent stereocontrol due to the formation of a rigid chelated transition state.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Isobutyraldehyde | >99% | 75% | [4] |
| Benzaldehyde | >99% | 80% | [4] |
| Propionaldehyde | 98:2 (syn:anti) | 82% | [4] |
| Acetaldehyde | 97:3 (syn:anti) | 75% | [4] |
Oppolzer's Camphorsultam Auxiliaries
Based on the rigid camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries for a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and conjugate additions.[5] The sulfonyl group and the camphor backbone create a well-defined steric environment, leading to high levels of diastereoselectivity.
Table 2: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions
| Dienophile Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| N-Acryloyl Sultam | >98% | 95% | [5] |
| N-Crotonoyl Sultam | >95% | 92% | [5] |
Pseudoephedrine-Based Auxiliaries
Popularized by Andrew G. Myers, pseudoephedrine serves as an inexpensive and effective chiral auxiliary for the asymmetric alkylation of enolates.[6][7] The formation of a lithium-chelated intermediate effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.
Table 3: Performance of Pseudoephedrine Amides in Asymmetric Alkylation
| Alkyl Halide | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl Iodide | 95:5 | 88% | [8] |
| Ethyl Iodide | 97:3 | 85% | [8] |
| Benzyl Bromide | >99:1 | 92% | [8] |
This compound: An Untapped Potential?
This compound shares structural similarities with phenylglycinol, whose derivatives have been successfully employed as chiral auxiliaries.[9][10][11] Specifically, lactams derived from phenylglycinol have shown high diastereoselectivity in protonation and alkylation reactions.[9][10] Furthermore, (R)-2-phenylglycine has been utilized as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones.[12][13]
These precedents suggest that the phenylglycine framework within this compound has the potential to induce chirality. The presence of the amine and ester functionalities allows for its incorporation into substrates for various asymmetric transformations. However, a comprehensive search of the scientific literature did not yield specific experimental data on the performance of this compound as a chiral auxiliary in common asymmetric reactions.
Therefore, while we can propose a hypothetical application based on established principles, a direct, data-driven comparison with the aforementioned auxiliaries is not currently possible. This represents a potential area for future research and development in the field of asymmetric synthesis.
Experimental Protocols
To provide a practical context for the application of chiral auxiliaries, detailed experimental protocols for an asymmetric alkylation using a pseudoephedrine amide and a hypothetical protocol for the use of this compound are provided below.
Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol is adapted from the work of Myers and coworkers and describes the highly diastereoselective alkylation of an N-acyl pseudoephedrine amide.[6]
Step 1: Amide Formation
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (0.5 M) at 0 °C, add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl pseudoephedrine amide by recrystallization.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyl pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.1 equiv.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Add the alkyl halide (1.5 equiv.) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the alkylated amide by flash chromatography.
Step 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide (4.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the chiral carboxylic acid.
Caption: Workflow for Asymmetric Alkylation using Pseudoephedrine.
Protocol 2: Hypothetical Asymmetric Alkylation using this compound as a Chiral Auxiliary
This protocol is a theoretical application and has not been experimentally validated based on the reviewed literature. It is intended to serve as a starting point for researchers interested in exploring the potential of this chiral auxiliary.
Step 1: Amide Formation
-
To a solution of this compound (1.0 equiv.) and a non-nucleophilic base such as 2,6-lutidine (1.2 equiv.) in anhydrous dichloromethane (0.5 M) at 0 °C, add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-acyl amino ester by flash chromatography.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
To a solution of the N-acyl amino ester (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv.) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv.) and continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature until the ester and amide are fully hydrolyzed.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the chiral carboxylic acid product with an organic solvent.
-
The aqueous layer can be treated to recover the (S)-2-amino-2-phenylacetic acid.
Caption: Proposed workflow for this compound.
Conclusion
This guide has provided a comparative overview of the performance of well-established chiral auxiliaries in asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries have demonstrated high levels of stereocontrol and reliability in a range of chemical transformations.
While this compound presents an intriguing potential as a readily available chiral auxiliary, drawing from the success of structurally similar phenylglycinol derivatives, a lack of published experimental data prevents a direct performance comparison. The hypothetical protocol provided serves as a foundation for future investigations into the utility of this compound in asymmetric synthesis. Further research is warranted to fully evaluate its effectiveness and expand the toolkit of chiral auxiliaries available to the synthetic chemist.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective protonation of lactam enolates derived from (R)-phenylglycinol. A novel asymmetric route to 4-phenyl-1,2,3, 4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
A Senior Application Scientist's Guide to (S)-Methyl 2-amino-2-phenylacetate in Asymmetric Synthesis
Abstract
Non-proteinogenic amino acids are critical components in the development of pharmaceuticals, agrochemicals, and other specialized chemical products.[1][2][3] Among these, chiral α-aryl amino acids, particularly derivatives of phenylglycine, are of significant interest due to their prevalence in the structures of numerous bioactive molecules, including β-lactam antibiotics and the antitumor agent Taxol.[1] (S)-Methyl 2-amino-2-phenylacetate, a key derivative of (S)-phenylglycine, serves as a versatile and economically significant chiral building block in asymmetric synthesis. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative synthons and methodologies. We will delve into its role as a chiral auxiliary and a direct precursor, supported by detailed experimental protocols, comparative data, and mechanistic insights to aid researchers, scientists, and drug development professionals in leveraging this valuable synthon.
Introduction: The Significance of Chiral Phenylglycine Derivatives
The stereochemistry of a molecule is paramount in determining its biological activity. For this reason, the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer, is a cornerstone of modern drug discovery and development.[4][5] Chiral α-amino acids and their esters are among the most valuable building blocks, offering a direct route to enantiomerically pure peptides, alkaloids, and other complex nitrogen-containing compounds.[6][7]
This compound, derived from the non-proteinogenic amino acid (S)-phenylglycine, stands out due to its structural features: a stereocenter at the α-carbon, which is prone to racemization under certain conditions, and the phenyl group, which provides both steric bulk and electronic properties that can be exploited in stereoselective reactions.[8] This guide will explore the primary applications of this compound, focusing on its utility in constructing other valuable chiral molecules.
This compound as a Chiral Precursor in β-Lactam Synthesis
One of the most well-established applications of phenylglycine derivatives is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[9][10] The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a classic method for constructing the 2-azetidinone ring.[11][12] The stereochemical outcome of this reaction can be controlled by the chirality of the starting materials.
Comparative Synthesis of a Chiral β-Lactam Intermediate
The synthesis of chiral β-lactams often involves the reaction of an imine with an activated carboxylic acid derivative. The stereochemistry of the final product is influenced by the reaction conditions and the nature of the substituents.[11] Below is a comparison of two routes to a key β-lactam intermediate, one starting from this compound and another utilizing a chiral auxiliary-based approach.
Table 1: Comparison of Synthetic Routes to a Chiral β-Lactam
| Parameter | Route A: Direct Use of this compound | Route B: Chiral Auxiliary Approach (Evans Oxazolidinone) |
| Starting Material | This compound | Glycine, Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) |
| Key Transformation | Staudinger Cycloaddition | Asymmetric Alkylation |
| Typical Yield | 75-85% | 80-90% (for alkylation) |
| Diastereomeric Excess | >95% de | >98% de |
| Number of Steps | 2-3 steps | 4-5 steps (including auxiliary attachment and removal) |
| Key Advantage | More atom-economical, fewer steps | High and predictable stereocontrol for a wide range of electrophiles |
| Key Disadvantage | Stereocontrol can be more sensitive to reaction conditions | Requires synthesis and removal of the auxiliary |
Experimental Protocol: Synthesis of a Chiral β-Lactam via Staudinger Cycloaddition
This protocol describes a representative synthesis of a cis-β-lactam starting from this compound. The cis-diastereomer is often the desired product in the synthesis of certain antibiotic classes.
Workflow: β-Lactam Synthesis
Caption: Workflow for cis-β-Lactam Synthesis.
Methodology:
-
Imine Formation: To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add p-anisaldehyde (1.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected. Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting imine is used in the next step without further purification.
-
Cycloaddition: Dissolve the crude imine in anhydrous dichloromethane (10 mL/mmol) and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of acetoxyacetyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the desired cis-β-lactam as a white solid.
Rationale for Experimental Choices: The selection of triethylamine as the base is crucial; it neutralizes the HCl generated during the reaction without promoting significant epimerization of the stereocenter. The reaction is initiated at 0°C to control the initial exothermic reaction and improve diastereoselectivity.[11]
Application as a Chiral Auxiliary and in Resolution
Beyond its role as a direct precursor, this compound and its derivatives can be employed as chiral resolving agents or as chiral auxiliaries to control the stereochemistry of new stereocenters.[13][14]
Chiral Resolution of Racemic Acids
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[15][] This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties.[17][18]
The amino group of this compound can form diastereomeric salts with a racemic carboxylic acid. The differential solubility of these salts allows for the separation of one diastereomer by fractional crystallization. Subsequent acidification liberates the enantiomerically enriched acid.
Mechanism: Chiral Resolution via Diastereomeric Salt Formation
Caption: Generalized workflow for chiral resolution.
Comparison with Other Resolving Agents
While effective, resolution with phenylglycine derivatives is one of several available methods. The choice of resolving agent is often empirical and depends on the specific substrate.
Table 2: Comparison of Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type | Typical Applications | Advantages | Disadvantages |
| (S)-Phenylglycine Methyl Ester | Amino Ester | Resolution of aromatic and aliphatic carboxylic acids | Readily available, recoverable | Efficiency is substrate-dependent |
| (1S)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | Resolution of amines and other basic compounds | Forms highly crystalline salts | Can be expensive |
| Brucine / Strychnine | Alkaloid | Broad applicability for acidic compounds | Highly effective, forms well-defined crystals | Highly toxic, requires careful handling |
| (R)-1-Phenylethylamine | Amine | General purpose for resolving acids | Commercially available in both enantiomeric forms | Can be difficult to remove residual amine |
Synthesis of Other Non-Proteinogenic Amino Acids
This compound can also serve as a template for the synthesis of other, more complex non-proteinogenic amino acids.[19][20] The α-proton is acidic and can be removed by a strong base, allowing for subsequent alkylation. The phenylglycine core acts as a chiral scaffold, directing the approach of the electrophile.
For instance, the Ni(II) complex of the Schiff base derived from (S)-phenylglycine and a chiral ligand can be deprotonated and alkylated with high diastereoselectivity.[20] Subsequent hydrolysis of the complex liberates the new, enantiomerically enriched α-amino acid. This method provides access to a wide variety of unnatural amino acids that are valuable intermediates for peptide synthesis and drug discovery.[5][21]
Conclusion and Future Outlook
This compound remains a cornerstone chiral synthon in asymmetric synthesis. Its utility as a direct precursor for medicinally important scaffolds like β-lactams is well-documented and industrially relevant. Furthermore, its application in chiral resolution and as a scaffold for the synthesis of other non-proteinogenic amino acids highlights its versatility.
While powerful, direct catalytic asymmetric methods are continually being developed that may offer more efficient alternatives for some transformations.[4] However, the reliability, cost-effectiveness, and extensive literature precedent for reactions involving this compound ensure its continued importance in the synthetic chemist's toolbox. Future research will likely focus on integrating this classic building block into novel, more sustainable catalytic cycles and chemoenzymatic cascades to further enhance its utility in the synthesis of complex chiral molecules.[7][22]
References
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wiley.com [wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. β-Lactam synthesis [organic-chemistry.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Chiral Auxiliaries [sigmaaldrich.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | Semantic Scholar [semanticscholar.org]
- 20. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2-amino-2-phenylacetate
Introduction
(S)-Methyl 2-amino-2-phenylacetate is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceuticals and other complex molecules. As researchers and scientists, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Improper disposal of chemical waste not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound. Our goal is to empower you with the knowledge to manage chemical waste with the same rigor and precision you apply to your research.
Hazard Identification and Essential Safety Data
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound, while not classified as acutely toxic, presents specific hazards that dictate its handling and disposal protocols.
According to its Safety Data Sheet, the primary hazards are related to irritation.[1] The hydrochloride salt form is classified as a skin irritant (Category 2) and causes serious eye irritation.[1]
Table 1: Key Safety and Hazard Information for this compound
| Parameter | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [1] |
| Hazard Statements | H319: Causes serious eye irritation. May also cause skin and respiratory irritation. | [1] |
| Form | Solid | |
| Storage Class | Non-Combustible Solids | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
This information forms the basis of our risk assessment. The primary risk during disposal is inadvertent contact with skin or eyes, or inhalation of the solid if it becomes airborne. Therefore, all procedures must be designed to mitigate these exposure risks.
The Four Pillars of Compliant Chemical Disposal
The disposal of any laboratory chemical is governed by a framework designed to ensure safety and environmental protection, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle to grave" management system for hazardous waste.[2][3] While institutional policies may vary, they are all built upon four core pillars.
-
Identification : Correctly identifying the waste and its hazards.
-
Segregation : Separating incompatible waste streams to prevent dangerous reactions.[4][5]
-
Containment : Using appropriate, sealed, and labeled containers.[2][6]
-
Documentation : Maintaining accurate records of waste generation and disposal.[7]
It is a common policy for laboratory personnel to treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health & Safety (EHS) department.[8]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory.[1]
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection : A standard laboratory coat is required.
Step 2: Waste Segregation
Proper segregation is arguably the most critical step in preventing laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.
-
Classification : this compound is a non-halogenated organic solid .
-
Action : Designate a specific waste container for this category.
-
Crucial "Do Nots" :
Step 3: Waste Container Selection and Labeling
The integrity and labeling of your waste container are essential for safety and regulatory compliance.
-
Container Choice : Use a container made of a material compatible with the chemical. The original product container is often the best choice.[8] If unavailable, use a new, clean, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[6]
-
Labeling : The container must be clearly and accurately labeled. An open waste container is a common EPA violation.[2] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]
-
Location : The SAA should be a designated area, such as a marked section of a workbench or a chemical fume hood.
-
Containment : Always keep the waste container tightly closed except when adding waste.[2] It is best practice to place the container in a secondary containment bin to catch any potential leaks.[4]
-
Inspection : Inspect the SAA weekly to ensure containers are properly labeled, closed, and not leaking.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Full Container : Once the container is full, or within one year of the accumulation start date, it must be prepared for pickup.[9]
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste management provider to schedule a pickup.[3][7] They are trained professionals who will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing unwanted this compound in the laboratory.
Caption: Decision workflow for the disposal of this compound.
Decontamination of Empty Containers and Glassware
An empty container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash or recycled.[8]
Protocol: Triple Rinsing Empty Containers
-
Select a Solvent : Choose a solvent that can readily dissolve the residue. For this compound, a small amount of methanol or ethanol would be appropriate.
-
First Rinse : Add a small amount of the chosen solvent to the container. Secure the cap and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinseate : Pour the rinseate into your designated hazardous waste container (e.g., "Halogenated" or "Non-Halogenated" liquid waste, depending on the solvent used). Do not pour the rinseate down the drain.
-
Repeat : Repeat the rinsing process two more times for a total of three rinses.
-
Final Disposal : Once triple-rinsed, the container is considered decontaminated. Deface or remove the original chemical label, and dispose of the container in the appropriate recycling or trash receptacle as per your facility's guidelines.[8]
Waste Minimization in the Laboratory
The most effective disposal strategy is to minimize waste generation at the source.
-
Prudent Purchasing : Order only the quantity of chemical needed for your immediate experimental plan.[4]
-
Inventory Management : Maintain a detailed and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[4]
-
Scale Appropriately : Whenever possible, use microscale or smaller-scale experimental techniques to reduce the volume of reactants and solvents used.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 2-amino-2-phenylacetate
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like (S)-Methyl 2-amino-2-phenylacetate, a valuable chiral building block in synthetic chemistry, requires a nuanced understanding of its properties to mitigate risk. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in established safety principles. We will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds confidence and protects you, your colleagues, and your research.
Foundational Hazard Assessment: Understanding the Risk Profile
This compound and its common salt form, the hydrochloride, present distinct hazard profiles that dictate our safety protocols. The free base is primarily classified as a serious eye irritant, while the hydrochloride salt carries additional warnings for skin irritation, respiratory irritation, and being harmful if swallowed.[1][2][3] From a field perspective, it is prudent to adopt the more stringent precautions required for the hydrochloride salt, regardless of the form being handled. This conservative approach, a cornerstone of a robust safety culture, ensures the highest level of protection against unforeseen exposures.[4]
The following table summarizes the Globally Harmonized System (GHS) classifications, which form the logical basis for our PPE and handling recommendations.
| Compound Form | CAS Number | GHS Pictogram | Hazard Statements (H-Codes) | Key Implications |
| This compound | 37760-98-8 | GHS07 (Irritant) | H319: Causes serious eye irritation. | Mandatory eye protection. |
| This compound HCl | 15028-39-4 | GHS07 (Irritant) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] | Requires comprehensive protection: respiratory, eye, and skin. |
The Core Directive: A Multi-Layered PPE & Handling Protocol
Effective chemical handling relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.[4] Our protocol begins with engineering controls and progresses through administrative and personal protective measures.
Given the H335 warning ("May cause respiratory irritation") for the hydrochloride salt, all handling of this compound as a solid or in volatile solutions must be conducted within a certified chemical fume hood.[1][2] The fume hood's constant airflow is critical for preventing the accumulation of airborne particulates or vapors, directly mitigating the inhalation risk.
PPE is not a substitute for robust engineering controls but is the final, essential barrier between you and the chemical.[5][6]
-
Eye and Face Protection:
-
Mandatory: Due to the H319 classification ("Causes serious eye irritation"), chemical safety goggles are required at all times.[2] Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection against splashes, and airborne dust.[6]
-
Recommended for High-Splash Risk: When handling larger volumes (>100 mL) or during vigorous procedures like quenching a reaction, a full-face shield should be worn over safety goggles. This provides an additional layer of protection for the entire face.[6][7]
-
-
Skin and Body Protection:
-
Gloves: Nitrile or neoprene gloves are the standard for handling most non-halogenated organic compounds.[8] The H315 classification ("Causes skin irritation") makes glove use non-negotiable.[1][2] Always check gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. For prolonged tasks, consider double-gloving.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against incidental contact and small splashes.
-
-
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: In the rare event that a fume hood is not available or during a large spill cleanup where aerosolization is possible, a NIOSH-approved respirator is necessary. For the solid form, an N95-rated filter is appropriate. For vapors from solutions, an organic vapor cartridge would be required.[7]
-
Procedural Guidance: A Step-by-Step Operational Plan
This workflow integrates the PPE requirements into a practical, repeatable procedure for safely handling the reagent.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Methyl 2-amino-2-phenylacetate hydrochloride | 15028-40-7 [sigmaaldrich.com]
- 3. This compound hydrochloride [oakwoodchemical.com]
- 4. acs.org [acs.org]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. hsa.ie [hsa.ie]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
